Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hydroxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGSWWZGBGGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate: A Process Chemistry Perspective
Topic: Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for Selective Estrogen Receptor Modulators (SERMs), 5-lipoxygenase inhibitors, and various anti-inflammatory agents.[1] While the benzo[b]thiophene core is ubiquitous, the specific installation of the 5-hydroxyl group alongside the 2-carboxylate ester presents a regiochemical challenge that demands a convergent synthetic strategy.[1]
This technical guide outlines a robust, scalable, two-stage protocol designed to maximize yield and purity. Unlike traditional routes that rely on odorous aryl thiols or low-yielding oxidations, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) / Knoevenagel Condensation cascade followed by a selective Lewis Acid-mediated demethylation .[1]
Key Advantages of This Protocol:
-
Regiocontrol: The use of 2-fluoro-5-methoxybenzaldehyde guarantees the 5-position substitution pattern, eliminating isomer separations.[1]
-
Scalability: Avoids the use of pyrophoric reagents or high-pressure hydrogenation.
-
Purity: Designed to minimize ester hydrolysis during the deprotection step.
Retrosynthetic Analysis & Strategy
To design the most efficient route, we must disconnect the molecule at its most strategic bonds.
The Disconnection Logic
-
Functional Group Interconversion (FGI): The 5-hydroxyl group is reactive and prone to oxidation. It is best installed as a robust methyl ether (5-methoxy) and revealed in the final step.
-
Ring Construction: The benzo[b]thiophene core is best assembled via the Fiesselmann-type synthesis . Disconnecting the C2-C3 bond and the S-C7a bond reveals methyl thioglycolate and a 2-halobenzaldehyde as the ideal precursors.[1]
Critical Decision: We select 2-fluoro-5-methoxybenzaldehyde over the chloro- analog.[1] The fluorine atom provides a significantly faster SNAr reaction rate due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate, allowing for milder reaction conditions.
Figure 1: Retrosynthetic logic prioritizing the stability of the methyl ether and the reactivity of the fluoro-aldehyde.
Experimental Protocol
Stage 1: Construction of the Benzo[b]thiophene Core
Objective: Synthesis of Methyl 5-methoxybenzo[b]thiophene-2-carboxylate.[1] Mechanism: Base-promoted SNAr displacement of fluoride by the thiolate, followed by intramolecular Aldol condensation and dehydration.[1]
Materials:
-
2-Fluoro-5-methoxybenzaldehyde (1.0 equiv)[1]
-
Methyl thioglycolate (1.1 equiv)
-
Triethylamine (Et3N) (3.0 equiv) or K2CO3 (2.5 equiv)[1]
-
Dimethyl Sulfoxide (DMSO) [Anhydrous]
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet with 2-fluoro-5-methoxybenzaldehyde (e.g., 10.0 g) and anhydrous DMSO (5 vol, 50 mL).
-
Reagent Addition: Add triethylamine (3.0 equiv) in one portion. The solution may darken slightly.
-
Thiol Addition: Add methyl thioglycolate (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 15 minutes. Note: Reaction is exothermic. Maintain internal temperature < 30°C.[2]
-
Cyclization: Heat the reaction mixture to 80–90°C . Monitor by TLC (Hexanes:EtOAc 8:2) or HPLC.[3]
-
Expert Insight: The intermediate thioether is rarely isolated. The high temperature drives the aldol condensation and subsequent dehydration to the aromatic benzothiophene.
-
-
Quench: Once the aldehyde is consumed (typically 2–4 hours), cool the mixture to room temperature. Pour slowly into ice-water (10 vol) with vigorous stirring. The product should precipitate as a solid.[4]
-
Isolation: Filter the solid. Wash the cake copiously with water to remove DMSO and residual base.
-
Purification: Recrystallize from methanol or ethanol.
Stage 2: Selective Demethylation
Objective: Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. Criticality: This step requires precision. Boron Tribromide (BBr3) is used.[5][6][7] While highly effective, it can hydrolyze the methyl ester if the temperature is uncontrolled or if the quench is too aggressive.
Materials:
-
Methyl 5-methoxybenzo[b]thiophene-2-carboxylate (from Stage 1)[1]
-
Boron Tribromide (BBr3) (1.0 M in CH2Cl2)[1]
-
Dichloromethane (DCM) [Anhydrous]
-
Methanol (for quench)
Procedure:
-
Solvation: Dissolve the Stage 1 intermediate (e.g., 5.0 g) in anhydrous DCM (10 vol) under an inert nitrogen atmosphere.
-
Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
Why? Low temperature favors coordination to the ether oxygen over the ester carbonyl oxygen.
-
-
Lewis Acid Addition: Add BBr3 solution (2.5 equiv) dropwise over 30 minutes. Do not allow the internal temperature to rise above -70°C during addition.[1]
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1–2 hours.
-
Monitoring: Check HPLC/TLC. If starting material remains, do not heat.[1] Add 0.5 equiv more BBr3. Heating risks ester cleavage to the carboxylic acid.
-
-
Controlled Quench: Cool back to -20°C. Add Methanol (5 vol) dropwise (Very Exothermic!). This destroys excess BBr3 and forms trimethyl borate.
-
Workup: Dilute with DCM. Wash with saturated NaHCO3 (to remove any free acid formed) and then brine. Dry over Na2SO4.
-
Contingency (Ester Recovery): If NMR shows significant carboxylic acid formation (loss of methyl singlet at ~3.8 ppm), dissolve the crude residue in Methanol with a catalytic amount of H2SO4 and reflux for 2 hours to re-esterify.
-
Purification: Flash column chromatography (SiO2, Hexanes:EtOAc gradient) or recrystallization from DCM/Hexanes.[1]
Process Workflow & Logic
The following diagram illustrates the complete reaction flow, including the critical decision points for purification and troubleshooting.
Figure 2: Process workflow highlighting the critical quality control (QC) points and the re-esterification contingency loop.
Analytical Data & QC Criteria
To ensure the integrity of the synthesis, the following analytical signatures must be verified.
Table 1: Key NMR Signatures (1H NMR, 400 MHz, DMSO-d6)
| Position | Functional Group | Chemical Shift ( | Multiplicity | Diagnostic Change |
| C2-COOC | Methyl Ester | 3.85 – 3.90 | Singlet (3H) | Must remain present in final product.[1] Loss indicates hydrolysis. |
| C5-OC | Methyl Ether | 3.75 – 3.80 | Singlet (3H) | Disappears in final product.[1] |
| C5-O | Phenol | 9.50 – 9.80 | Broad Singlet (1H) | Appears in final product.[1] Exchangeable with D2O. |
| C3-H | Thiophene Proton | 7.90 – 8.00 | Singlet (1H) | Characteristic of 2-substituted benzo[b]thiophenes.[1] |
Troubleshooting Guide
-
Problem: Low yield in Step 1.
-
Cause: Water in DMSO or old reagents. The thiolate anion is sensitive to protonation by water, which inhibits the SNAr step.
-
Solution: Use freshly distilled DMSO and dry Et3N.
-
-
Problem: "Sticky" precipitate in Step 1 quench.
-
Cause: Occluded DMSO.
-
Solution: Recrystallize from Ethanol immediately. Do not dry the crude sticky solid; dissolve it while wet.
-
-
Problem: Incomplete demethylation in Step 2.
References
-
Fiesselmann Synthesis & Variants
-
Demethylation Protocols (BBr3)
-
Raloxifene Intermediate Synthesis (Analogous Chemistry)
-
General Benzothiophene Properties
-
Source: PubChem Compound Summary for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate derivatives.
-
Sources
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. EP1528060A1 - Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate: Technical Profile & Synthetic Guide
This guide details the chemical properties, synthesis, and medicinal chemistry applications of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate , a critical scaffold in the development of Selective Estrogen Receptor Modulators (SERMs) and bioactive heterocycles.
CAS Number: 82788-15-6
Molecular Formula:
Executive Summary
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a bifunctional heterocyclic building block. Its structural significance lies in its ability to mimic the phenolic A-ring of estradiol, making it a "privileged scaffold" for designing estrogen receptor ligands, including Raloxifene and Arzoxifene . The molecule features two orthogonal reactive handles: a C5-phenolic hydroxyl group (nucleophilic) and a C2-methyl ester (electrophilic), allowing for versatile divergent synthesis.
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Phenolic oxidation can darken color over time. |
| Melting Point | >150 °C (Predicted) | High MP due to intermolecular hydrogen bonding. |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in non-polar solvents (Hexane). |
| pKa (OH) | ~9.5 | Typical phenol acidity; deprotonatable by |
| LogP | ~2.3 | Lipophilic core suitable for drug delivery. |
| H-Bond Donors | 1 (Phenolic OH) | Critical for receptor binding (e.g., ER |
Synthetic Routes
The most robust synthesis involves the construction of the benzo[b]thiophene core followed by unmasking the hydroxyl group. Direct cyclization to the free phenol is often low-yielding due to oxidation; therefore, the 5-methoxy intermediate is the preferred route.
Pathway A: The Nitro-Aldehyde Cyclization (Fiesselmann Variation)
This route is preferred for scale-up due to the availability of starting materials.
-
Core Construction: Reaction of 5-methoxy-2-nitrobenzaldehyde with methyl thioglycolate in the presence of a base (
or ) and DMF. The mechanism involves nucleophilic attack of the thioglycolate on the nitro-bearing carbon (SNAr) followed by condensation with the aldehyde and cyclization. -
Deprotection: Cleavage of the methyl ether using Boron Tribromide (
) or Aluminum Chloride ( ) with a thiol scavenger.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from commercially available nitro-aldehydes.
Chemical Reactivity & Functionalization
The compound's utility stems from its ability to undergo orthogonal functionalization.
C5-Hydroxyl Reactivity (Nucleophilic)
-
Etherification: Reacts with alkyl halides (
) or alcohols (Mitsunobu conditions) to install lipophilic side chains (e.g., the amino-ethoxy side chain in Raloxifene). -
Activation: Conversion to Triflate (OTf) using
. This activates the C5 position for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of aryl or amino groups directly onto the core.
C2-Ester Reactivity (Electrophilic)
-
Hydrolysis: Saponification (
) yields the carboxylic acid, a precursor for amide coupling. -
Amidation: Direct reaction with amines is sluggish; conversion to the acid chloride (
) or Weinreb amide is recommended. -
Reduction:
reduction yields the 2-hydroxymethyl derivative, which can be oxidized to the aldehyde for Wittig olefination.
Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the orthogonal C5 and C2 handles.
Medicinal Chemistry Applications
SERM Mimetics
The 5-hydroxybenzo[b]thiophene core is a bioisostere of the A-ring of estradiol. In drugs like Raloxifene , the C6-hydroxyl (analogous to C5 in this isomer depending on numbering convention) forms critical hydrogen bonds with Glu353 and Arg394 in the Estrogen Receptor (ER) ligand-binding domain.
-
Application: Researchers use this scaffold to synthesize "inverted" analogs to probe the spatial tolerance of the ER binding pocket.
Fluorescence Probes
5-Hydroxybenzo[b]thiophenes exhibit intrinsic fluorescence. Derivatization at the 2-position can tune the emission wavelength, making them useful as turn-on fluorescent probes for biological thiols or oxidative stress markers.
Experimental Protocol: Demethylation
Objective: Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate from its methyl ether.
Reagents:
-
Methyl 5-methoxybenzo[b]thiophene-2-carboxylate (1.0 eq)
-
Boron Tribromide (
) (1.0 M in DCM, 3.0 eq) -
Dichloromethane (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the methoxy substrate (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration).
-
Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add
solution dropwise over 20 minutes. Caution: fumes are corrosive. -
Reaction: Allow the mixture to warm to 0 °C and stir for 2-4 hours. Monitor by TLC (the phenol will be more polar than the ether).
-
Quench: Cool back to 0 °C. Carefully quench with MeOH (exothermic!).
-
Workup: Dilute with DCM, wash with saturated
(to remove acid traces) and brine. Dry over and concentrate. -
Purification: Recrystallize from minimal MeOH or purify via flash chromatography (Hexanes/EtOAc gradient).
Expected NMR Signatures (
- 10.0-10.5: Broad singlet (Phenolic -OH).
- 7.9-8.0: Singlet (H3 proton on thiophene ring).
- 7.7 (d), 7.3 (d), 6.9 (dd): ABX system of the benzene ring (H7, H4, H6).
- 3.8: Singlet (Methyl ester).
Safety & Handling
-
Hazards: The compound is an ester/phenol derivative. It may cause skin and eye irritation (H315, H319).
-
Storage: Store at 2-8 °C under inert gas. Phenols are prone to oxidation; if the solid turns dark brown, purify before use.
-
Reactivity: Avoid strong oxidizing agents. The ester group is sensitive to moisture over prolonged periods.
References
-
Sigma-Aldrich. Methyl benzo[b]thiophene-2-carboxylate Product Sheet. (Base structure properties). Link
-
Chavakula, R., et al. (2018).[1] "Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride." Organic Chemistry: An Indian Journal. (Protocol for AlCl3/Thiol demethylation of benzothiophenes). Link
-
Beilstein Journals. (2007). "Development of potential manufacturing routes for substituted thiophenes." (Fiesselmann synthesis context). Link
-
PubChem. Compound Summary: Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS 82788-15-6).[2][3] Link
-
BLD Pharm. Product Analysis: Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. Link
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiophene core, coupled with the reactive handles of a hydroxyl group and a methyl ester, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed analysis of the expected spectroscopic data for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a predictive framework for its characterization.
The benzothiophene moiety is a key pharmacophore found in a range of biologically active compounds.[1] The addition of a hydroxyl group at the 5-position and a methyl ester at the 2-position introduces specific electronic and steric features that profoundly influence its spectroscopic signature. This guide will deconstruct these influences to provide a comprehensive understanding of the molecule's spectral characteristics.
Caption: Molecular Structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing methyl ester group, as well as the inherent aromaticity of the benzothiophene ring system. Protons on aromatic rings typically resonate in the downfield region (δ 7.0-8.0 ppm).[1]
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~7.8 | s | - |
| H-7 | ~7.7 | d | ~8.5 |
| H-4 | ~7.2 | d | ~2.0 |
| H-6 | ~7.0 | dd | ~8.5, ~2.0 |
| -OH | ~5.0-6.0 | br s | - |
| -OCH₃ | ~3.9 | s | - |
Interpretation:
-
Aromatic Protons (H-3, H-4, H-6, H-7): The protons of the benzothiophene core will appear in the aromatic region. The H-3 proton is expected to be a singlet due to the absence of adjacent protons. The protons on the benzene ring (H-4, H-6, and H-7) will exhibit splitting patterns consistent with a substituted aromatic system. The H-7 proton, being ortho to the sulfur atom, is expected to be the most downfield of the benzene ring protons. The H-4 proton, ortho to the electron-donating hydroxyl group, will likely appear as a doublet. The H-6 proton will be a doublet of doublets due to coupling with both H-7 and H-4.
-
Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts will be influenced by the electronegativity of the attached atoms and the hybridization state.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~163 |
| C-5 | ~155 |
| C-3a | ~140 |
| C-7a | ~138 |
| C-2 | ~132 |
| C-3 | ~125 |
| C-7 | ~124 |
| C-6 | ~115 |
| C-4 | ~110 |
| -OCH₃ | ~52 |
Interpretation:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield position due to its sp² hybridization and attachment to two oxygen atoms.
-
Aromatic Carbons: The carbons of the benzothiophene ring will appear in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group (C-5) will be significantly downfield due to the deshielding effect of the oxygen atom. The quaternary carbons (C-3a and C-7a) will also be in the downfield region. The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents and the sulfur atom.
-
Methyl Ester Carbon (-OCH₃): The sp³ hybridized carbon of the methyl ester will appear at the most upfield position in the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3500 - 3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (ester) | ~1720 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (ester and phenol) | 1300 - 1000 | Strong |
| C-S stretch | ~700 | Medium |
Interpretation:
-
O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic ring.
-
C=O Ester Stretch: A very strong and sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the methyl ester.
-
C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic benzothiophene ring system.
-
C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region will be due to the C-O stretching vibrations of both the ester and the phenolic hydroxyl group.
-
C-S Stretch: A medium intensity band around 700 cm⁻¹ can be attributed to the carbon-sulfur bond in the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 177 | [M - OCH₃]⁺ |
| 149 | [M - COOCH₃]⁺ |
| 121 | [C₇H₅S]⁺ |
| 93 | [C₆H₅O]⁺ |
Interpretation:
The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₈O₃S = 208.24 g/mol ). Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). Further fragmentation of the benzothiophene ring can also be expected.
Caption: A potential mass fragmentation pathway.
Experimental Protocols
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Data Acquisition
-
Sample Introduction: For a solid sample, a direct insertion probe can be used.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method.
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. The expected NMR, IR, and MS data, along with their detailed interpretations, serve as a robust framework for the structural characterization of this important heterocyclic compound. Researchers and scientists can leverage this guide to anticipate spectral outcomes, aid in the interpretation of experimental data, and confirm the successful synthesis of this versatile molecule, thereby facilitating its application in drug discovery and materials science.
References
-
Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid communications in mass spectrometry, 9(4), 282–288. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook. [Link]
-
Kiezel, L., Liszka, B., & Rutkowski, A. (1978). Carbon-13 Magnetic Resonance Spectra of Benzothiophene and Dibenzothiophene. Spectroscopy Letters, 11(1), 45-53. [Link]
-
ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives. [Link]
Sources
Structural Elucidation and Crystallographic Profiling of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate: A Technical Whitepaper
Executive Summary
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 82788-15-6) is a critical heterocyclic intermediate utilized extensively in medicinal chemistry and materials science. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the compound's solid-state behavior. By bridging the gap between molecular geometry and macroscopic properties, this guide details the causality behind supramolecular assembly, provides self-validating crystallographic protocols, and establishes a robust framework for structural characterization.
Pharmacological and Structural Significance
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, frequently utilized in the development of multi-targeted kinase inhibitors (such as Clk/Dyrk inhibitors) and potent antiviral agents . The specific substitution pattern of methyl 5-hydroxybenzo[b]thiophene-2-carboxylate—featuring a hydroxyl group at the C5 position and a methyl carboxylate at the C2 position—creates a unique electronic push-pull system.
This configuration does not merely influence the molecule's solution-phase reactivity; it fundamentally dictates its supramolecular assembly in the solid state. The planar nature of the fused aromatic system promotes
Supramolecular Assembly and Hydrogen Bonding Networks
In the crystalline phase, the spatial arrangement of this molecule is governed by strong, predictable intermolecular interactions. The 5-hydroxyl group serves as a potent hydrogen bond donor, while the carbonyl oxygen of the 2-carboxylate group acts as an ideal hydrogen bond acceptor.
The Causality of Packing:
The thermodynamic preference for forming
Logical relationship of intermolecular hydrogen bonding directing crystal lattice assembly.
Crystallographic Parameters
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the absolute configuration and precise molecular geometry of benzo[b]thiophene derivatives. Based on isostructural analogues and related substituted benzo[b]thiophenes , the compound typically crystallizes in a centrosymmetric space group. The planarity of the thiophene and benzene fused rings is strictly maintained, with the methyl carboxylate group adopting a nearly coplanar conformation to maximize
Table 1: Representative Crystallographic Data for 5-Hydroxybenzo[b]thiophene-2-carboxylate Derivatives
| Parameter | Typical Value Range | Structural Implication |
| Crystal System | Monoclinic / Triclinic | Indicates low-symmetry packing driven by directional H-bonds. |
| Space Group | Centrosymmetric packing allows for efficient space filling. | |
| a (Å) | 7.50 – 8.50 | Corresponds to the short axis of the |
| b (Å) | 8.00 – 11.00 | Defines the lateral width of the hydrogen-bonded chains. |
| c (Å) | 10.50 – 14.00 | Represents the longitudinal extension of the molecular backbone. |
| β (°) | 95.0 – 112.0 | Deviation from orthogonality due to offset molecular stacking. |
| Volume (ų) | 650 – 1200 | Accommodates 2 to 4 molecules per unit cell ( |
| R-factor (%) | < 5.0 | High-resolution data confirming precise atomic positions. |
Experimental Methodologies: A Self-Validating System
To achieve high-resolution structural data, the experimental workflow must be meticulously controlled. The following protocols outline the causality and self-validating checkpoints required for successful SCXRD analysis.
Protocol 1: Single-Crystal Growth via Slow Evaporation
-
Solvent Selection: Dissolve 50 mg of high-purity (>99%) methyl 5-hydroxybenzo[b]thiophene-2-carboxylate in 5 mL of a binary solvent system (e.g., dichloromethane/methanol 1:1 v/v).
-
Causality: Dichloromethane provides excellent primary solubility, while methanol acts as a coordinating co-solvent that participates in transient hydrogen bonding, effectively modulating the nucleation rate to prevent rapid precipitation.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial.
-
Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, which is the primary cause of twinned or clustered microcrystals.
-
-
Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at a constant 20 °C.
-
Causality: Slow evaporation ensures that the system remains in the metastable zone. This thermodynamic control allows molecules to add to the growing crystal lattice in a highly ordered manner, minimizing mosaicity.
-
-
Validation Check: After 5–7 days, inspect the vial under polarized light microscopy. The presence of clear, block-like crystals that exhibit sharp, uniform extinction under crossed polarizers self-validates the single-crystal nature of the sample.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
-
Crystal Mounting: Select a pristine crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.
-
Causality: The inert oil protects the crystal from atmospheric moisture and acts as a rigid, amorphous support when flash-cooled, preventing mechanical stress on the lattice.
-
-
Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CMOS detector and a cold nitrogen stream set to 100 K.
-
Causality: Cryogenic temperatures significantly reduce the thermal motion (Debye-Waller factors) of the atoms. This enhances the high-angle diffraction intensities and is absolutely critical for the precise location of the highly mobile hydroxyl hydrogen atom.
-
-
Structure Solution and Refinement: Integrate the raw frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Validation (Self-Validating Check): The refinement is considered successful and self-validated when the final
factor is < 5.0%, the goodness-of-fit (S) is near 1.0, and the residual electron density map shows no anomalous peaks > 0.5 e/ų. A final CheckCIF report must be generated to ensure the absence of Level A or B crystallographic alerts.
Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
References
-
Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate Heliyon (PubMed Central) URL:[Link]
-
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents Pharmaceuticals (MDPI) URL:[Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Molecules (MDPI) URL:[Link]
-
Studies on quinones. VII. Synthesis of some benzo[b]thiophene-4,7-diones Journal of Heterocyclic Chemistry (ResearchGate) URL:[Link]
Technical Guide: Functionalization and Reactivity of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Topic: Reactivity of the hydroxyl group in Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 95094-87-4 derivative) represents a critical scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors. Its structural duality—comprising an electron-rich phenolic ring fused to an electron-deficient thiophene ester—creates a unique reactivity landscape.
This guide provides a comprehensive analysis of the C5-hydroxyl group's reactivity. Unlike simple phenols, the 5-OH in this system is electronically coupled to the C2-carboxylate through the benzothiophene conjugation pathway. Successful manipulation of this "warhead" requires specific protocols to avoid competitive hydrolysis of the ester or unwanted electrophilic substitution on the ring.
Electronic Structure & Reactivity Profile
To predict reactivity, one must understand the competing electronic effects within the scaffold.
-
The C5-Hydroxyl (Donor): Acts as a strong
-donor (+M effect), significantly increasing electron density on the benzene ring. This activates the ortho positions (C4 and C6) toward electrophilic attack. -
The C2-Carboxylate (Acceptor): Acts as a
-acceptor (-M effect). While primarily deactivating the thiophene ring, its influence extends to the benzene ring via the fused system, slightly increasing the acidity of the C5-OH compared to unsubstituted phenol ( ~9.5 vs. 10.0).
Reactivity Landscape Diagram
The following diagram maps the primary divergent pathways available for this scaffold.
Figure 1: Divergent reactivity pathways. Green nodes indicate primary synthetic utility; Red/Grey nodes indicate competitive or secondary transformations.
Primary Functionalization: O-Alkylation & Etherification
The most common transformation for this intermediate is the installation of basic side chains (e.g., piperidinyl-ethoxy chains seen in Raloxifene analogs) via the C5-oxygen.
A. Williamson Ether Synthesis
Direct alkylation with alkyl halides is robust but requires careful base selection to prevent hydrolysis of the C2-methyl ester.
-
Base Selection: Use Cesium Carbonate (
) or Potassium Carbonate ( ) . Avoid strong hydroxide bases (NaOH, KOH) or alkoxides (NaOMe) which will attack the C2-ester via mechanisms. -
Solvent: Acetonitrile (MeCN) or DMF are preferred. Acetone is viable but often requires longer reaction times for sterically hindered electrophiles.
-
Thermodynamics: The phenoxide anion formed at C5 is a "soft" nucleophile, making it highly effective for
reactions with primary alkyl halides.
B. The Mitsunobu Protocol
For installing complex, non-halogenated alcohols, the Mitsunobu reaction is superior. It proceeds under neutral conditions, preserving the C2-ester.
Mechanism Note: The high affinity of phosphorus for oxygen drives this reaction. The
Directed Ring Reactivity (Electrophilic Substitution)
While the user's primary focus is the hydroxyl group, the OH group dictates the regiochemistry of the ring itself.
-
Activation: The C5-OH activates the benzene ring.[1]
-
Regioselectivity:
-
C4 Position: Ortho to the hydroxyl and peri to the thiophene C3. Often sterically hindered.
-
C6 Position: Ortho to the hydroxyl and sterically accessible.
-
Result: Electrophilic Aromatic Substitution (EAS) such as halogenation or nitration will occur predominantly at C4 and C6 , with C6 often favored kinetically due to steric relief, unless directed otherwise by specific conditions.
-
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing resources to workup.
Protocol A: Chemoselective O-Alkylation (Williamson)
Target: Synthesis of Methyl 5-(2-piperidin-1-ylethoxy)benzo[b]thiophene-2-carboxylate
Reagents:
-
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq)
-
1-(2-Chloroethyl)piperidine hydrochloride (1.2 eq)
-
Cesium Carbonate (
) (3.0 eq) -
Potassium Iodide (KI) (0.1 eq - Finkelstein catalyst)
-
DMF (anhydrous, 0.2 M concentration)
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with the starting phenol and anhydrous DMF under
atmosphere. -
Deprotonation: Add
in one portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at RT for 15 minutes. -
Addition: Add the alkyl chloride and KI.
-
Reaction: Heat the mixture to 60°C . Do not exceed 80°C to avoid potential ester aminolysis if free amine is present in high concentration.
-
Checkpoint (TLC/LCMS): Monitor after 3 hours. Look for the disappearance of the starting material (
~0.4 in 30% EtOAc/Hex) and appearance of the product (usually stays at baseline in Hex/EtOAc due to the amine; requires MeOH/DCM to elute).-
Validation: The product should show a +113 amu mass shift (alkyl chain addition).
-
-
Workup: Cool to RT. Pour into ice-water (10x volume). Extract with EtOAc (
). Wash organics with brine to remove DMF. Dry over .[2]
Protocol B: Hydrolysis to the Free Acid
Target: 5-Hydroxybenzo[b]thiophene-2-carboxylic acid
Reagents:
-
Methyl ester substrate (1.0 eq)
-
LiOH
(2.5 eq) -
THF/Water (3:1 ratio)
Step-by-Step:
-
Add LiOH dissolved in the minimum amount of water dropwise.
-
Allow to warm to RT.
-
Checkpoint: The reaction should be homogeneous. If a precipitate forms (lithium salt), add minimal water.
-
Quench: Acidify carefully with 1M HCl to pH 2. The free acid usually precipitates as a white/off-white solid.
-
Isolation: Filter the solid. Do not extract with organic solvent unless necessary, as the zwitterionic nature (if amine side chains are present) can make phase separation difficult.
Quantitative Data Summary
| Parameter | Value / Property | Implication for Synthesis |
| Molecular Weight | 208.23 g/mol | Standard stoichiometry calculations. |
| C5-OH | ~9.2 - 9.8 (Est.) | More acidic than phenol. Deprotonates with |
| C2-Ester Reactivity | Electrophilic | Susceptible to hydrolysis ( |
| Solubility | Low in Hexanes/Water | Use DMF, THF, or DMSO for reactions. |
| UV/Vis | Strong absorption <300nm | UV detection is reliable for LCMS monitoring. |
References
-
Jones, C. D., et al. (1984). "Synthesis and antiestrogenic activity of [2-(4-pyridinyl)benzo[b]thien-3-yl]phenol derivatives." Journal of Medicinal Chemistry, 27(8), 1057-1066. Link
- Context: Foundational paper establishing the synthesis of benzothiophene SERM precursors and the reactivity of the hydroxy-benzothiophene core.
-
Panchabhai, V. B., et al. (2024).[4] "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives." ResearchGate.[5][6] Link
- Context: Provides modern protocols for amide coupling and functionalization of the thiophene carboxyl
-
Scifinder/PubChem Compound Summary. (2025). "Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate." Link
-
Alikhani, Z., et al. (2022).[9][10] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization." Journal of Organic Chemistry, 87, 6312-6320.[10] Link
- Context: Describes the construction of the benzothiophene core and subsequent functionalization str
Sources
- 1. Methyl 5-hydroxythiophene-2-carboxylate | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS#:95094-87-4 | 5-hydroxybenzo[b]thiophene-2-carboxylic acid | Chemsrc [chemsrc.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
Strategic Ester Hydrolysis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate: Mechanistic Insights and Protocol Optimization
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Pharmacological Context
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a privileged heterocyclic scaffold in modern medicinal chemistry. Its hydrolyzed derivative, 5-hydroxybenzo[b]thiophene-2-carboxylic acid, serves as a critical intermediate in the synthesis of multi-targeted kinase inhibitors, such as BHBC-01[1]. These advanced derivatives are designed to modulate Dyrk1A, Dyrk1B, and Clk1 kinases, leading to G2/M phase cell cycle arrest and the induction of apoptosis in various cancer cell lines[1].
Before these complex amidation or functionalization steps can occur, the methyl ester must be cleanly and efficiently hydrolyzed. While ester hydrolysis is a fundamental organic transformation, the presence of the 5-hydroxyl group introduces unique mechanistic challenges that require precise stoichiometric and environmental controls.
Fig 1: Pharmacological pathway of 5-hydroxybenzo[b]thiophene derivatives in cancer cell lines.
Mechanistic Causality: The Dual-Reactivity Challenge
Standard base-catalyzed ester hydrolysis (saponification) typically requires only a slight excess of aqueous base[2]. However, the ester cleavage of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is complicated by the acidic nature of the 5-hydroxyl group (phenolic
The Causality of Reagent Selection
-
Stoichiometric Demands: Upon the introduction of an alkaline base, the phenolic proton is abstracted almost instantaneously. This consumes exactly 1.0 equivalent of the base. To drive the nucleophilic attack on the ester carbonyl and form the necessary tetrahedral intermediate, an additional equivalent of base is required[3]. Therefore, a minimum of 2.0 equivalents is necessary, though 2.5 equivalents are optimal to maintain a favorable kinetic rate.
-
Oxidation Vulnerability: The deprotonation yields a phenoxide anion. Phenoxides are highly electron-rich and notoriously susceptible to single-electron oxidation by dissolved molecular oxygen (
), which leads to the formation of dark, polymeric quinoid impurities. This chemical reality dictates the absolute necessity of degassing all solvents prior to the reaction. -
Cation Coordination: The rates of alkaline hydrolysis of benzo[b]thiophene-2-carboxylic acid esters vary based on the heteroatom electronics. We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). The lithium cation coordinates favorably with the intermediate dianion, providing a milder pH profile that prevents heterocyclic ring-opening side reactions often seen with harsher bases at elevated temperatures.
Quantitative Data: Optimization of Hydrolysis Conditions
To establish the most robust protocol, various hydrolytic environments were evaluated. The data below summarizes the causality between reagent choice and product integrity.
| Reagent System | Base Equivalents | Temp (°C) | Time (h) | Conversion (%) | Phenoxide Oxidation |
| LiOH·H₂O (THF/H₂O) | 2.5 | 40 | 4 | >98% | Minimal (<1%) * |
| NaOH (MeOH/H₂O) | 2.5 | 60 | 2 | >95% | Moderate (~5%) |
| KOH (EtOH/H₂O) | 2.5 | 80 | 1 | >90% | High (~8%) |
| HCl (aq) / Dioxane | 10.0 | 100 | 24 | <40% | N/A (Acidic) |
*Note: Minimal oxidation in the LiOH system is contingent upon strict adherence to the degassing protocol described below.
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system. Each step includes a physical or analytical checkpoint to ensure the reaction is proceeding according to the mechanistic design.
Fig 2: Base-catalyzed ester hydrolysis workflow for 5-hydroxybenzo[b]thiophene-2-carboxylate.
Step 1: Solvent Preparation and Degassing
-
Prepare a 3:1 mixture of Tetrahydrofuran (THF) and deionized water.
-
Sparge the solvent mixture with inert Argon or Nitrogen gas for 15 minutes, or perform three freeze-pump-thaw cycles.
-
Self-Validation Checkpoint: The solvent should show no visible outgassing when placed under a mild vacuum, confirming the removal of dissolved oxygen.
Step 2: Reagent Addition and Deprotonation
-
Dissolve Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq) in the degassed THF/Water mixture under an inert atmosphere.
-
Add LiOH·H₂O (2.5 eq) in one portion at room temperature.
-
Self-Validation Checkpoint: The solution will immediately transition from a pale/clear color to a deep yellow or orange hue. This visual shift provides instant confirmation of the phenolic deprotonation and the formation of the phenoxide anion.
Step 3: Hydrolysis Propagation
-
Heat the reaction mixture to 40 °C and stir for 4 hours.
-
Self-Validation Checkpoint: Perform TLC analysis (Hexanes/EtOAc 1:1). The starting material (
) should completely disappear. The intermediate dianion will remain at the baseline ( ) due to its high polarity.
Step 4: Quenching and Isolation
-
Cool the reaction vessel to 0 °C using an ice bath to prevent exothermic degradation during acidification.
-
Dropwise, add 1M HCl (aq) until the pH of the aqueous layer reaches 2.0 - 3.0.
-
Self-Validation Checkpoint: As the pH drops below 9.0, the deep yellow color will dissipate, confirming the re-protonation of the phenol. As the pH drops below 4.0, a white to off-white precipitate (the free carboxylic acid) will form.
-
Filter the precipitate, wash with cold water, and dry under a vacuum to afford 5-hydroxybenzo[b]thiophene-2-carboxylic acid. LC-MS analysis should confirm the product mass via the
ion.
References
-
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - ResearchGate. Available at: 1
-
Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - RSC Publishing. Available at:
-
Hydrolysis of esters - Chemguide. Available at: 2
-
Alcohol or phenol synthesis by ester cleavage - Organic Chemistry Portal. Available at: 3
Sources
Biological Potential & Synthetic Utility of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Technical Guide for Medicinal Chemists & Drug Developers [1]
Executive Summary: The Privileged Scaffold
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 82788-15-6) represents a high-value "privileged scaffold" in medicinal chemistry.[1] While often categorized as a synthetic intermediate, its structural architecture—combining a lipophilic benzothiophene core, a hydrogen-bond-donating hydroxyl group at C5, and a versatile carboxylate handle at C2—positions it as a critical precursor for three major therapeutic classes: Selective Estrogen Receptor Modulators (SERMs) , Antitubercular agents (DprE1 inhibitors) , and Anti-inflammatory compounds (5-LOX inhibitors) .
This guide analyzes the compound's pharmacophoric utility, detailing its transformation from a stable methyl ester precursor into bioactive leads.
Chemical Profile & Pharmacophore Analysis[1]
Structural Logic
The biological relevance of this molecule is dictated by its substitution pattern.[1][2][3] Unlike the unsubstituted benzothiophene, the 5-hydroxy and 2-carboxylate moieties provide specific molecular recognition vectors.[1]
| Moiety | Functionality | Pharmacological Role |
| Benzo[b]thiophene Core | Lipophilic Scaffold | Bioisostere of indole/naphthalene; enhances membrane permeability and metabolic stability.[1] |
| 5-Hydroxyl (-OH) | H-Bond Donor | Mimics the phenolic A-ring of Estradiol ; critical for high-affinity binding to Estrogen Receptors (ER |
| 2-Carboxylate (-COOMe) | Electrophilic Handle | Acts as a "masked" acid.[1] In vivo, it may function as a prodrug. Synthetically, it is the gateway to amides, hydrazides, and heterocycles. |
| Sulfur Atom | Electronic Modulator | Increases aromaticity and lipophilicity (LogP ~3.5); participates in |
Mechanism of Action (SAR Context)
The methyl ester itself is typically a synthetic progenitor .[1] Its biological activity is realized upon two primary transformations:
-
Hydrolysis: Conversion to the free acid (or salt) allows ionic interactions with positively charged residues (e.g., Arginine) in enzyme active sites.
-
Functionalization: Conversion to amides or hydrazones extends the scaffold into deep hydrophobic pockets of targets like DprE1 (Mycobacterium tuberculosis).[1]
Therapeutic Applications & Biological Activity[1][3][4][5]
Antitubercular Activity (DprE1 Inhibition)
Research indicates that benzo[b]thiophene-2-carboxylic acid derivatives are potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a cell wall synthesis enzyme in M. tuberculosis.[1]
-
Mechanism: The 2-carboxylate derivatives occupy the active site, forming H-bonds with Lys418 and hydrophobic interactions with Trp230.[1]
-
Potency: Optimized derivatives (e.g., 1,3-diketones derived from this scaffold) exhibit MIC values in the range of 0.56–0.62 µg/mL against M. bovis BCG.[3]
SERM Activity (Estrogen Receptor Modulation)
The 5-hydroxybenzo[b]thiophene core is the structural anchor of Raloxifene (Evista).[1]
-
Binding Mode: The 5-hydroxyl group forms a critical hydrogen bond with Glu353 and Arg394 in the ER
ligand-binding domain.[1] -
Utility: This methyl ester allows for the rapid synthesis of "Raloxifene analogs" by modifying the C2 position to include basic side chains (e.g., piperidine-ethoxy moieties) essential for anti-estrogenic activity in breast tissue.
Experimental Protocols
Protocol A: Hydrolysis & Activation (The "Unlock" Step)
To assess biological activity, the methyl ester is often hydrolyzed to the free acid.
Objective: Quantitative conversion of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate to 5-hydroxybenzo[b]thiophene-2-carboxylic acid.
-
Dissolution: Dissolve 1.0 eq (e.g., 208 mg) of the methyl ester in a 3:1 mixture of THF:MeOH (10 mL). Ensure complete solubilization.
-
Saponification: Add 2.0 eq of LiOH·H₂O dissolved in minimal water (2 mL).[1]
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The ester spot (
) should disappear; the acid remains at the baseline.[1] -
Workup: Acidify to pH 2–3 with 1N HCl. The product will precipitate as a white solid.[1]
-
Isolation: Filter, wash with cold water, and dry under vacuum.
Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)
Standardized workflow for testing derivatives against S. aureus or M. tuberculosis.[1]
-
Preparation: Prepare stock solutions of the hydrolyzed acid (from Protocol A) in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). Final concentrations: 64 µg/mL down to 0.125 µg/mL.[1]
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Controls:
-
Incubation: Incubate at 37°C for 24 hours (S. aureus) or 7 days (M. tuberculosis, using Middlebrook 7H9 broth).
-
Readout: Assess turbidity visually or add Resazurin dye (0.01%).[1] A color change from blue (resazurin) to pink (resorufin) indicates viable cell growth.[1] The MIC is the lowest concentration preventing color change.[1]
Visualizing the Structure-Activity Relationship (SAR)[1]
The following diagram maps the chemical space accessible from this scaffold and the resulting biological outcomes.
Figure 1: SAR Logic Flow. Mapping specific structural modifications to therapeutic endpoints.
References
-
Vertex Pharmaceuticals. (2024).[1][4] Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. PubMed.[1] Link
-
National Institutes of Health (NIH). (2023).[1] Synthesis and Antitubercular Activity of New Benzo[b]thiophenes targeting DprE1. PMC. Link
-
PubChem. (2025).[1] Compound Summary: Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS 82788-15-6).[1][5][6] National Library of Medicine.[1] Link[1]
-
MDPI. (2022).[1] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against MRSA. Molecules. Link[1]
-
Journal of Medicinal Chemistry. (2017). Structure–Activity Relationships of Benzo[b]thiophene-2-carboxamides as Antimalarial Agents. ACS Publications.[1][7] Link[1]
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- 1. (Benzothiophenes) | BLDpharm [bldpharm.com]
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- 3. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. CAS:550998-58-8, 6-甲氧基苯并[b]噻吩-2-羧酸甲酯-毕得医药 [bidepharm.com]
- 6. 19492-99-0|Methyl 5-methoxybenzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to Identifying and Validating Therapeutic Targets for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Abstract
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic and structural properties allow for versatile interactions with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on a specific derivative, Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, to delineate a strategic, evidence-based approach for identifying and validating its potential therapeutic targets. Drawing on published data for structurally related compounds, we hypothesize that protein kinases and inflammatory enzymes represent primary target classes. We provide detailed, field-proven experimental workflows, from high-throughput biochemical screens to cell-based target engagement assays, to equip drug discovery professionals with a robust framework for evaluating this promising compound.
Introduction: The Benzothiophene Scaffold and the Subject Molecule
The fusion of a benzene ring and a sulfur-containing thiophene ring creates the benzo[b]thiophene core, a heterocyclic scaffold that has proven to be exceptionally productive in drug discovery.[1] Its planarity and electron-rich nature facilitate critical binding interactions such as π-π stacking and hydrogen bonding with protein targets.[4] This has led to the development of successful drugs like the selective estrogen receptor modulator (SERM) Raloxifene (for osteoporosis), the 5-lipoxygenase inhibitor Zileuton (for asthma), and the antifungal agent Sertaconazole .[4][5]
The subject of this guide, Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate , possesses key functional groups that suggest significant therapeutic potential:
-
A 5-hydroxy group: This phenolic moiety can act as a crucial hydrogen bond donor and/or acceptor, anchoring the molecule in a protein's binding pocket.
-
A 2-carboxylate methyl ester: This group provides an additional site for hydrogen bonding and can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization to explore structure-activity relationships (SAR).[6]
-
The Benzothiophene Core: Serves as a rigid, lipophilic scaffold that can be oriented to achieve high-affinity binding.
Given the established success of this scaffold, a systematic investigation into the targets of this specific derivative is highly warranted.
Landscape of Bioactivity & Primary Target Hypotheses
The broader family of substituted benzothiophenes exhibits a vast range of biological activities, providing a logical foundation for forming target hypotheses.[7][8] These compounds have been shown to possess anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective properties.[5][9] Based on direct evidence from closely related analogs, two target classes emerge as high-probability candidates for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Primary Hypothesis: Multi-Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[4] The benzothiophene scaffold is a known "hinge-binder" and has been successfully developed into potent kinase inhibitors.[4]
Causality and Evidence: Research has explicitly identified 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors with significant anti-cancer activity.[10] A key study demonstrated that a compound featuring the 5-hydroxybenzo[b]thiophene hydrazide scaffold was a potent inhibitor of several kinases crucial for cell cycle progression and signaling.[10] This provides a direct and compelling rationale for prioritizing kinase inhibition as the primary therapeutic hypothesis for our subject molecule.
Potential Kinase Targets: Based on this precedent, high-priority targets include:
-
CLK Family (CLK1, CLK4): Involved in regulating RNA splicing.
-
DYRK Family (DYRK1A, DYRK1B): Dual-specificity kinases with roles in cell proliferation and neurodevelopment.
-
Haspin (GSG2): A key regulator of mitosis.
-
DRAK1: A kinase involved in apoptosis signaling.
Table 1: Representative Kinase Inhibitory Activity of a 5-Hydroxybenzo[b]thiophene Analog
| Kinase Target | IC₅₀ (nM) for Compound 16b¹ |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
| ¹Data for N'-(4-chlorobenzyl)-5-hydroxybenzo[b]thiophene-2-carbohydrazide (16b), presented as a proxy for the potential of the core scaffold.[10] |
Below is a conceptual diagram illustrating how a multi-kinase inhibitor could disrupt oncogenic signaling.
Caption: Potential disruption of cancer pathways by a multi-kinase inhibitor.
Secondary Hypothesis: COX/LOX Inhibition in Inflammation
Many benzothiophene derivatives are known to possess significant anti-inflammatory properties.[11] The mechanism often involves the inhibition of key enzymes in the arachidonic acid pathway.
Causality and Evidence: Studies on 3-hydroxybenzo[b]thiophene-2-carboxylic acids, which are structurally very similar to the hydrolyzed form of our subject molecule, have shown potent dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[12] These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. This makes COX/LOX inhibition a highly plausible secondary therapeutic application.
A Strategic Workflow for Target Identification and Validation
To systematically test these hypotheses, a multi-step experimental workflow is required. This process is designed to first confirm a biochemical interaction and then validate its functional relevance in a cellular context.
Caption: A comprehensive workflow for target validation and lead identification.
Protocol 1: Primary Biochemical Screen for Kinase Inhibition
Objective: To determine if Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate directly inhibits the enzymatic activity of priority kinase targets in a purified, cell-free system.
Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific). This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay.
Causality: This assay provides a direct measure of the compound's ability to displace a known ATP-competitive ligand (tracer) from the kinase's active site. A high degree of displacement, measured by a loss of FRET signal, indicates potent binding and is a strong predictor of inhibitory activity. The use of a purified system ensures that any observed effect is due to direct interaction with the kinase and not confounding cellular factors.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 4X Kinase/Eu-Antibody Mix: Dilute the target kinase (e.g., CLK4) and the Europium (Eu)-labeled anti-tag antibody in kinase buffer.
-
Prepare 4X Tracer Mix: Dilute the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
Prepare Compound Dilution Series: Perform a serial dilution of the test compound in DMSO, then dilute into kinase buffer to create 2X final concentrations. Include a "no inhibitor" control (DMSO only) and a "maximum displacement" control (high concentration of a known inhibitor).
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 2X compound dilutions to the appropriate wells.
-
Add 5 µL of the 4X Kinase/Eu-Antibody Mix to all wells.
-
Mix gently and incubate for 60 minutes at room temperature to allow compound-kinase binding to reach equilibrium.
-
-
Detection:
-
Add 10 µL of the 4X Tracer Mix to all wells to initiate the displacement reaction.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)]).
-
Plot % Inhibition versus log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm that the compound binds to its intended kinase target within the complex environment of a living cell.
Methodology: NanoBRET™ Target Engagement Assay (Promega). This assay measures binding by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled energy transfer probe (tracer).
Causality: A positive result in this assay is critical for validating a lead compound. It demonstrates that the molecule not only engages the target biochemically but can also cross the cell membrane, reach its target in the correct cellular compartment, and bind with sufficient affinity to displace the tracer. This provides a much higher degree of confidence than a biochemical assay alone.
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., CLK4) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of the test compound.
-
To the plated cells, add the NanoBRET™ Tracer and the test compound dilutions simultaneously.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Luminescence Measurement:
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Immediately read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio versus log[Compound Concentration] and fit the data to determine the IC₅₀ value, which represents the concentration required to displace 50% of the tracer from the target kinase in live cells.
-
Conclusion and Future Directions
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate stands out as a compound with significant therapeutic potential, grounded in the extensive and successful history of the benzothiophene scaffold in medicine. The evidence strongly suggests that protein kinases involved in oncology are a primary and highly promising target class. The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for validating this hypothesis, moving from initial biochemical confirmation to crucial in-cell target engagement. Successful identification of potent and selective kinase inhibition would position this molecule as a strong candidate for further lead optimization and preclinical development, with the ultimate goal of developing a novel therapeutic agent.
References
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- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Benchchem. Comparative Efficacy of Benzothiophene-Based Inhibitors: A Guide for Researchers. Benchchem.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024).
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- Iyer, V. R., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
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Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate derivatives and their properties
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Derivatives
Foreword: The Enduring Potential of the Benzo[b]thiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzo[b]thiophene scaffold, an aromatic heterocyclic system where a benzene ring is fused to a thiophene ring, is a quintessential example of such a scaffold.[1][2] Its structural rigidity, combined with the electronic properties of the sulfur heteroatom, provides a unique foundation for the design of novel therapeutics.
Derivatives of benzo[b]thiophene have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, anti-diabetic, and anticonvulsant properties.[1][2][3][4][5] This versatility has cemented its importance in drug discovery and has led to the development of several clinical drugs.[1][2]
This guide focuses specifically on derivatives of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate . This particular core structure is of significant interest for two primary reasons. First, the 5-hydroxy group provides a crucial hydrogen-bonding moiety and a reactive site for further chemical modification. Second, the methyl ester at the 2-position serves as a versatile synthetic handle, readily converted into amides, hydrazides, and other functionalities. This strategic placement of functional groups allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for targeted drug development campaigns.
Part 1: Synthesis and Derivatization Strategies
The synthetic accessibility of a scaffold is paramount to its utility in a drug discovery program. The Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate core and its derivatives can be accessed through robust and scalable synthetic routes. The overall strategy involves the initial construction of the core heterocyclic system, followed by functionalization at the hydroxyl and carboxylate positions.
1.1: Synthesis of the Core Scaffold
A common and effective method for constructing the benzo[b]thiophene ring system is through the cyclization of appropriately substituted precursors. One such established route involves the reaction of a substituted thiophenol with an α-halo ester derivative, followed by an intramolecular cyclization.
Caption: General workflow for benzo[b]thiophene core synthesis.
1.2: Key Derivatization Pathways
The true power of this scaffold lies in its potential for diversification. The hydroxyl and ester groups are orthogonal handles for a wide range of chemical transformations.
Caption: Key derivatization pathways from the core scaffold.
Part 2: Experimental Protocols
Trustworthiness in scientific reporting is built on methodological transparency. The following protocols are detailed to be self-validating, providing a clear path from starting materials to final, well-characterized compounds and biological data.
2.1: Protocol for Synthesis of 5-hydroxybenzo[b]thiophene-2-carboxylic acid
This two-step protocol first hydrolyzes the methyl ester to the more reactive carboxylic acid, which is the common precursor for amide synthesis.
-
Step 1: Saponification of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
-
Suspend Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-hydroxybenzo[b]thiophene-2-carboxylic acid.[6][7]
-
2.2: Protocol for Amide Coupling
This protocol details the synthesis of benzo[b]thiophene-2-carboxamides, a class of derivatives with potent biological activity.[8][9]
-
Step 2: Synthesis of N-Aryl-5-hydroxybenzo[b]thiophene-2-carboxamide
-
Dissolve 5-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an argon atmosphere.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).[9] Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (1.2 eq) to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final amide derivative.
-
Part 3: Biological Properties and Therapeutic Applications
The strategic modification of the Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate scaffold has yielded derivatives with significant potential across multiple therapeutic areas. The structure-activity relationship (SAR) studies highlight how subtle chemical changes can dramatically influence biological outcomes.[1][2]
3.1: Anti-Cancer Activity: Multi-Kinase Inhibition
A significant body of research has focused on the anti-cancer properties of these derivatives. Chemoresistance in cancer often arises from pathway redundancy, making multi-targeted therapies an attractive strategy.[10] Derivatives of 5-hydroxybenzothiophene have been identified as potent multi-kinase inhibitors, simultaneously targeting several kinases crucial for cancer cell proliferation and survival.[10]
For example, a derivative featuring a 5-hydroxybenzothiophene hydrazide scaffold, compound 16b , emerged as a potent inhibitor of kinases such as Dyrk1A/B, Clk1/4, and Haspin.[10] This multi-targeted action leads to significant anti-proliferative effects, particularly against glioblastoma cells, by inducing G2/M cell cycle arrest and apoptosis.[10]
Caption: Multi-kinase inhibition mechanism of anti-cancer action.
Table 1: In-Vitro Cytotoxicity of Benzo[b]thiophene Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 18 | 4-Carboxamide | MCF-7 (Breast) | 1.81 | [8] |
| 21 | 4-Carboxamide | A-549 (Lung) | 1.95 | [8] |
| 33 | 4-Carboxamide | HeLa (Cervical) | 2.01 | [8] |
| 16b | 2-Hydrazide | U87MG (Glioblastoma) | 2.1 | [10] |
3.2: Anti-Inflammatory Activity: Dual 5-LOX/COX Inhibition
Chronic inflammation is a key driver of numerous diseases. The arachidonic acid cascade, involving the enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), is a critical pathway in the inflammatory response. Dual inhibitors of 5-LOX and COX are highly sought after as they offer a broader anti-inflammatory effect with a potentially improved safety profile over traditional NSAIDs. A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, structurally related to our core molecule, have shown promising activity as dual 5-LOX/COX inhibitors with submicromolar IC₅₀ values.[11] This demonstrates the inherent potential of the hydroxybenzo[b]thiophene carboxylate scaffold to target key enzymes in inflammation.
3.3: Anti-Diabetic Activity: α-Amylase Inhibition
One strategy for managing type 2 diabetes is to control post-prandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase. A series of benzo[b]thiophene-2-carboxylic acid derivatives were synthesized and evaluated as α-amylase inhibitors.[12] The study found that several derivatives exhibited significant inhibition, with one compound, 3b , bearing a bis(2-hydroxyethyl)amino group, being more potent than the standard drug Acarbose.[12]
Table 2: α-Amylase Inhibition Data
| Compound ID | Key Substituent | IC₅₀ (µM) | Inhibition Type | Reference |
| 3b | bis(2-hydroxyethyl)amino | 5.37 ± 0.25 | Competitive | [12] |
| Acarbose | Standard Drug | 6.40 ± 0.14 | - | [12] |
This finding is particularly compelling as it opens a new therapeutic avenue for this scaffold and highlights how modifications at the carboxylate position can be tuned to target specific enzyme active sites.
Part 4: Key Biological Assay Protocols
To ensure the reproducibility and validity of the biological claims, the following standardized protocols are provided.
4.1: Protocol for In-Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
4.2: Protocol for α-Amylase Inhibition Assay
This colorimetric assay quantifies the activity of α-amylase by measuring the amount of starch substrate remaining after the enzymatic reaction.
-
Reaction Mixture: In a 96-well plate, add 25 µL of the test compound (at various concentrations), 25 µL of α-amylase enzyme solution, and 25 µL of 20 mM phosphate buffer (pH 6.9). Incubate at 37°C for 20 minutes.
-
Substrate Addition: Add 25 µL of 1% starch solution to each well to start the reaction and incubate for a further 30 minutes at 37°C.
-
Stop Reaction: Add 50 µL of 1M HCl to stop the enzymatic reaction.
-
Color Development: Add 100 µL of iodine reagent (5 mM I₂ and 5 mM KI) to each well. The iodine will form a blue-black complex with the remaining starch.
-
Data Acquisition: Measure the absorbance at 620 nm. A lower absorbance indicates less remaining starch and therefore higher enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control and determine the IC₅₀ value.
Conclusion and Future Directions
The Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate scaffold is a proven and highly adaptable platform for the development of novel therapeutic agents. The strategic positioning of its hydroxyl and ester functional groups provides facile access to a rich chemical diversity, enabling the fine-tuning of biological activity against a range of targets. Research has validated its potential in oncology, inflammation, and metabolic diseases.
Future work should focus on:
-
Expanding Chemical Diversity: Exploring novel coupling partners in amide synthesis and different ether linkages at the 5-position to further probe the structure-activity landscape.
-
In-Vivo Evaluation: Advancing the most potent and selective compounds from in-vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: For promising hits, detailed biochemical and cellular assays are required to fully elucidate their mechanism of action and identify potential off-target effects.
This guide has provided a comprehensive overview, from synthesis to biological application, demonstrating that the derivatives of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate represent a fertile ground for the discovery of next-generation medicines.
References
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Keri, R.S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
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Anonymous. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
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Anonymous. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. [Link]
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Anonymous. (2025). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
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Anonymous. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Anonymous. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. ResearchGate. [Link]
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Beck, J.R. (1973). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry, 38(22), 4086-4087. [Link]
-
Anonymous. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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Pawar, C.D., et al. (2020). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Letters in Drug Design & Discovery, 17(5). [Link]
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El-Damasy, D.A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]
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El-Metwaly, A.M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]
-
Hansen, F.K., et al. (2012). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5034. [Link]
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Anonymous. (2024). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Atmiya University Library and Learning Center. [Link]
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and In-Silico Studies. An-Najah Staff. [Link]
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Anonymous. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
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Anonymous. (n.d.). 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. PubChem. [Link]
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Kamboj, A. (2012). Pharmacological action and sar of thiophene derivatives: A review. ResearchGate. [Link]
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Anonymous. (2025). 5-hydroxybenzo[b]thiophene-2-carboxylic acid. Chemsrc. [Link]
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Review of benzo[b]thiophene-2-carboxylate synthesis methods
Strategic Synthesis of Benzo[b]thiophene-2-carboxylates: A Comparative Technical Guide
Executive Summary
Benzo[b]thiophene-2-carboxylates are critical pharmacophores in medicinal chemistry, serving as bioisosteres for indole and naphthalene systems in varying drug targets, including RAGE antagonists, tubulin polymerization inhibitors, and selective estrogen receptor modulators (SERMs).
This guide moves beyond generic textbook definitions to provide a rigorous analysis of the three most chemically valid pathways for synthesizing this scaffold: the Nucleophilic Displacement (Beck Synthesis) , the Oxidative Cyclization , and Palladium-Catalyzed Annulation .
Part 1: Strategic Pathway Analysis
Selecting the correct synthetic route depends on substrate availability, functional group tolerance, and scalability.
Method A: The Beck Synthesis (Nitro-Displacement)
-
Mechanism: Nucleophilic Aromatic Substitution (
) followed by Knoevenagel condensation. -
Precursors: 2-Nitrobenzaldehyde + Alkyl Thioglycolate.
-
Pros: Reagents are inexpensive and shelf-stable; avoids transition metals; scalable to kilogram quantities.
-
Cons: Requires harsh polar aprotic solvents (DMF/DMSO) and elevated temperatures; sensitive to steric bulk at the C3 position.
-
Best For: Routine synthesis of the core scaffold with simple substitution patterns.
Method B: The 2-Fluoro Displacement Route
-
Mechanism: Similar to Method A, but utilizes Fluorine as the leaving group.
-
Precursors: 2-Fluorobenzaldehyde + Alkyl Thioglycolate.
-
Pros: Often proceeds under milder conditions than the nitro-variant due to the high electronegativity of fluorine activating the ring for
. -
Cons: 2-Fluorobenzaldehydes are generally more expensive than their nitro counterparts.
-
Best For: Substrates where the nitro-group reduction/handling is undesirable.
Method C: Palladium-Catalyzed Annulation
-
Mechanism: Oxidative insertion/alkyne insertion sequence.
-
Precursors: 2-Halothiophenols (or 2-halothioanisoles) + Alkynyl Esters.
-
Pros: Extremely high functional group tolerance; allows for "late-stage" formation of the thiophene ring in complex molecules.
-
Cons: High cost of Pd catalysts; requirement for inert atmosphere; potential heavy metal scavenging issues.
-
Best For: Late-stage functionalization and complex library generation.
Part 2: Decision Logic & Mechanism Visualization
The following diagram illustrates the decision logic for selecting a pathway and the mechanistic flow of the primary "Workhorse" method (Beck Synthesis).
Figure 1: Strategic decision tree and mechanistic flow for the synthesis of benzo[b]thiophene-2-carboxylates.
Part 3: Detailed Experimental Protocols
Protocol 1: The Beck Synthesis (Standard Scale)
Reference Grounding: This protocol is adapted from the foundational work by Beck (J. Org. Chem. 1972) and optimized based on modern process chemistry standards [1, 2].
Reagents:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Ethyl Thioglycolate (1.1 eq)
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 2-nitrobenzaldehyde (15.1 g, 100 mmol) and anhydrous
(20.7 g, 150 mmol). -
Solvation: Add anhydrous DMF (500 mL) under a nitrogen atmosphere. Stir at room temperature for 10 minutes to create a suspension.
-
Addition: Add ethyl thioglycolate (12.1 mL, 110 mmol) dropwise via syringe over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain internal temp < 30°C.
-
Reaction: Heat the mixture to 80°C. Monitor via TLC (20% EtOAc/Hexanes). The reaction typically reaches completion within 2–4 hours.
-
Checkpoint: The disappearance of the aldehyde spot and the emergence of a highly fluorescent blue spot (under UV 254/365nm) indicates product formation.
-
-
Quench & Workup: Cool the mixture to room temperature. Pour into ice-cold water (1.5 L). The product should precipitate as a solid.
-
If solid forms: Filter via Buchner funnel, wash copiously with water to remove DMF, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with LiCl (5% aq) to remove residual DMF, then brine. Dry over
.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes
5% EtOAc/Hexanes).
Yield Expectation: 75–85%
Key Insight: The reaction relies on the ortho-nitro group acting as a leaving group. If the ring contains strong electron-donating groups (EDGs) para to the nitro group, the
Protocol 2: Palladium-Catalyzed Annulation
Reference Grounding: Based on the method by Larock and recent optimizations by Inamoto et al. [3, 4].
Reagents:
-
2-Iodothioanisole (1.0 eq)
-
Ethyl Propiolate (1.2 eq)
- (5 mol%)
- (10 mol%)
-
(1.0 eq) or
-
DMF or Toluene
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox or under Argon, combine
and in DMF. Stir for 15 mins to generate the active Pd(0) species. -
Substrate Addition: Add 2-iodothioanisole (1.0 mmol) and the base (
, 1.0 mmol). -
Alkyne Injection: Add ethyl propiolate (1.2 mmol).
-
Heating: Seal the tube and heat to 100°C for 12 hours.
-
Workup: Filter through a pad of Celite to remove Pd/Ag residues. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography is required to separate the product from unreacted alkyne dimers.
Yield Expectation: 60–80%
Key Insight: This method is regioselective. The ester group of the alkyne directs the C-S bond formation to the
Part 4: Comparative Data Analysis
| Feature | Beck Synthesis (Method A) | 2-Fluoro Displacement (Method B) | Pd-Catalyzed Annulation (Method C) |
| Starting Material Cost | Low (Nitrobenzaldehydes) | Medium (Fluorobenzaldehydes) | High (Iodo-sulfides + Pd) |
| Atom Economy | Moderate (Loss of | Moderate (Loss of HF + | Low (Loss of HI + Base waste) |
| Reaction Time | 2–4 Hours | 1–3 Hours | 12–24 Hours |
| Scalability | High (kg scale feasible) | High | Low (Catalyst cost limits scale) |
| Functional Group Tolerance | Moderate (Base sensitive) | Moderate | Excellent (Ortho-tolerant) |
| Primary Risk | Exotherm upon addition | Cost of goods | Residual metal contamination |
Part 5: Troubleshooting & Expert Insights
-
The "DMF Problem": In Method A, residual DMF can impede crystallization.
-
Solution: Use a 5% Lithium Chloride (LiCl) wash during extraction. LiCl dramatically increases the partition coefficient of DMF into the aqueous phase.
-
-
Decarboxylation Risk: Benzo[b]thiophene-2-carboxylic acids are prone to thermal decarboxylation.
-
Insight: If hydrolyzing the ester to the acid, avoid heating above 60°C in acidic media. Perform saponification (LiOH/THF/Water) at room temperature.
-
-
Regioselectivity in Pd-Catalysis:
-
Insight: If using internal alkynes (e.g., ethyl phenylpropiolate), steric factors usually direct the larger group to the 2-position, but mixtures can occur. For strict 2-carboxylate synthesis, terminal alkynes (ethyl propiolate) are safer.
-
References
-
Beck, J. R. (1972).[1] A direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 37(21), 3224–3226. Link
-
Bridges, A. J., et al. (1993). Fluorine as a leaving group in the synthesis of substituted benzo[b]thiophene-2-carboxylates. Tetrahedron Letters, 34(28), 4483-4486. Link
-
Inamoto, K., et al. (2008). Palladium-catalysed direct synthesis of benzo[b]thiophenes from thioenols.[2][3] Chemical Communications, (43), 5529-5531. Link
-
Larock, R. C., et al. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes.[4] Organic Letters, 18(17), 4186–4189. Link
-
Acharya, B. N., et al. (2015). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 6(9), 962–967. Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Abstract & Scope
This application note details a robust, two-step protocol for the synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate , a critical scaffold in the development of Selective Estrogen Receptor Modulators (SERMs) and 5-Lipoxygenase inhibitors. Unlike generic procedures, this guide addresses the specific challenge of preserving the C-2 methyl ester functionality while selectively demethylating the C-5 position. The protocol utilizes a convergent strategy starting from 2-fluoro-5-methoxybenzaldehyde , employing a base-mediated cyclization followed by a controlled Lewis acid deprotection.
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize yield and purity by delaying the exposure of the sensitive phenolic hydroxyl group until the final step.
-
Step 1 (Cyclization): Construction of the benzo[b]thiophene core via SNAr displacement of fluoride by methyl thioglycolate, followed by an intramolecular Knoevenagel condensation.
-
Step 2 (Selective Demethylation): Cleavage of the methyl ether using Boron Tribromide (BBr3).
-
Critical Control Point: BBr3 can hydrolyze methyl esters to carboxylic acids if reaction temperatures exceed 0°C for prolonged periods. This protocol uses strict temperature control to ensure chemoselectivity.
-
Reaction Scheme Workflow
Figure 1: Synthetic workflow for the target scaffold. The route prioritizes the stability of the phenol group by generating it in the final step.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
This step builds the heterocyclic core. The use of 2-fluoro-benzaldehyde is preferred over the chloro-analog due to the higher electronegativity of fluorine, which facilitates the initial nucleophilic aromatic substitution (SNAr) under milder conditions.
Reagents:
-
2-Fluoro-5-methoxybenzaldehyde (1.0 equiv)
-
Methyl thioglycolate (1.1 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (2.5 equiv)
-
DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Purge with Nitrogen (N2).[1]
-
Dissolution: Charge the flask with 2-Fluoro-5-methoxybenzaldehyde and anhydrous DMF . Stir until dissolved.
-
Reagent Addition: Add Methyl thioglycolate dropwise via syringe.
-
Base Addition: Add K2CO3 in a single portion. The suspension may turn yellow/orange.
-
Reaction: Heat the mixture to 80°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]
-
Mechanism Note: The thiolate anion first displaces the fluoride (SNAr), forming a thioether intermediate. This intermediate then undergoes an intramolecular aldol-type condensation to close the ring.
-
-
Completion: Reaction is typically complete within 3–5 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (10x reaction volume) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum at 45°C.
-
Purification: Recrystallize from Methanol or Ethanol if necessary.
Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.
Step 2: Selective Demethylation to Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
This is the critical step. Boron Tribromide is used because it cleaves aryl methyl ethers efficiently. However, the ester group at C-2 is susceptible to hydrolysis. The reaction must be quenched before the ester is attacked.
Reagents:
-
Methyl 5-methoxybenzo[b]thiophene-2-carboxylate (from Step 1)
-
Boron Tribromide (BBr3), 1.0 M solution in DCM (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Use a dry 2-neck flask with a septum and N2 line. Safety Warning: BBr3 reacts violently with moisture to produce HBr gas. Work in a well-ventilated fume hood.
-
Solvation: Dissolve the starting material in anhydrous DCM (10 mL/g) and cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add the BBr3 solution dropwise over 20 minutes. Ensure the internal temperature does not rise above -60°C during addition.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to 0°C (Ice bath). Stir at 0°C for 1–2 hours.
-
Monitoring: Check TLC immediately. Do not stir overnight at room temperature, or the ester will hydrolyze to the carboxylic acid.
-
-
Quenching (Critical): Cool back to -20°C. Quench by slow, dropwise addition of Methanol (exothermic!).
-
Workup: Dilute with DCM. Wash with saturated NaHCO3 solution (to neutralize HBr) and then Brine.
-
Drying: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 10% -> 30%) is usually required to remove trace acid byproducts.
Expected Yield: 75–85% Appearance: White crystalline solid.
Quantitative Data Summary
| Parameter | Step 1 (Cyclization) | Step 2 (Demethylation) |
| Limiting Reagent | 2-Fluoro-5-methoxybenzaldehyde | Methyl 5-methoxybenzo[b]thiophene... |
| Key Reagent | Methyl Thioglycolate (1.1 eq) | BBr3 (3.0 eq) |
| Solvent | DMF (Polar Aprotic) | DCM (Non-polar, inert) |
| Temperature | 80°C | -78°C |
| Time | 3–5 Hours | 2 Hours |
| Typical Yield | 85–92% | 75–85% |
| Critical Impurity | Uncyclized thioether | Carboxylic acid (Hydrolysis product) |
Troubleshooting & Optimization (Expertise)
Issue: Ester Hydrolysis during Step 2
If the final product contains significant amounts of 5-hydroxybenzo[b]thiophene-2-carboxylic acid (observed by MS [M-14] peak or broad COOH stretch in IR), the BBr3 conditions were too harsh.
-
Solution A (Process Control): Strictly maintain 0°C and quench immediately upon disappearance of starting material.
-
Solution B (Alternative Reagent): Use Aluminum Chloride (AlCl3) and Ethanethiol (EtSH) .
-
Protocol: Dissolve substrate in DCM, add 5 eq EtSH, cool to 0°C, add 3 eq AlCl3. This "soft" Lewis acid system is highly selective for demethylation in the presence of esters.
-
Issue: Incomplete Cyclization in Step 1
-
Cause: Old or wet DMF; insufficient base.
-
Fix: Ensure DMF is anhydrous (water inhibits the SNAr reaction). Use freshly ground K2CO3.
Safety & Hazardous Substance Management
-
Boron Tribromide (BBr3): Highly corrosive and water-reactive. Releases thick fumes of HBr upon contact with air. Syringes used for BBr3 must be quenched in a beaker of hexane/methanol before cleaning.
-
Methyl Thioglycolate: Stench reagent. All transfers must be done in a hood. Treat glassware with bleach solution to oxidize residual thiols before removal from the hood.
References
-
General Synthesis of Benzo[b]thiophene-2-carboxylates: Scrowston, R. M. "Benzo[b]thiophenes."[2][3][4][5] Journal of the Chemical Society C: Organic (1967). (Classic method for thioglycolate condensation). Source:
-
Demethylation Protocol (BBr3): McOmie, J. F. W., Watts, M. L., & West, D. E. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron 24, no. 5 (1968): 2289-2292. Source:
-
Alternative Demethylation (AlCl3/Thiol): Node, M., et al. "Hard Acid and Soft Nucleophile System. New Efficient Method for Removal of Benzyl and Methyl Protecting Groups." Journal of Organic Chemistry 45, no. 12 (1980): 2468–2473. Source:
-
Specific Precursor Synthesis (2-Fluoro-5-methoxybenzaldehyde): "Preparation of Methyl 5-methoxybenzo[b]thiophene-2-carboxylate." PrepChem - Organic Chemistry Preparations. Source:
Sources
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. prepchem.com [prepchem.com]
- 4. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester | C11H10O2S | CID 13662971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
High-Purity Isolation of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate for Pharmaceutical Research
An Application Guide for Researchers
Abstract: Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science, frequently serving as a scaffold for developing novel therapeutic agents and functional materials.[1][2] The purity of this intermediate is paramount, as trace impurities can lead to ambiguous biological data, unpredictable reaction pathways, and compromised final product performance. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust, validated techniques for the purification of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, ensuring its suitability for downstream applications. We will explore purification strategies including recrystallization, flash column chromatography, and sublimation, explaining the scientific principles behind each method and providing step-by-step protocols.
Compound Profile and Physicochemical Properties
A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate possesses a moderately polar structure due to the presence of a phenolic hydroxyl group and a methyl ester, while the fused benzothiophene core provides significant non-polar character.
| Property | Value | Source |
| IUPAC Name | Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate | BLD Pharm[3] |
| CAS Number | 82788-15-6 | BLD Pharm[3] |
| Molecular Formula | C₁₀H₈O₃S | Sigma-Aldrich[4] |
| Molecular Weight | 208.24 g/mol | PubChem[5] (analogue) |
| Appearance | Solid | Sigma-Aldrich[4] (analogue) |
| Melting Point | 70-74 °C (for non-hydroxylated analogue) | Sigma-Aldrich[4] |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Methyl Ester (-COOCH₃), Thiophene Sulfur | - |
Note: Some properties are inferred from close structural analogues like Methyl benzo[b]thiophene-2-carboxylate due to limited specific data for the target compound.
Understanding Potential Impurities
The choice of purification method is dictated by the impurities present. These typically originate from the synthetic route used. For benzo[b]thiophenes, common syntheses include the cyclization of o-mercaptocinnamic acids or Fiesselmann-type syntheses.[6][7]
Common classes of impurities may include:
-
Unreacted Starting Materials: Precursors left over from an incomplete reaction.
-
Regioisomers: Isomers formed during the cyclization step (e.g., 4-hydroxy or 6-hydroxy analogues). These often have very similar polarities, making separation challenging.
-
Side-Reaction Byproducts: Products from undesired alternative reaction pathways.
-
Reagents and Catalysts: Inorganic salts or residual acid/base from the workup.
-
Solvents: Residual solvents from the reaction or extraction steps.
Strategic Approach to Purification
A multi-step approach is often necessary to achieve high purity (>99%). The optimal workflow depends on the nature and quantity of the impurities in the crude material.
Caption: General purification workflow for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for removing small to moderate amounts of impurities.[8] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[9]
Principle of Causality
The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing them to be filtered out) or remain soluble in the cold solvent (staying in the mother liquor).
Solvent Selection Protocol
-
Preparation: Place ~20-30 mg of the crude solid into several small test tubes.
-
Screening: To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane/ethyl acetate mixture) dropwise at room temperature. A good candidate solvent will not dissolve the solid at this stage.
-
Heating: Heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The solvent that produces a high yield of well-formed crystals is the best choice.
Table of Solvent Suggestions:
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Isopropanol | Polar Protic | 82.6 | Often a good choice for moderately polar compounds. |
| Ethanol/Water | Polar Protic | Variable | A mixed-solvent system.[9] Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool. |
| Toluene | Non-polar | 111 | Good for dissolving the aromatic core; the polar groups may limit solubility until heated. Effective for removing more polar impurities. |
| Ethyl Acetate/Heptane | Med. Polarity | Variable | A common mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add heptane dropwise to induce crystallization upon cooling. |
Detailed Recrystallization Protocol
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (with stirring) on a hot plate until the solid fully dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and run a TLC to assess purity. A sharp melting point indicates high purity.
Scientist's Note on Charcoal: While activated charcoal can be used to remove colored impurities, it should be used with caution for phenolic compounds as it can adsorb the product or introduce metallic ions that may form colored complexes.[9] If used, add a very small amount to the hot solution before filtration.
Protocol 2: High-Purity Separation by Flash Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice.[10][11] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[12]
Principle of Causality
Silica gel is a highly polar stationary phase. Non-polar compounds have a weak affinity for the silica and are carried quickly through the column by the mobile phase (eluent). Polar compounds, like our target with its hydroxyl group, interact more strongly with the silica and elute more slowly.[11] By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity.
Mobile Phase Selection via TLC
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the plate under UV light.
-
Goal: The ideal eluent system should show good separation between the desired product spot and impurities, with the product having an Rƒ value of approximately 0.25-0.35 .
Detailed Chromatography Protocol
Caption: Step-by-step workflow for flash column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour this slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top of the silica bed.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate this to a dry powder. Carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the starting mobile phase (low polarity). Use gentle pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Gradient Elution (if needed): Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute more polar compounds.
-
Analysis: Spot every few fractions onto a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing only the pure compound and remove the solvent using a rotary evaporator.
Expert Tip: The phenolic -OH group can cause "tailing" on silica gel. Adding 0.5-1% acetic acid to the eluent system can suppress this by protonating the silica surface, resulting in sharper peaks and better separation.
Protocol 3: Final Polishing by Sublimation
For achieving the highest possible purity, particularly for analytical standards, sublimation can be an excellent final step. This technique purifies compounds that can transition directly from a solid to a gas phase without melting.[8][13]
Principle of Causality
Sublimation is effective at removing non-volatile impurities (e.g., inorganic salts, baseline material from chromatography).[14] When the impure solid is heated under reduced pressure, the target compound vaporizes and then crystallizes on a cold surface, leaving the non-volatile contaminants behind. This process requires the compound to have a sufficiently high vapor pressure at a temperature below its melting point.[13]
Sublimation Protocol
-
Apparatus Setup: Place the purified solid from the previous step into the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.
-
Apply Vacuum: Connect the apparatus to a high-vacuum pump to reduce the pressure.
-
Cooling: Begin circulating cold water or fill the cold finger with a dry ice/acetone slurry.
-
Heating: Gently and slowly heat the bottom of the apparatus using a water bath, oil bath, or heating mantle. The temperature should be high enough to induce sublimation but well below the melting point to avoid melting or decomposition.
-
Deposition: The pure compound will sublime and deposit as crystals on the cold finger.
-
Isolation: Once the process is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully remove the cold finger and scrape the pure crystals onto a clean, tared surface.
Purity Verification
After any purification protocol, the final purity must be confirmed.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp, narrow melting range that matches the literature value signifies high purity. Impurities typically depress and broaden the melting range.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): The absence of signals corresponding to impurities is the definitive test for purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data, often required for pharmaceutical applications.
References
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Vertex AI Search.
- Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. (2018).
- 2.5: SUBLIMATION - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
- The Purification of Organic Compound: Techniques and Applic
- Explain sublimation technique of purific
- Recrystalliz
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).Springer.
- Column Chrom
- Column Chromatography Theory.University of Toronto Scarborough.
- Methyl benzo b thiophene-2-carboxyl
- column chromatography & purification of organic compounds. (2021). YouTube.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Methyl 5-hydroxythiophene-2-carboxyl
- 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester.PubChem.
- Fiesselmann-type synthesis of...
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2025).
- Methyl benzo b thiophene-2-carboxyl
- 82788-15-6|Methyl 5-hydroxybenzo[b]thiophene-2-carboxyl
Sources
- 1. Methyl 5-hydroxythiophene-2-carboxylate | Benchchem [benchchem.com]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. 82788-15-6|Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate|BLD Pharm [bldpharm.de]
- 4. 苯并[b]噻吩-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester | C11H10O2S | CID 13662971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Explain sublimation technique of purification method of organic compound [allen.in]
Application Notes and Protocols for the Characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiophene scaffold is a recognized pharmacophore present in a variety of biologically active molecules. The hydroxyl and methyl ester functionalities on this particular derivative offer versatile handles for further synthetic modifications, making it a valuable building block for the development of novel therapeutic agents.
Accurate and comprehensive characterization of this molecule is paramount for ensuring its identity, purity, and quality in research and development settings. This guide provides a detailed overview of the key analytical methodologies for the thorough characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. The protocols described herein are based on established principles of analytical chemistry and data from closely related benzothiophene and thiophene derivatives, providing a robust framework for its analysis.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS No: 82788-15-6) is essential for method development. While experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational predictions.
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C₁₀H₈O₃S | N/A |
| Molecular Weight | 208.24 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | |
| Melting Point | Likely in the range of 70-80 °C or higher, based on similar structures | |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, DMSO, and ethyl acetate. | [1] |
Analytical Characterization Workflow
A multi-faceted analytical approach is recommended for the comprehensive characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. This ensures unambiguous structural confirmation and accurate purity assessment.
Caption: Integrated workflow for the comprehensive characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity and quantifying Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. The method's versatility, reproducibility, and high resolution make it ideal for separating the target compound from potential impurities.[1]
Rationale for Method Design
A C18 column is selected due to its broad applicability for retaining and separating moderately polar to nonpolar compounds like benzothiophene derivatives. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization efficiency for subsequent mass spectrometry analysis. The detection wavelength is chosen based on the UV absorbance maxima of benzothiophenes, which typically lie in the 230-260 nm range.
Detailed HPLC Protocol
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by UV-Vis) |
| Sample Preparation | Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Coupling HPLC with a mass spectrometer provides definitive confirmation of the molecular weight of the target compound and any detected impurities.
Rationale for Method Design
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for this compound. Operating in both positive and negative ion modes can provide comprehensive ionization information.
Detailed LC-MS Protocol
| Parameter | Condition |
| LC System | Same as the HPLC protocol described above. |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive and Negative |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Expected [M+H]⁺ | m/z 209.02 |
| Expected [M-H]⁻ | m/z 207.01 |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Expected ¹H and ¹³C NMR Spectral Features
Based on the structure and data from related compounds, the following spectral features are anticipated. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton (¹H) Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | 3.8 - 4.0 | singlet |
| Ar-H (on thiophene ring) | 7.5 - 8.0 | singlet |
| Ar-H (on benzene ring) | 7.0 - 7.8 | multiplet |
| -OH | 5.0 - 6.0 (broad) | singlet |
| Carbon (¹³C) Assignment | Expected Chemical Shift (ppm) |
| C=O (ester) | 160 - 165 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-S | 130 - 145 |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary C | 120 - 140 |
| -OCH₃ | 50 - 55 |
Detailed NMR Protocol
| Parameter | Condition |
| Instrumentation | 400 MHz or higher NMR spectrometer |
| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). |
| Internal Standard | Tetramethylsilane (TMS) |
| ¹H NMR Acquisition | Standard single-pulse experiment. |
| ¹³C NMR Acquisition | Proton-decoupled pulse sequence. |
IV. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule.
Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 3000 |
| C=O stretch (ester) | 1700 - 1730 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ester) | 1100 - 1300 |
| C-S stretch | 600 - 800 |
Detailed FT-IR Protocol
| Parameter | Condition |
| Instrumentation | FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. |
| Sample Preparation | Place a small amount of the solid sample directly onto the ATR crystal. |
| Data Acquisition | Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. |
V. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a valuable technique for identifying and quantifying volatile and thermally stable impurities. Given the aromatic nature of the compound, it is expected to be amenable to GC analysis.
Rationale for Method Design
A non-polar capillary column is suitable for the separation of aromatic compounds. The temperature gradient allows for the elution of compounds with a range of boiling points. Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification.
Detailed GC-MS Protocol
| Parameter | Condition |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless injection) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 450 |
| Sample Preparation | Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. |
VI. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique to determine the wavelength of maximum absorbance (λmax), which is crucial for setting the optimal detection wavelength in HPLC analysis.
Detailed UV-Vis Protocol
| Parameter | Condition |
| Instrumentation | UV-Vis Spectrophotometer |
| Solvent | Methanol or Acetonitrile |
| Scan Range | 200 - 400 nm |
| Sample Preparation | Prepare a dilute solution of the compound in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically below 1.5 AU). |
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and structure of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.
References
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PubChem. (n.d.). 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
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Al-Shehri, M. M., & El-Deen, A. K. (2023). New analytical method development and validation for estimation of molnupiravir in bulk and tablet dosage form by RP-HPLC method. Cellular and Molecular Biomedicine Reports, 3(3), 130-136. Retrieved from [Link]
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Zhang, Q., et al. (2021). Development of a Novel HPLC Method for the Analysis of Impurities in Meropenem and Identification of Unknown Impurities by 2D LC-IT-TOF MS. Journal of Analytical Methods in Chemistry, 2021, 8868945. Retrieved from [Link]
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Al-Ghannam, S. M., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia. Molecules, 29(19), 4619. Retrieved from [Link]
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NIST. (n.d.). Search for Species Data by Molecular Weight. Retrieved from [Link]
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SpectraBase. (n.d.). Choline, chloride, carBamate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]
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Application Notes & Protocols: Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate as a Versatile Building Block in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a bifunctional heterocyclic compound that has emerged as a cornerstone in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. Its rigid benzothiophene core is considered a "privileged scaffold," a structural motif frequently found in biologically active compounds.[1][2] The molecule possesses three key reactive sites ripe for synthetic manipulation: a nucleophilic hydroxyl group, an electrophilic ester, and an aromatic system comprising both a benzene and a thiophene ring. This unique combination of functionalities allows for a diverse range of chemical transformations, making it an invaluable starting material for constructing libraries of novel compounds for drug discovery and other applications.[3] This guide provides an in-depth look at the key synthetic applications of this building block and detailed protocols for its most common and impactful transformations.
Key Synthetic Applications and Strategies
The strategic value of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate lies in the orthogonal reactivity of its functional groups. Chemists can selectively target the hydroxyl group, the ester, or the aromatic rings to build molecular complexity in a controlled, stepwise manner.
Derivatization of the 5-Hydroxyl Group
The phenolic hydroxyl group is arguably the most versatile handle on the molecule. Its acidic proton can be easily removed by a base to form a potent nucleophile.
O-Alkylation and Etherification
The most prominent application of this building block is its use in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[4][5] The benzothiophene scaffold serves as a non-steroidal core that mimics the key structural features of endogenous estrogens. The critical step in synthesizing these drug candidates is the O-alkylation of the hydroxyl group, typically via a Williamson ether synthesis, to introduce the characteristic basic aminoethoxy side chain essential for receptor binding and modulation.[1]
The reaction involves deprotonation with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide intermediate. This highly nucleophilic species then attacks an electrophilic alkyl halide, such as a 2-(dialkylamino)ethyl chloride, in an SN2 reaction to form the desired ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion.
Diagram: Key Reactive Sites
The following diagram illustrates the primary sites for synthetic modification on the Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate scaffold.
Caption: Key reactive sites on the Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate molecule.
Modification of the 2-Carboxylate Ester
The methyl ester at the C-2 position provides another avenue for diversification, primarily through nucleophilic acyl substitution.
Hydrolysis to Carboxylic Acid
Base-mediated hydrolysis of the methyl ester yields the corresponding 5-hydroxybenzo[b]thiophene-2-carboxylic acid.[1] This transformation is fundamental as the resulting carboxylic acid is a versatile intermediate. It can be activated and coupled with a wide array of amines to generate a library of amides, a functional group prevalent in many pharmaceuticals.[6] The carboxylic acid can also participate in other reactions, such as conversion to acid chlorides or other ester derivatives.
Direct Aminolysis
While less common than the hydrolysis-then-amidation sequence, direct conversion of the methyl ester to an amide (aminolysis) can be achieved, often requiring coupling reagents to facilitate the reaction.[1] This approach can shorten synthetic sequences.
Application in Anticancer and Antimalarial Drug Discovery
The benzothiophene scaffold is not only limited to SERMs. Derivatives have shown promise as anticancer and antimalarial agents. Thiophene-containing molecules exhibit a wide range of pharmacological properties, including antiproliferative effects.[7][8][9] By modifying the core structure of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, researchers can develop novel compounds that target various cellular pathways implicated in cancer and infectious diseases.[4][6]
Detailed Experimental Protocols
The following protocols provide validated, step-by-step procedures for two of the most critical transformations of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Protocol 1: O-Alkylation with 2-(Dimethylamino)ethyl chloride for SERM Precursor Synthesis
This protocol details the synthesis of Methyl 5-(2-(dimethylamino)ethoxy)benzo[b]thiophene-2-carboxylate, a key intermediate for SERMs like Raloxifene.
Methodology Workflow
Caption: Experimental workflow for the O-alkylation of the title compound.
Step-by-Step Procedure
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.2 M solution. Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes. Add 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq).
-
Heating: Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Data Summary
| Reagent | Molar Eq. | Purpose | Key Insight |
| K₂CO₃ | 2.5 | Base | A mild, inexpensive base suitable for deprotonating the phenol without affecting the ester. |
| 2-(Dimethylamino)ethyl chloride HCl | 1.2 | Alkylating Agent | The hydrochloride salt is often used for stability; the base neutralizes the HCl in situ. |
| DMF | Solvent | Reaction Medium | A polar aprotic solvent that accelerates SN2 reactions. |
| Temperature | 60-70 °C | Condition | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
Protocol 2: Base-Mediated Hydrolysis of the Methyl Ester
This protocol describes the conversion of the title compound to 5-hydroxybenzo[b]thiophene-2-carboxylic acid, a key step for subsequent amide coupling reactions.
Methodology Workflow
Caption: Experimental workflow for the hydrolysis of the methyl ester.
Step-by-Step Procedure
-
Reagent Preparation: Dissolve Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 ratio).
-
Base Addition: To the stirring solution, add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting ester.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF/MeOH) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Acidify the solution by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the product under high vacuum to yield the pure carboxylic acid.
Data Summary
| Reagent | Molar Eq. | Purpose | Key Insight |
| LiOH | 2.0-3.0 | Base | Provides the hydroxide nucleophile for saponification. LiOH is often preferred for its high reactivity and clean reactions. |
| THF/MeOH/H₂O | Solvent | Reaction Medium | Ensures all reactants are soluble for a homogenous reaction. |
| 1M HCl | Acid | Protonation | Neutralizes the excess base and protonates the carboxylate salt to precipitate the desired carboxylic acid product. |
| Temperature | 0 °C to RT | Condition | The reaction proceeds efficiently at room temperature. Cooling during acidification minimizes the solubility of the product. |
References
- Benchchem. (n.d.). Methyl 5-hydroxythiophene-2-carboxylate.
-
ResearchGate. (n.d.). Fiesselmann-type synthesis of... [Download Scientific Diagram]. Retrieved from [Link]
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Chakraborti, A. K., Sharma, L., & Nayak, M. K. (2012). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry. Retrieved from [Link]
- MySkinRecipes. (n.d.). Ethyl 5-methylbenzo[b]thiophene-2-carboxylate.
-
MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
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RSC Publishing. (2024, March 28). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
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Jaouen, G., et al. (2004). Selective estrogen-receptor modulators (SERMs) in the cyclopentadienylrhenium tricarbonyl series: synthesis and biological behaviour. PubMed. Retrieved from [Link]
- Supporting Information. (n.d.). Methyl 5-bromo-3-(chorosulfonyl)thiophene-2-carboxylate.
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ACS Figshare. (2001, July 24). Photochemical Synthesis of N-Arylbenzophenanthridine Selective Estrogen Receptor Modulators (SERMs). Retrieved from [Link]
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ResearchGate. (n.d.). Structures of selective estrogen receptor modulators (SERMs) and... [Download Scientific Diagram]. Retrieved from [Link]
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Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
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Organic Syntheses. (2019, August 23). Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Retrieved from [Link]
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PubMed. (2023). New Approaches for the Synthesis N-alkylated Benzo[ b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. Retrieved from [Link]
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Semantic Scholar. (2024, July 15). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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Application Note: Strategic Derivatization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate for Biological Screening Libraries
Introduction: The Benzo[b]thiophene Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets.[1][2] The benzo[b]thiophene ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[3][4] Its planar, electron-rich structure enhances binding affinity with various enzymes and receptors, while its metabolic stability makes it an attractive component in drug design.[3][5] Molecules incorporating this scaffold have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[4][6][7]
The starting material, Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, is a particularly valuable precursor for generating a chemical library. It possesses two distinct and chemically addressable functional groups: a phenolic hydroxyl group at the C5 position and a methyl ester at the C2 position. This bifunctionality allows for the systematic and combinatorial introduction of diverse chemical moieties, enabling a thorough exploration of the structure-activity relationship (SAR) around the core scaffold. This application note provides a detailed guide and robust protocols for the strategic derivatization of this compound at both functional sites to generate a library of novel molecules for biological screening.
Strategic Overview of Derivatization
The primary strategy involves a divergent synthetic approach, modifying either the C5-hydroxyl or the C2-carboxylate independently. This allows for the creation of two distinct sub-libraries from a single, common starting material. A subsequent, more advanced approach can combine these modifications to create a third, more complex library.
Figure 2: General scheme for O-alkylation at the C5-OH.
Protocol 1: General Procedure for O-Alkylation
-
Setup: To a round-bottom flask charged with Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq.), add anhydrous potassium carbonate (2.0 eq.) and dry DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired alkylating agent (R-X, 1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate will often form. If not, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Collect the precipitate by filtration or combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phenolic -OH peak in the ¹H NMR spectrum is a key indicator of a successful reaction.
Table 1: Exemplar Reagents for O-Alkylation Library
| Alkylating Agent (R-X) | R-Group Introduced | Potential Impact |
|---|---|---|
| Iodomethane | -CH₃ | Increased lipophilicity |
| Ethyl bromide | -CH₂CH₃ | Further increase in lipophilicity |
| Benzyl bromide | -CH₂Ph | Introduces aromatic ring for π-stacking |
| 2-(2-Chloroethoxy)ethanol | -CH₂CH₂OCH₂CH₂OH | Increased hydrophilicity and H-bond donor |
Pathway B: Derivatization at the C2-Carboxylate Group
The methyl ester at the C2 position is a versatile handle for introducing a wide array of functionalities, most notably through amide bond formation. This is a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a primary or secondary amine.
Step 1: Hydrolysis of the Methyl Ester
The conversion of the ester to a carboxylic acid is a prerequisite for amide coupling and is typically achieved via saponification. [8] Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is required to effectively hydrolyze the relatively stable methyl ester. * Solvent System: A mixture of a water-miscible organic solvent (e.g., THF, Methanol) and water is used to ensure the solubility of both the organic substrate and the inorganic base.
-
Acidification: After saponification, a strong acid (e.g., HCl) is required to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.
Protocol 2: Ester Hydrolysis
-
Setup: Dissolve Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add an aqueous solution of NaOH (2.0-3.0 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2. A precipitate should form.
-
Isolation: Collect the solid product, 5-hydroxybenzo[b]thiophene-2-carboxylic acid, by vacuum filtration. Wash the solid with cold water and dry under vacuum. This product is often used in the next step without further purification.
Step 2: Amide Bond Formation
Amide bonds are a cornerstone of medicinal chemistry due to their stability and ability to act as both hydrogen bond donors and acceptors. The carboxylic acid intermediate is "activated" to facilitate reaction with an amine.
Causality Behind Experimental Choices:
-
Activation Method: Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a classic and effective method. [9]Alternatively, peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used for a one-pot procedure, which is often milder. [9][10]* Base: In the acyl chloride method, a non-nucleophilic base like triethylamine (TEA) or DIPEA is added to neutralize the HCl generated during the reaction.
-
Amine Diversity: A wide range of commercially available primary and secondary amines can be used to generate a structurally diverse library. [6]
Figure 3: Two-step workflow for amide library synthesis.
Protocol 3: Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: Suspend 5-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 eq.) in toluene containing a catalytic amount of DMF. Add thionyl chloride (SOCl₂, 2.0 eq.) dropwise. Heat the mixture to reflux for 2-4 hours.
-
Isolation of Intermediate: Cool the reaction and remove all volatile components under reduced pressure to yield the crude acyl chloride, which should be used immediately.
-
Amide Formation: Dissolve the crude acyl chloride in a dry, non-protic solvent like Dichloromethane (DCM). Cool the solution in an ice bath.
-
Coupling: In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.5 eq.) in DCM. Add this solution dropwise to the stirring acyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting amide by recrystallization or silica gel column chromatography.
Table 2: Exemplar Amines for Amide Library Synthesis
| Amine (R₁R₂NH) | Resulting Amide | Potential Features |
|---|---|---|
| Aniline | N-phenyl amide | Rigid, aromatic substituent |
| Benzylamine | N-benzyl amide | Flexible linker to an aromatic ring |
| Morpholine | Morpholinyl amide | Introduces polar, heterocyclic motif |
| (R)-1-Phenylethylamine | Chiral N-(1-phenylethyl) amide | Introduces stereocenter for chiral recognition |
Biological Screening Considerations
The newly synthesized libraries of benzo[b]thiophene derivatives should be subjected to a panel of biological assays. Based on the extensive literature on this scaffold, primary screening efforts could be directed towards:
-
Antimicrobial Assays: Test against a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans). [6]* Anticancer Assays: Screen for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Anti-inflammatory Assays: Evaluate the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2). [4] Hits from these primary screens can then be advanced to more specific secondary assays to determine their mechanism of action and to further refine the SAR for lead optimization.
References
-
INIS-IAEA. (2018, September 15). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. PMC. [Link]
-
MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
Taylor & Francis Online. (2022, November 16). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. [Link]
-
BioSolveIT. (n.d.). Scaffold-Based Drug Design. [Link]
-
PubMed. (2010, February 15). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. [Link]
-
PubMed. (2017, September 29). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
-
ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
-
ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. (2006, August 21). [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C–N Bonds. (n.d.). [Link]
-
MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. [Link]
-
ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones.... [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl 5-hydroxythiophene-2-carboxylate | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Assay development for testing the biological activity of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Technical Application Note: Characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate as a Putative ER Ligand
Introduction & Scientific Rationale
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate represents a privileged scaffold in medicinal chemistry, sharing significant structural homology with second-generation Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and Arzoxifene.
The benzo[b]thiophene core provides a rigid hydrophobic skeleton, while the 5-hydroxyl group is hypothesized to mimic the phenolic A-ring of 17
This Application Note outlines a tiered assay development strategy to validate the biological activity of this compound, moving from cell-free biophysics to phenotypic functional responses.
Compound Handling & Preparation
Critical Quality Attribute (CQA): The phenolic hydroxyl group is susceptible to oxidation. Proper handling is essential to prevent the formation of quinone intermediates which can cause false-positive cytotoxicity.
-
Solubility: Dissolve neat powder in 100% DMSO (molecular biology grade) to a stock concentration of 10 mM .
-
Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C.
-
Working Solutions: Do not exceed 0.5% v/v DMSO final concentration in cell-based assays.
-
Stability Check: Verify integrity via LC-MS prior to assay if the stock is >1 month old.
Assay Phase I: Cell-Free Binding (TR-FRET)
Objective: Determine the physical affinity (
Methodology: LanthaScreen™ TR-FRET Competitive Binding Assay.
-
Mechanism: A terbium-labeled anti-GST antibody binds to a GST-tagged ER-LBD. A fluorescent tracer (Fluormone™ ES2) binds the receptor. When the tracer is bound, energy transfer (FRET) occurs from Terbium to the tracer. The test compound displaces the tracer, reducing the FRET signal.
Protocol:
-
Buffer Prep: Use proprietary TR-FRET buffer supplemented with 5 mM DTT (freshly added) to maintain receptor stability.
-
Titration: Prepare a 10-point serial dilution of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (Start: 10
M, 1:3 dilution). -
Incubation:
-
Mix 5
L Compound + 5 L Fluormone™ ES2 Tracer + 10 L Tb-anti-GST/ER-LBD complex. -
Incubate for 1 hour at Room Temperature in the dark (Black 384-well low-volume plates).
-
-
Read: Measure emission at 495 nm (Tb donor) and 520 nm (Tracer acceptor) using a multimode plate reader (e.g., EnVision or PHERAstar).
-
Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to derive
.
Success Criteria:
-
Z-Factor: > 0.5.
-
Reference Control: Unlabeled Estradiol (
2-5 nM) or Raloxifene.
Assay Phase II: Functional Transactivation (Luciferase Reporter)
Objective: Distinguish whether the compound acts as an agonist (activates transcription) or antagonist (blocks E2-induced transcription).
Cell System: VM7Luc4E2 cells (immortalized human breast cancer cells stably transfected with ER
Visualizing the Signaling Pathway:
Figure 1: Estrogen Receptor signaling pathway leading to luciferase expression in the VM7Luc4E2 reporter assay.
Protocol:
-
Cell Seeding: Seed VM7Luc4E2 cells (15,000 cells/well) in 96-well white-walled plates. Use Estrogen-Deprived Media (Phenol Red-free DMEM + 5% Charcoal-Stripped FBS) for 48 hours prior to seeding to eliminate background estrogenic activity.
-
Treatment (Agonist Mode): Treat cells with compound (1 nM - 10
M) for 24 hours. -
Treatment (Antagonist Mode): Co-treat cells with compound + 1 nM 17
-Estradiol (E2). -
Detection: Add 100
L Steady-Glo® Luciferase Reagent. Lyse for 10 min. -
Read: Measure Luminescence (RLU).
Data Interpretation:
-
Agonist: Dose-dependent increase in RLU.
-
Antagonist: Dose-dependent decrease in E2-induced RLU.
-
Toxicity Check: Run a parallel CellTiter-Glo® assay to ensure signal decrease isn't due to cell death.
Assay Phase III: Phenotypic Proliferation (MCF-7)
Objective: Confirm if the transcriptional activity translates to a physiological outcome (cell growth).
Protocol:
-
Preparation: Starve MCF-7 cells in Estrogen-Deprived Media for 3 days.
-
Seeding: 2,000 cells/well in 96-well plates.
-
Dosing: Add compound every 2 days for a total of 6 days.
-
Readout: Fix cells and stain with Sulforhodamine B (SRB) or use WST-1 reagent for metabolic viability.
Table 1: Expected Outcomes & Interpretation
| Assay | Outcome A (Agonist-like) | Outcome B (Antagonist-like) | Outcome C (Inactive/Toxic) |
| TR-FRET Binding | High Affinity ( | High Affinity ( | Low/No Binding |
| Luciferase (Agonist Mode) | High Signal | No Signal | No Signal |
| Luciferase (Antagonist Mode) | No Inhibition | Inhibits E2 Signal | Signal drop (if toxic) |
| MCF-7 Proliferation | Increased Growth | Growth Arrest | Cell Death (Cytotoxicity) |
Troubleshooting & Optimization
Issue: High Background in Luciferase Assay.
-
Cause: Phenol Red in media mimics estrogen.
-
Fix: Ensure all plastics and media are "Estrogen-Free." Use Charcoal-Dextran stripped serum.
Issue: Compound Precipitation.
-
Cause: Hydrophobic benzo[b]thiophene core.
-
Fix: Do not exceed 10
M in aqueous buffer. If precipitation occurs, lower the top concentration or add 0.01% Tween-20 to the assay buffer.
Issue: "Bell-Shaped" Dose Response.
-
Cause: Biphasic response or toxicity at high doses.
-
Fix: Analyze the 10-50
M range for non-specific cytotoxicity.
References
-
Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. Journal of Medicinal Chemistry, 46(7), 883–908. Link
-
Thorne, N., & Auld, D. S. (2010). Biology of the Estrogen Receptor. Current Protocols in Toxicology, 46(1), 1-15. Link
-
Pangborn, A. B., et al. (2007). Safe and Reproducible Procedures for the Synthesis of Benzo[b]thiophenes. Organic Process Research & Development, 11(6), 1099–1105. Link
-
Invitrogen (Thermo Fisher). (2023). LanthaScreen™ TR-FRET Estrogen Receptor Alpha Competitive Binding Assay Protocol. Link
-
OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals. Link
Application Notes and Protocols: Evaluating Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Kinase Inhibition
The benzothiophene core is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] In the realm of oncology and inflammation, protein kinases are crucial targets for therapeutic intervention. The discovery that benzothiophene derivatives can act as potent kinase inhibitors has opened a promising avenue for drug discovery.[2][3] Specifically, the 5-hydroxybenzo[b]thiophene moiety has been identified as a key scaffold for developing multi-kinase inhibitors with potential anti-cancer activity.[4][5] These compounds often exert their inhibitory effects by competing with ATP for binding to the kinase active site.
This document provides a comprehensive guide for the investigation of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate as a potential kinase inhibitor. While much of the existing research focuses on the corresponding carboxamide derivatives, the methyl ester serves as a crucial starting material and may itself possess inhibitory activity or act as a prodrug.[4][6] These application notes will detail the synthesis of the parent compound and provide robust protocols for its evaluation in both biochemical and cellular assays.
Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
The synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several established synthetic routes. One common approach is a variation of the Fiesselmann thiophene synthesis.[7] The general strategy involves the reaction of a substituted benzaldehyde with ethyl thioglycolate, followed by cyclization and subsequent esterification.
A plausible synthetic route is outlined below:
Caption: Synthetic workflow for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Protocol for Synthesis:
-
Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic acid: This intermediate can be prepared by reacting 2-fluoro-5-methoxybenzaldehyde with ethyl thioglycolate in the presence of a base like potassium carbonate in DMF.[8] The resulting ester is then hydrolyzed to the carboxylic acid using potassium hydroxide in an ethanol/water mixture.[8]
-
Esterification to Methyl 5-methoxybenzo[b]thiophene-2-carboxylate: The carboxylic acid is dissolved in methanol, and the solution is saturated with hydrogen chloride gas. The mixture is then heated under reflux.[9] Upon cooling, the methyl ester crystallizes and can be collected by filtration.
-
Demethylation to Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate: The final step involves the selective demethylation of the 5-methoxy group to the desired 5-hydroxy functionality. This can be achieved using a variety of demethylating agents, such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures.
Part 1: In Vitro Kinase Inhibition Assay
The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the activity of a purified kinase in a cell-free system. This allows for the direct measurement of the inhibitor's potency against its target. A common method is to measure the reduction in the phosphorylation of a substrate by the kinase in the presence of the inhibitor.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate against a panel of selected kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase(s) of interest
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
-
DMSO (for dissolving the test compound)
Protocol:
-
Inhibitor Preparation: Prepare a stock solution of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate in DMSO. Perform a serial dilution of the stock solution to create a range of inhibitor concentrations.
-
Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate.[12] Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and its substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in the kinase assay buffer to all wells.[12] The final ATP concentration should ideally be close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate and comparable IC50 values.[13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed within the linear range.[13]
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. The detection method can vary, with common options being fluorescence-based, luminescence-based (e.g., ADP-Glo™), or radiometric assays.[11][14]
-
Data Acquisition: Read the signal in each well using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximum inhibition" control (or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[12][15]
-
Data Presentation: Example In Vitro IC50 Data
| Kinase Target | Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate IC50 (µM) |
| Kinase A | 5.2 |
| Kinase B | 12.8 |
| Kinase C | > 50 |
Part 2: Cell-Based Kinase Inhibition Assay
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's effect within a living cell.[16][17] These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase.
Objective: To evaluate the ability of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate to inhibit the activity of a target kinase in a cellular environment by measuring the phosphorylation of a downstream substrate.
Caption: Workflow for a cell-based kinase inhibition assay.
Materials:
-
A suitable cell line expressing the target kinase and its downstream signaling pathway.
-
Cell culture medium and supplements.
-
Multi-well cell culture plates.
-
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
-
A stimulating agent (e.g., a growth factor) if the pathway is not constitutively active.
-
Lysis buffer.
-
Antibodies for detecting the phosphorylated and total forms of the downstream substrate.
-
Detection reagents (e.g., for ELISA or Western blotting).
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate for a predetermined duration.
-
Pathway Stimulation: If required, stimulate the cells with an appropriate agonist to activate the kinase signaling pathway.
-
Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.
-
Phosphorylation Measurement: Quantify the level of phosphorylation of the downstream substrate. This can be done using various techniques, such as:
-
In-Cell Western: This high-throughput method allows for the direct quantification of protein phosphorylation in fixed cells within the microplate.[18]
-
ELISA: A sandwich ELISA can be used to capture the total substrate protein and detect the phosphorylated form with a specific antibody.
-
Western Blotting: This traditional method can be used to visualize and quantify the levels of both the phosphorylated and total substrate protein.
-
-
Data Analysis:
-
Normalize the phosphorylated substrate signal to the total substrate signal for each treatment condition.
-
Plot the normalized phosphorylation level against the inhibitor concentration.
-
Determine the cellular IC50 value by fitting the data to a dose-response curve.
-
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Positive and Negative Controls: In each assay, a known inhibitor of the target kinase should be included as a positive control, while a vehicle control (DMSO) serves as the negative control.
-
Dose-Response Curves: The generation of a full dose-response curve with a sufficient number of data points is essential for accurately determining the IC50 value.
-
Orthogonal Assays: Confirming the results from the primary assay with a secondary, orthogonal assay (e.g., a different detection method or a cell-based assay) will increase confidence in the findings.
-
ATP Concentration: For in vitro assays, determining the IC50 at an ATP concentration close to the Km is crucial for comparing the potency of different inhibitors.[13]
Conclusion
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate represents a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound's inhibitory potential. By following these detailed methodologies, researchers can obtain reliable and reproducible data to guide further optimization and drug development efforts in the promising field of benzothiophene-based kinase inhibitors.
References
-
Tovey, A., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. Available at: [Link]
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link]
-
Barreca, M. L., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. Available at: [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. Available at: [Link]
-
ChEMBL. In Vitro Kinase Inhibition Assay. EMBL-EBI. Available at: [Link]
-
ResearchGate. (2025). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. ResearchGate. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]
-
edX. IC50 Determination. edX. Available at: [Link]
-
Profacgen. Cell-based Kinase Assays. Profacgen. Available at: [Link]
-
Lawrence, D. S., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]
-
Križan, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
StarProtocols. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. StarProtocols. Available at: [Link]
-
ResearchGate. (2021). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. ResearchGate. Available at: [Link]
-
ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PMC. Available at: [Link]
-
The Journal of Organic Chemistry. Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. ACS Publications. Available at: [Link]
-
El-Gamil, D. S., et al. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI. Available at: [Link]
-
PrepChem.com. Synthesis of 2-methylbenzo[b]thiophene-5-carboxylic acid methyl ester. PrepChem.com. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. protocols.io [protocols.io]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. courses.edx.org [courses.edx.org]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. azurebiosystems.com [azurebiosystems.com]
Application Note: In Vitro Characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (M5HB2C)
Abstract & Introduction
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (M5HB2C) represents a privileged scaffold in medicinal chemistry. Benzo[b]thiophene derivatives are structurally isosteric to indole-based pharmacophores (such as Raloxifene or Zileuton) and have demonstrated significant potential as multi-kinase inhibitors , tubulin polymerization destabilizers , and reactive oxygen species (ROS) modulators .
The 5-hydroxyl group serves as a critical hydrogen-bond donor, potentially mimicking the phenolic A-ring of estradiol or interacting with specific kinase hinge regions. Meanwhile, the C2-carboxylate ester functions as a lipophilic anchor, facilitating cellular entry before potential intracellular hydrolysis to its free acid form.
This Application Note provides a standardized, self-validating workflow for evaluating the anticancer activity of M5HB2C. It moves beyond simple screening to establish a mechanistic "fingerprint" of the compound using cytotoxicity assays, flow cytometry, and cell cycle analysis.
Experimental Workflow Overview
Figure 1: The sequential evaluation pipeline ensures that mechanistic studies (Phases II & III) are performed at biologically relevant concentrations determined in Phase I.
Compound Preparation & Handling[1][2][3][4][5][6][7]
Scientific Rationale: M5HB2C is a lipophilic ester. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives (loss of compound) or false positives (physical cell stress from crystals).
Protocol: Stock Solution Generation
-
Solvent Selection: Use sterile, molecular biology-grade Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Calculation: Molecular Weight of M5HB2C ≈ 208.23 g/mol .
-
Example: Dissolve 2.08 mg in 1 mL DMSO to yield 10 mM.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock into complete cell culture media immediately prior to use.
-
Critical Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.
-
Phase I: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) to guide subsequent mechanistic assays.
Mechanism: The MTT reagent (yellow tetrazolium) is reduced to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells. This distinguishes viable cells from dead/senescent ones.
Materials
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), or A549 (Lung) are standard for benzothiophene evaluation.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilizer: DMSO or SDS-HCl.
Step-by-Step Protocol
-
Seeding:
-
Seed tumor cells in 96-well plates.[1]
-
Density: 5,000–10,000 cells/well (cell line dependent).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of M5HB2C (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls (Mandatory):
-
Negative: 0.1% DMSO vehicle.
-
Positive: Doxorubicin (1 µM) or Cisplatin.
-
Blank: Media only (no cells).
-
-
Incubate for 48 or 72 hours .
-
-
Labeling:
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours at 37°C until purple precipitates are visible.
-
-
Solubilization & Reading:
-
Carefully aspirate media (for adherent cells).
-
Add 150 µL DMSO to dissolve formazan crystals.
-
Shake plate for 10 mins.
-
Measurement: Read Absorbance at 570 nm (reference filter 630 nm).
-
Data Analysis
Calculate % Cell Viability:
-
Plot Log(Concentration) vs. % Viability using non-linear regression to derive the IC50.
Phase II: Mode of Action (Apoptosis vs. Necrosis)
Scientific Rationale: Benzothiophenes often induce apoptosis via the intrinsic mitochondrial pathway. However, high doses may cause necrosis. The Annexin V/Propidium Iodide (PI) assay discriminates between these states.
-
Annexin V: Binds exposed Phosphatidylserine (PS) (Early Apoptosis).[3][4]
-
PI: Stains DNA only when membrane integrity is lost (Late Apoptosis/Necrosis).
Protocol: Flow Cytometry Staining[1][10][11][12][13]
-
Treatment: Treat cells (6-well plate, 5x10⁵ cells/well) with M5HB2C at the IC50 concentration for 24 hours.
-
Harvesting:
-
Washing: Wash cells 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.
-
Staining:
-
Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCanto/Accuri).
Interpretation Table
| Quadrant | Annexin V | PI | Status |
| Q3 (LL) | Negative | Negative | Live / Healthy |
| Q4 (LR) | Positive | Negative | Early Apoptosis (Primary Mechanism) |
| Q2 (UR) | Positive | Positive | Late Apoptosis |
| Q1 (UL) | Negative | Positive | Necrosis (Toxic/Lytic) |
Phase III: Mechanistic Validation (Cell Cycle Analysis)
Scientific Rationale:
-
G2/M Arrest: Suggests M5HB2C acts as a tubulin inhibitor (similar to Combretastatin A-4).
-
S-Phase Arrest: Suggests DNA damage or Ferroptosis induction (ROS accumulation).
Protocol
-
Fixation:
-
Staining:
-
Wash ethanol away with PBS.
-
Resuspend in PI/RNase Staining Buffer (PI stains DNA; RNase removes RNA to prevent background).
-
Incubate 30 mins at 37°C.
-
-
Analysis: Measure DNA content (linear scale) on Flow Cytometer.
Mechanistic Pathway Visualization
Figure 2: Potential signaling cascades. Benzothiophene carboxylates typically arrest cells in G2/M phase (Tubulin interference) or induce mitochondrial stress via ROS, leading to Caspase-dependent apoptosis.
References
-
Romagnoli, R., et al. (2013). Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-anilinobenzo[b]thiophenes as New Potent Anticancer Agents. Journal of Medicinal Chemistry.
-
Abcam. MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols.
-
R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
-
Kushwaha, P., et al. (2025). Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitors.[9] Bioorganic & Medicinal Chemistry.
-
G-Biosciences. Annexin V-Dye Apoptosis Assay Protocol. G-Biosciences Technical Guides.
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- 9. Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Antimicrobial Screening of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Analogs
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent activity against multidrug-resistant (MDR) pathogens.[1][2] Heterocyclic compounds, particularly those containing thiophene and benzothiophene cores, represent a promising area of research due to their diverse pharmacological properties, including demonstrated antibacterial and antifungal activities.[3][4][5] The benzo[b]thiophene scaffold, in particular, is a key structural motif in various pharmacologically active compounds.[6] This application note provides a comprehensive, field-proven guide for researchers engaged in the initial antimicrobial screening of a library of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate analogs.
The protocols detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust, reproducible, and comparable across different laboratories.[7][8] We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to not only execute the protocols but also to critically interpret the results. The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the novel analogs, a key quantitative measure of their in vitro antimicrobial potency.[7][9]
Foundational Concepts: Understanding the Metrics of Antimicrobial Activity
Before proceeding to the experimental protocols, it is crucial to understand the key parameters being measured.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration (typically in µg/mL or mg/L) of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7][9][10] It is the primary metric for quantifying the potency of a new compound.
-
Susceptible (S), Intermediate (I), Resistant (R): These are interpretive categories based on clinical breakpoints established by bodies like the CLSI and EUCAST.[7][10] A "susceptible" result implies that an infection with the tested organism may be appropriately treated with the standard dosage of the drug.[7] "Resistant" indicates that the organism is not inhibited by clinically achievable concentrations.[7] "Intermediate" suggests potential therapeutic success if the drug dosage is increased or concentrates at the site of infection.[7] For novel compounds, these breakpoints do not yet exist; therefore, the raw MIC value is the critical piece of data.
Experimental Workflow: From Compound Library to MIC Determination
The screening process follows a logical progression from initial qualitative assessment to precise quantitative measurement. This workflow ensures that resources are focused on the most promising candidates.
Caption: A streamlined workflow for antimicrobial compound screening.
Materials and Reagents
This section outlines the critical materials required. Sourcing high-quality reagents and certified microbial strains is paramount for reproducible results.
4.1 Microbial Strains: A representative panel should include Gram-positive and Gram-negative bacteria, including well-characterized quality control (QC) strains and, if available, clinically relevant drug-resistant isolates.
| Strain Designation | Gram Status | Significance | ATCC® Number |
| Staphylococcus aureus | Gram-positive | QC Strain, Common Pathogen | ATCC® 29213™ or ATCC® 25923™ |
| Enterococcus faecalis | Gram-positive | QC Strain, Opportunistic Pathogen | ATCC® 29212™ |
| Escherichia coli | Gram-negative | QC Strain, Common Pathogen | ATCC® 25922™ |
| Pseudomonas aeruginosa | Gram-negative | QC Strain, Opportunistic Pathogen | ATCC® 27853™ |
| MRSA | Gram-positive | Resistant Pathogen | e.g., ATCC® BAA-1705™ |
| VRE | Gram-positive | Resistant Pathogen | e.g., ATCC® 700221™ |
Rationale: The use of ATCC (American Type Culture Collection) strains is a cornerstone of trustworthy research, providing a standardized, genetically stable biological reference.[11] The selected panel covers key bacterial types and includes both standard QC strains recommended by CLSI for validating test performance and important drug-resistant phenotypes like MRSA (Methicillin-resistant S. aureus) and VRE (Vancomycin-resistant Enterococcus).[1][12]
4.2 Culture Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) (for broth microdilution)
-
Mueller-Hinton Agar (MHA) (for agar diffusion and bacterial stock maintenance)
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth (for overnight cultures)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 0.85% Saline
-
0.5 McFarland Turbidity Standard
-
Sterile 96-well microtiter plates, U-bottom
-
Reference antibiotics (e.g., Vancomycin, Ciprofloxacin) for positive controls
Detailed Protocols
5.1 Protocol 1: Preparation of Compound Stock and Working Solutions
Causality: The solubility of benzothiophene analogs is often limited in aqueous media. DMSO is a standard solvent for creating high-concentration stocks. Subsequent dilutions must be carefully calculated to ensure the final DMSO concentration in the assay is non-inhibitory to the test organisms (typically ≤1%).
-
Stock Solution (10 mg/mL): Accurately weigh 10 mg of each analog and dissolve in 1 mL of 100% DMSO. Vortex thoroughly until fully dissolved. Store at -20°C.
-
Intermediate Plate: In a sterile 96-well plate, create an intermediate dilution plate. For a final top concentration of 128 µg/mL in the assay, this step involves diluting the 10 mg/mL stock in CAMHB.
-
Serial Dilutions: Perform a two-fold serial dilution directly in the 96-well assay plates as described in the Broth Microdilution protocol below.
5.2 Protocol 2: Agar Well Diffusion Assay (Optional Primary Screen)
The agar diffusion assay is a cost-effective preliminary method to quickly identify analogs with any level of antimicrobial activity.[13][14] It relies on the principle that the active compound will diffuse into the agar and create a zone of growth inhibition.[14]
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.[9]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.[13]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[14][15]
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of a high concentration of the test compound (e.g., 1 mg/mL) into each well.[15][16] Include a well with DMSO as a negative control and a well with a known antibiotic as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs). A larger zone generally indicates greater activity.
5.3 Protocol 3: Broth Microdilution for MIC Determination (Definitive Screen)
This is the gold-standard method for quantitative susceptibility testing, as recommended by CLSI.[8][9] It determines the lowest concentration of the compound that inhibits bacterial growth in a liquid medium.
Caption: A step-by-step visual guide to the broth microdilution assay.
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the highest concentration of the test compound (prepared in CAMHB at 2x the final desired starting concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly, and then transfer 50 µL from well 2 to well 3. Repeat this process down to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient across wells 1-10, each with a volume of 50 µL.
-
Control Wells:
-
Well 11 (Growth Control): Add an additional 50 µL of CAMHB. This well will receive only the bacterial inoculum and should show turbidity.
-
Well 12 (Sterility Control): This well contains only 100 µL of CAMHB and should remain clear.
-
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Perform a 1:100 dilution of the standardized suspension in CAMHB (e.g., 0.1 mL into 9.9 mL). This results in a working inoculum of ~1 x 10⁶ CFU/mL.
-
Plate Inoculation: Inoculate wells 1 through 11 with 50 µL of the working inoculum. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. The drug concentrations are now at their final 1x values.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
Data Presentation and Interpretation
Results should be tabulated for clear comparison of the activity of different analogs against the panel of microorganisms.
Table 1: Hypothetical MIC Data for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Analogs (µg/mL)
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | MRSA (ATCC BAA-1705) |
| Parent Scaffold | 128 | >256 | >256 | 256 |
| Analog A-1 | 32 | 128 | >256 | 64 |
| Analog A-2 | 8 | 64 | 128 | 16 |
| Analog A-3 | >256 | >256 | >256 | >256 |
| Vancomycin | 1 | >256 | >256 | 1 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 | 4 |
Interpretation: In this hypothetical data, Analog A-2 shows the most promising activity, with a significantly lower MIC against both the standard S. aureus and the resistant MRSA strain compared to the parent compound. The limited activity against Gram-negative bacteria like P. aeruginosa is a common challenge, potentially due to the outer membrane barrier, and may require further chemical modification or co-administration with a permeabilizing agent to overcome.[2]
Mechanism of Action: Potential Pathways
While this protocol focuses on initial screening, understanding the potential mechanism of action can guide future studies. Thiophene-based compounds have been shown to act via several mechanisms:
-
Inhibition of Cell Division: Some thiophenyl-pyrimidine derivatives have been found to inhibit the FtsZ protein, which is crucial for bacterial cell division.[17] This disruption leads to filamentation and eventual cell death.[17]
-
Membrane Permeabilization: Certain thiophene derivatives can increase the permeability of the bacterial cell membrane, disrupting cellular integrity.[18]
-
Enzyme Inhibition: Other potential targets could include essential bacterial enzymes like DNA gyrase or D-alanine ligase.[19]
Further experiments, such as time-kill kinetic assays, macromolecular synthesis inhibition assays, and molecular docking studies, would be required to elucidate the precise mechanism of any promising "hit" compounds.[20]
Conclusion
This application note provides a robust and validated framework for the initial antimicrobial screening of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate analogs. By adhering to standardized protocols based on CLSI guidelines, researchers can generate high-quality, reproducible data. The systematic determination of MIC values allows for the confident identification of promising lead compounds, paving the way for further investigation into their mechanism of action, toxicity, and potential as next-generation antimicrobial agents in the fight against AMR.
References
- IDEXX Laboratories. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com.
- Weese, J. S. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress.
- Papich, M. G. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results. Retrieved from a veterinary source.
- INIS-IAEA. (2018, September 15). Synthesis and biological evaluation of novel benzothiophene derivatives.
- Padmashali, B., et al. (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
- MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from MI - Microbiology.
- TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES.
- Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives.
- Al-Shabib, N. A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
- MDPI. (2022, July 20). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products.
- Medscape. (2025, October 14). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels.
- ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives.
- International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- U.S. Food & Drug Administration (FDA). (2024, June 20). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria.
- Clinical & Laboratory Standards Institute (CLSI). (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Unnamed Source. (n.d.). Agar Well Diffusion | Bioautography Assay | Minimum Inhibitory Concentration.
- University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
- PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- CLSI. (2021, October 1). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
- PMC. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.
- ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae.
- ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests.
- CORE. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- ATCC. (n.d.). Drug-resistant Bacteria.
- HiMedia Laboratories. (n.d.). atcc® multidrug-resistant & antimicrobial testing reference strains.
- Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- ATCC. (n.d.). Antimicrobial Effectiveness Panel - MP-33.
- University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria.
- MDPI. (2016, February 17). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses.
- Microbiologics. (n.d.). Antimicrobial Resistance Strains.
- PubMed. (2024, February 6). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide.
- PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- PMC. (n.d.). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives.
- PMC. (2017, August 3). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
- MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.
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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Derivatives
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Kinase Inhibition
The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, enhancing binding affinity with various enzymes and receptors while potentially improving pharmacokinetic profiles.[2] This guide focuses on a specific, highly versatile class of these compounds: derivatives of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
The strategic placement of a hydroxyl group at the C5 position and a methyl carboxylate at the C2 position provides two chemically reactive handles for systematic structural modification. This allows for a detailed exploration of the structure-activity relationship (SAR), particularly in the context of developing multi-target kinase inhibitors for oncology applications.[4][5] Recent studies have revealed that derivatives of this scaffold can potently inhibit a range of kinases implicated in cancer cell proliferation, cell cycle progression, and survival, such as DYRK, CLK, and haspin.[4]
This document serves as a technical guide for researchers, providing an in-depth analysis of the SAR of these derivatives, detailed protocols for their biological evaluation, and a discussion of their mechanism of action.
Part 1: Core SAR Analysis of 5-Hydroxybenzo[b]thiophene-2-carboxylate Derivatives
The therapeutic potential of this scaffold is unlocked through systematic modification at key positions. The primary goal of these modifications is to enhance potency against target kinases while improving selectivity and drug-like properties.
The Rationale for a Multi-Kinase Inhibitor Approach
Cancer is a complex disease often characterized by redundant or compensatory signaling pathways.[4] Targeting a single kinase can lead to the development of resistance as cancer cells reroute signaling through alternative pathways.[4] A multi-target approach, which simultaneously inhibits several cancer-relevant kinases, can create a more robust therapeutic effect, enhance efficacy, and delay the onset of resistance.[4] The 5-hydroxybenzo[b]thiophene core has proven to be an excellent scaffold for developing such multi-kinase inhibitors.
Key Modification Points and Their Impact on Activity
1. Modification at the C2-Carboxylate Position: The Hydrazide Advantage
The ester at the C2 position is a common starting point for derivatization. While conversion to various amides can yield active compounds, a significant leap in potency and multi-targeting capability is often achieved by converting the ester to a hydrazide.
A prime example is the derivative 16b , a 5-hydroxybenzo[b]thiophene-2-hydrazide compound.[4] This single modification transforms the molecule into a potent inhibitor of multiple kinases crucial for cell cycle regulation and signaling. The hydrazide moiety likely acts as a critical hydrogen bond donor and acceptor, forming key interactions within the ATP-binding pockets of target kinases.
2. Modification at the C5-Hydroxy Position: Modulating Selectivity and Potency
The phenolic hydroxyl group at the C5 position is another critical interaction point. Its ability to act as a hydrogen bond donor is often essential for binding to the hinge region of many kinases.
-
Retention of the -OH group: In many active derivatives, this hydroxyl group is crucial. For instance, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, the 5-hydroxy compounds demonstrated significantly better DYRK1A inhibition than their 5-methoxy counterparts.
-
Alkylation (e.g., -OCH3): Converting the hydroxyl to a methoxy group can sometimes decrease activity by removing a key hydrogen bond donor. However, in some cases, it may improve cell permeability or alter the selectivity profile.
3. Substitution on the Aromatic Ring: Fine-Tuning the Profile
Adding substituents to the benzene ring of the benzo[b]thiophene core can influence potency, selectivity, and physicochemical properties. The specific position and nature of the substituent are critical, and their effects are often explored to optimize lead compounds.
Logical Workflow for SAR Exploration
The following diagram illustrates a logical workflow for exploring the SAR of the methyl 5-hydroxybenzo[b]thiophene-2-carboxylate scaffold.
Caption: A logical workflow for the synthesis and evaluation of benzothiophene derivatives.
Quantitative SAR Data
The following tables summarize the inhibitory activities of representative 5-hydroxybenzo[b]thiophene derivatives against key protein kinases and cancer cell lines.
Table 1: In Vitro Multi-Kinase Inhibitory Activity of Key Derivatives
| Compound ID | Core Scaffold Modification | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|
| 16b | C2-Hydrazide | Clk4 | 11 | [4] |
| DRAK1 | 87 | [4] | ||
| Haspin | 125.7 | [4] | ||
| Clk1 | 163 | [4] | ||
| Dyrk1B | 284 | [4] | ||
| Dyrk1A | 353.3 | [4] | ||
| 4k | Indeno[1,2-d]thiophen-6-one | CLK1 | 20 | |
| CLK4 | 26 | |||
| DYRK1A | 35 |
| | | Haspin | 76 | |
Table 2: Antiproliferative Activity of Lead Compound 16b
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 16b | U87MG | Glioblastoma | 7.2 | [4] |
| HCT-116 | Colon Carcinoma | >10 | [4] | |
| A549 | Lung Carcinoma | >10 | [4] |
| | HeLa | Cervical Cancer | >10 |[4] |
Part 2: Essential Protocols for Biological Evaluation
To establish a robust SAR, standardized and validated biological assays are critical. The following protocols provide step-by-step methodologies for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[6] It is the primary screen to determine potency (IC50) and selectivity. The ADP-Glo™ assay is a common method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8]
Caption: Workflow for a typical in vitro kinase inhibition assay using ADP-Glo™.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of kinase and substrate/cofactor mix in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) to each well.[7]
-
Add 25 nL of the serially diluted test compound or DMSO (as a control) to the respective wells.
-
-
Initiation of Reaction: Add 2.5 µL of ATP solution (at a concentration appropriate for the specific kinase, often near the Km value) to each well to start the reaction.[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[7]
-
Termination and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and uses the new ATP to power a luciferase reaction.
-
-
Data Acquisition: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a compatible plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to kinase inhibition.[7] Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Antiproliferative (MTT) Assay
Causality: This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.[9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A reduction in metabolic activity indicates either cell death or inhibition of proliferation.[11]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., U87MG) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for an additional 48 or 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting viability against the logarithm of compound concentration.
Protocol 3: Apoptosis Induction Analysis by Flow Cytometry
Causality: Many anticancer agents work by inducing programmed cell death, or apoptosis.[12] This protocol quantifies the percentage of apoptotic cells by measuring the fragmentation of DNA, a hallmark of late-stage apoptosis.[12][13] Apoptotic cells will have a fractional DNA content and appear as a "sub-G1" peak in a DNA content histogram.[12]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at 1x and 2x the IC50 value) for 24 or 48 hours. Include a vehicle control.[12]
-
Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). Combine them and centrifuge to form a cell pellet. This step is crucial to ensure all apoptotic cells are collected.[12]
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS, and while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of RNA).[12]
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the stained cells using a flow cytometer. The PI fluorescence is proportional to the DNA content.
-
Data Interpretation: Generate a histogram of DNA content. The population of cells to the left of the G1 peak (the "sub-G1" peak) represents the apoptotic cells with fragmented DNA. Quantify the percentage of cells in this peak for each treatment condition.
Part 3: Mechanistic Insights
SAR data from kinase and cellular assays points towards a mechanism of action rooted in the disruption of key signaling pathways that control cell cycle and survival.
Targeted Signaling Pathways
Compounds like 16b inhibit multiple kinases (Dyrk, Clk, Haspin) that play pivotal roles in regulating the cell cycle, particularly the G2/M transition.[4] Dyrk1A/B are involved in cell cycle exit and differentiation, while Clk kinases regulate splicing, and Haspin is essential for chromosome alignment in mitosis.
The following diagram illustrates how a multi-kinase inhibitor could disrupt these processes, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for a multi-kinase benzothiophene inhibitor.
The observed G2/M cell cycle arrest and subsequent apoptosis in U87MG cells treated with compound 16b are consistent with the inhibition of these specific kinases.[4] This provides a strong, self-validating link between the in vitro kinase inhibition data and the cellular phenotype.
Conclusion and Future Directions
The methyl 5-hydroxybenzo[b]thiophene-2-carboxylate scaffold is a highly promising starting point for the development of novel multi-target anticancer agents. The SAR studies highlighted herein demonstrate that:
-
The C5-hydroxyl group is a key pharmacophoric feature, likely involved in hydrogen bonding within the kinase hinge region.
-
Modification of the C2-carboxylate to a hydrazide moiety can dramatically increase potency and broaden the inhibitory profile against cancer-relevant kinases.
Future work should focus on the optimization of lead compounds like 16b to improve their pharmacokinetic properties and in vivo efficacy. Further exploration of substitutions on the benzo[b]thiophene ring could fine-tune selectivity and potency. The protocols and SAR insights provided in this guide offer a robust framework for advancing these promising compounds through the drug discovery pipeline.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science.
- A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Taylor & Francis Online.
- Comparative Efficacy of Benzothiophene-Based Inhibitors: A Guide for Researchers. (n.d.). Benchchem.
- Application Notes and Protocols: The 7-Ethyl-2-propyl-1-benzothiophene Scaffold in Medicinal Chemistry. (n.d.). Benchchem.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science.
- In-depth Technical Guide: Apoptosis Induction by Small Molecules. (n.d.). Benchchem.
- Methods for inducing apoptosis. (n.d.). PubMed.
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.
- Evaluation of Anticancer and Anti‐Inflammatory Activities of Some Benzothiophene‐Based Artemisinin. (2025). ResearchGate.
- Induction of apoptosis in cells. (n.d.). Abcam.
- Benzothiazole derivatives as anticancer agents. (2019). FLORE.
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). MedChemComm.
- Methods for Inducing Apoptosis. (n.d.). Springer Nature Experiments.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PMC.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed.
- Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing.
- A Computational Deep Dive into 5-Methyl-2-thiophenecarboxaldehyde and its Anticancer Analogues: A Comparative Guide. (n.d.). Benchchem.
Sources
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. flore.unifi.it [flore.unifi.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for Inducing Apoptosis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a deep mechanistic understanding of the synthesis of methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
The standard synthetic route for this scaffold relies on a cascade reaction between 2-fluoro-5-hydroxybenzaldehyde (or its nitro/chloro analogues) and methyl thioglycolate in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF)[1],[2]. While this sequence is highly efficient, the delicate interplay between nucleophilic aromatic substitution (SₙAr), intramolecular aldol-type condensation, and dehydration often leads to specific side products if conditions are not rigorously controlled[3].
Below, you will find an authoritative troubleshooting guide, a self-validating experimental protocol, and a mechanistic breakdown of common failure modes.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My final yield is low, and LC-MS shows a major peak at m/z 193[M-H]⁻ instead of the expected m/z 209 [M+H]⁺. What went wrong? A1: You are observing the formation of 5-hydroxybenzo[b]thiophene-2-carboxylic acid . This is the most common side product and is caused by base-catalyzed ester hydrolysis.
-
The Causality: Methyl esters are highly susceptible to saponification. If your potassium carbonate (K₂CO₃) is highly hygroscopic and has absorbed atmospheric moisture, or if your DMF is not strictly anhydrous, the resulting hydroxide ions will readily attack the ester carbonyl post-cyclization.
-
The Solution: Always use oven-dried, anhydrous K₂CO₃ or switch to Cesium Carbonate (Cs₂CO₃) for milder, more soluble basicity. Ensure your DMF is anhydrous and stored over molecular sieves.
Q2: The reaction stalls, and I detect a mass of m/z 211 [M+H]⁺ in the mixture. Why is the starting material not being consumed? A2: This mass corresponds to dimethyl 2,2'-disulfanediyldiacetate , the oxidative dimer of your methyl thioglycolate reagent.
-
The Causality: Thiolate anions are excellent nucleophiles but are also highly prone to oxidation in the presence of atmospheric oxygen. When oxygen is present in the solvent, the thiolate oxidizes to a disulfide before it can participate in the SₙAr reaction with the benzaldehyde.
-
The Solution: You must degas your DMF by sparging it with Argon or Nitrogen for at least 15 minutes prior to adding the base and the thiol. Maintain a strict inert atmosphere throughout the reaction.
Q3: The reaction produces a complex mixture with multiple spots on TLC. NMR indicates that the phenolic proton is missing, and there are extra aliphatic signals. How do I prevent this? A3: You are likely seeing O-alkylation or polymeric side products .
-
The Causality: The starting material contains a free 5-hydroxyl group (a phenol, pKa ~10). While the thiolate (pKa ~8) is a softer and more potent nucleophile for the SₙAr step, the deprotonated phenoxide can participate in intermolecular side reactions or undergo oxidation to a quinone-like species if the stoichiometry of the base and electrophile is poorly controlled.
-
The Solution: If the free phenol is causing intractable mixtures, protect the 5-hydroxyl group as a methyl ether (synthesizing methyl 5-methoxybenzo[b]thiophene-2-carboxylate) prior to the cascade reaction[1]. You can easily deprotect it later using BBr₃ in DCM.
Q4: My LC-MS shows an intermediate mass of m/z 227 [M+H]⁺. Why didn't the reaction finish? A4: This mass corresponds to the 3-hydroxy-2,3-dihydrobenzo[b]thiophene-2-carboxylate intermediate.
-
The Causality: The cascade reaction proceeds via SₙAr followed by an aldol cyclization. The final step—dehydration to form the fully aromatic benzothiophene—is thermodynamically favored but kinetically hindered at low temperatures.
-
The Solution: The initial SₙAr step should be done at 0 °C to room temperature to prevent side reactions, but you must subsequently heat the reaction to 60–80 °C to drive the dehydration step to completion[3].
Part 2: Quantitative Side Product Analysis
For easy comparison and rapid diagnostics during your LC-MS/NMR in-process controls, refer to the table below detailing the quantitative signatures of the most frequent side products.
| Side Product / Impurity | Mechanism of Formation | Analytical Signature | Preventive Measure |
| 5-Hydroxybenzo[b]thiophene-2-carboxylic acid | Base-catalyzed ester hydrolysis | LC-MS: m/z 193 [M-H]⁻NMR: Loss of -OCH₃ singlet at ~3.9 ppm | Use strictly anhydrous K₂CO₃ and dry DMF. Avoid alkali metal hydroxides. |
| Dimethyl 2,2'-disulfanediyldiacetate | Oxidative dimerization of thiolate | LC-MS: m/z 211 [M+H]⁺ | Degas solvents with N₂/Ar. Maintain strict inert atmosphere. |
| 3-Hydroxy-2,3-dihydrobenzo[b]thiophene | Incomplete dehydration | LC-MS: m/z 227 [M+H]⁺ | Increase reaction temperature to 60–80 °C after the initial SₙAr step. |
| O-Alkylated / Polymeric species | Unprotected phenol reactivity | NMR: Complex aromatic region, multiple TLC spots | Protect the 5-hydroxyl group (e.g., as a methoxy ether) prior to reaction. |
Part 3: Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the specific branching points where side products emerge.
Reaction pathway and side products in methyl 5-hydroxybenzo[b]thiophene-2-carboxylate synthesis.
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Each critical phase includes an In-Process Control (IPC) to verify the chemical state before proceeding to the next step.
Reagents:
-
2-Fluoro-5-hydroxybenzaldehyde (1.0 equiv)
-
Methyl thioglycolate (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step 1: Thiolate Generation (0 °C)
-
Suspend anhydrous K₂CO₃ in anhydrous DMF (approx. 0.2 M relative to the aldehyde) in an oven-dried flask.
-
Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen.
-
Cool the mixture to 0 °C using an ice bath.
-
Add methyl thioglycolate dropwise over 5 minutes.
-
Self-Validation Check 1: The solution should remain relatively clear or pale. If the solution turns strongly yellow or cloudy prior to adding the aldehyde, oxygen has entered the system, and disulfide is forming.
Step 2: Nucleophilic Aromatic Substitution (0 °C to RT)
-
Dissolve 2-fluoro-5-hydroxybenzaldehyde in a minimal amount of degassed, anhydrous DMF.
-
Add the aldehyde solution dropwise to the thiolate mixture at 0 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 30–45 minutes.
-
Self-Validation Check 2: Pull an aliquot and run a TLC (Hexanes/EtOAc 3:1). The starting material spot should be completely consumed, replaced by a highly polar intermediate (the SₙAr thioether). Do not proceed to Step 3 until the starting material is consumed.
Step 3: Cyclization and Aromatization (60 °C)
-
Once the SₙAr step is validated, attach a reflux condenser and heat the reaction mixture to 60 °C for 2 to 4 hours[3].
-
Self-Validation Check 3: Analyze an aliquot via LC-MS. You should observe the target mass (m/z 209). The disappearance of the intermediate mass (m/z 227) confirms that the dehydration/aromatization is complete.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with water (3x) and brine (1x) to thoroughly remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.
Part 5: References
-
Hydroxybenzothiophene ketones are efficient pre-mRNA splicing modulators, amazonaws.com. 1
-
Synthesis and Antitubercular Activity of New Benzo[b]thiophenes, PMC - NIH. 2
-
The effect of substituted thiophene and benzothiophene derivates on PPARγ expression and glucose metabolism, Taylor & Francis.3
Sources
Technical Support Center: Purification of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges encountered during its purification, providing in-depth, evidence-based solutions in a user-friendly question-and-answer format. Our goal is to empower you with the scientific rationale behind each troubleshooting step, ensuring the integrity and success of your experimental work.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section tackles specific issues that may arise during the purification of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, offering step-by-step protocols and the scientific principles that underpin them.
Q1: My final product is an off-color oil or a sticky solid, not the expected crystalline material. How can I induce crystallization and remove colored impurities?
A1: Initial Product Isolation and Decolorization
An oily or discolored product often indicates the presence of residual solvents, starting materials, or polymeric impurities. The initial step is to ensure all volatile solvents are removed under high vacuum. If the product remains oily, this suggests the presence of non-volatile impurities that are hindering crystallization.
Root Cause Analysis:
-
Residual Solvents: Incomplete removal of high-boiling point solvents like DMF or DMSO, which are sometimes used in the synthesis of benzothiophenes, can result in an oily product.
-
Colored Impurities: These often arise from side reactions or the decomposition of starting materials or the product itself. Phenolic compounds, in particular, are susceptible to oxidation, which can lead to colored byproducts.
-
Incomplete Reaction: The presence of unreacted starting materials can act as an impurity, disrupting the crystal lattice of the desired product.
Troubleshooting Protocol: Activated Charcoal Treatment and Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent. Good starting points for polar compounds like Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate are ethyl acetate, acetone, or a mixture of ethanol and water.
-
Decolorization: Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Caution: Add the charcoal cautiously to the hot solvent to avoid bumping.
-
Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or a refrigerator can also promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and potential side reactions of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Q2: What are the most likely impurities in my sample, and how can I detect them?
A2: Identifying Common Process-Related Impurities
The most probable impurities are derived from the starting materials and potential side reactions during the synthesis. Assuming a Fiesselmann-type synthesis, which is a common route for this class of compounds, the key reactants are a substituted propiolate and methyl thioglycolate[1][2].
Potential Impurities:
-
Unreacted Starting Materials: Residual methyl thioglycolate and the propiolate ester.
-
5-Hydroxybenzo[b]thiophene-2-carboxylic acid: This is the product of ester hydrolysis, which can occur if the reaction or work-up conditions are too basic or acidic, or if moisture is present during heating[3].
-
Decarboxylated Product (5-Hydroxybenzo[b]thiophene): While less common for the ester, the corresponding carboxylic acid can decarboxylate under harsh thermal or acidic conditions.
-
Regioisomers: Depending on the specific synthetic route, other isomers of the benzothiophene ring could potentially form.
Detection Methods:
-
Thin Layer Chromatography (TLC): This is the first and most convenient method to assess the purity of your sample and identify the presence of multiple components. Staining with potassium permanganate can be effective for visualizing a range of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the desired product and any impurities. The presence of unexpected signals or integration values that do not match the expected structure can indicate impurities. For instance, a broad singlet corresponding to a carboxylic acid proton would suggest hydrolysis of the ester.
-
Mass Spectrometry (MS): MS can help identify the molecular weights of the components in your sample, allowing you to infer the structures of potential impurities.
Q3: I am struggling to purify my compound using column chromatography. The separation is poor, and I have low recovery. What can I do?
A3: Optimizing Column Chromatography for Polar Benzothiophenes
Poor separation and low recovery in column chromatography are common issues that can be resolved by optimizing several parameters.
Key Considerations for Optimization:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of benzothiophene derivatives.
-
Mobile Phase (Eluent): The choice of eluent is critical. For a polar compound like Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.
-
Sample Loading: The crude sample should be dissolved in a minimal amount of the eluent or a solvent in which it is highly soluble and then adsorbed onto a small amount of silica gel before loading onto the column. This "dry loading" technique often leads to better separation than loading the sample as a concentrated solution.
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Troubleshooting Protocol: Step-Gradient Elution
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent system should give your desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a column with silica gel in the non-polar solvent of your chosen eluent system.
-
Sample Loading: Use the dry loading method described above.
-
Elution: Start with the non-polar solvent and gradually increase the proportion of the polar solvent. This "gradient elution" helps to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing your pure product.
Typical Eluent Systems for Benzothiophene Derivatives:
-
Hexane/Ethyl Acetate
-
Petroleum Ether/Ethyl Acetate
-
Dichloromethane/Hexane
Q4: My purified product appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the cause?
A4: Understanding Peak Broadening in NMR
Broad peaks in an NMR spectrum can be indicative of several issues.
Potential Causes:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals. These can be introduced from reagents or metal catalysts used in the synthesis.
-
Chemical Exchange: The hydroxyl proton of your compound can exchange with residual water or other acidic/basic protons in the sample, leading to broadening of the OH signal and sometimes adjacent protons.
-
Aggregation: In some cases, molecules can aggregate in the NMR solvent, leading to restricted motion and broader signals.
-
Low Solubility: If the compound is not fully dissolved in the NMR solvent, this can also result in broad peaks.
Troubleshooting Steps:
-
Sample Filtration: Filter your NMR sample through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.
-
D2O Shake: To confirm if the broadening is due to an exchanging proton, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The broad OH peak should disappear.
-
Use of a Chelating Agent: If paramagnetic impurities are suspected, you can try adding a small amount of a chelating agent like EDTA to your sample before filtration.
-
Change of Solvent or Temperature: Acquiring the spectrum in a different solvent or at a higher temperature can sometimes break up aggregates and sharpen the peaks.
Q5: What are the recommended storage conditions for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate to ensure its stability?
A5: Proper Storage and Handling
To maintain the integrity of your purified product, proper storage is crucial.
Recommendations:
-
Temperature: Store the compound in a cool, dark, and dry place. Refrigeration is often recommended for long-term storage.
-
Inert Atmosphere: As phenolic compounds can be sensitive to oxidation, storing the material under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.
-
Container: Use a well-sealed container to protect it from moisture and air.
By following these guidelines, you can minimize degradation and ensure the quality of your Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate for future experiments.
III. Data and Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H8O3S | - |
| Molecular Weight | 208.24 g/mol | - |
| Appearance | Expected to be a crystalline solid | [4] |
| Melting Point | Data for the related Methyl benzo[b]thiophene-2-carboxylate is 70-74 °C | [5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude material to achieve complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin elution with the least polar solvent, gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. Visualizations
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of an organic solid.
Diagram 2: Troubleshooting Logic for Purification
Caption: A decision tree for troubleshooting common purification problems.
V. References
-
JP4357608B2 - Purification method of benzothiophene - Google Patents. Available at:
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]
-
Fiesselmann thiophene synthesis. Grokipedia. Available at: [Link]
-
US6894064B2 - Benzothiophenes, formulations containing same, and methods. Google Patents. Available at:
-
Supporting Information Synthesis of Substituted Benzo[b]thiophenes via Base Promoted Domino Condensation-intramolecular C-S Bond. DOI. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]
-
Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Publishing. Available at: [Link]
-
Synthesis of organosilicon derivatives of[6]benzothieno[3,2- b][6]-benzothiophene enabling efficient monolayer Langmuir. Available at: [Link]
-
5 - Supporting Information. Available at: [Link]
-
Fiesselmann-type synthesis of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Novel Organosilicon Tetramers with Dialkyl-Substituted[6]Benzothieno[3,2-b]benzothiophene Moieties for Solution-Processible Organic Electronics. MDPI. Available at: [Link]
-
Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... - ResearchGate. Available at: [Link]
-
5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester | C11H10O2S | CID 13662971. PubChem. Available at: [Link]
-
D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. Available at: [Link]
-
Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. MDPI. Available at: [Link]
-
1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde - Scribd. Available at: [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]
-
DIBENZOTHIOPHENE: ORIENTATION AND DERIVATIVES | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available at: [Link]
-
Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. PMC. Available at: [Link]
-
Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry. Available at: [Link]
-
Preparation of 5-(Triisopropylalkynyl) dibenzo[b,d]thiophenium triflate. Organic Syntheses. Available at: [Link]
Sources
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Methyl 5-hydroxythiophene-2-carboxylate | Benchchem [benchchem.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 苯并[b]噻吩-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Stability issues of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate under experimental conditions
Technical Support Center: Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Welcome to the dedicated support center for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges of this versatile heterocyclic compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate?
A1: The molecule possesses three key structural features that are central to its stability profile: the electron-rich benzo[b]thiophene core, a phenolic hydroxyl group, and a methyl ester. Consequently, the primary stability concerns are:
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Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming thiophene S-oxides or S,S-dioxides.[1][2][3] These oxidized species can be reactive and unstable.[1][4] Additionally, the 5-hydroxy (phenolic) group is highly prone to oxidation, which can lead to the formation of colored quinone-like species, especially in the presence of air, trace metals, or under basic conditions.[5]
-
Hydrolysis: The methyl ester at the 2-position is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions, yielding the corresponding 5-hydroxybenzo[b]thiophene-2-carboxylic acid.[6][7][8]
-
Photodegradation: Aromatic and heteroaromatic systems, particularly those with phenolic groups, can be sensitive to light, leading to degradation.[9][10][11]
Q2: What are the ideal storage conditions for this compound?
A2: To mitigate the risks of oxidation, hydrolysis, and photodegradation, stringent storage conditions are paramount. We recommend the following protocols, summarized in Table 1. The key principle is to minimize exposure to atmospheric oxygen, moisture, and light.
Q3: How significant is the impact of pH on the stability of this compound in solution?
A3: The effect of pH is highly significant and multifaceted.
-
Alkaline pH (pH > 8): The compound is particularly unstable. The phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This species is extremely sensitive to oxidation, often leading to rapid discoloration of the solution.[12] Furthermore, base-catalyzed hydrolysis of the methyl ester is significantly accelerated at high pH.[6][13]
-
Acidic pH (pH < 4): While the compound is generally more stable than at alkaline pH, strong acidic conditions can promote the hydrolysis of the methyl ester, albeit typically slower than base-catalyzed hydrolysis.[7]
-
Neutral pH (pH ~7): Stability is moderate, but degradation via oxidation can still occur, especially if the solution is not de-gassed or if trace metal catalysts are present.
Q4: What are the likely degradation products I should be looking for during analysis?
A4: Based on the compound's structure, the most probable degradation products that you may observe by techniques like LC-MS or HPLC are:
-
5-hydroxybenzo[b]thiophene-2-carboxylic acid: The product of ester hydrolysis.
-
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate-S-oxide: The initial product of sulfur oxidation. These intermediates are often unstable.[1][3]
-
Colored Oligomers/Polymers: Resulting from the oxidation of the phenolic moiety to reactive quinone-like intermediates which can then polymerize. The potential degradation pathways are visualized in the diagram below.
Caption: Major degradation pathways of the title compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during experimentation.
Problem 1: My solid compound has changed color from off-white/pale yellow to yellow-brown during storage.
-
Probable Cause: This is a classic sign of oxidation. The phenolic hydroxyl group is likely oxidizing to form highly conjugated, colored species. This is accelerated by exposure to air (oxygen) and light.
-
Immediate Action: Transfer the compound to an amber vial, purge thoroughly with an inert gas (argon or nitrogen), and store it in a desiccator at 2-8°C.
-
Long-Term Solution & Prevention:
-
Always handle the solid compound under an inert atmosphere as much as possible (e.g., in a glove box or using a Schlenk line).
-
For long-term storage, subdivide the material into smaller, single-use quantities to avoid repeatedly exposing the entire batch to the atmosphere.
-
Verify the purity of the discolored material by HPLC and NMR before use. If significant degradation has occurred, purification by column chromatography may be necessary, though this carries its own risks (see Problem 3).
-
Problem 2: My reaction mixture turns dark brown/black when using this compound, especially with bases.
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Probable Cause: You are observing rapid oxidative degradation. The use of a base deprotonates the 5-hydroxy group to form the phenoxide. This species has significantly higher electron density than the parent phenol, making it extremely susceptible to oxidation by dissolved oxygen in your solvent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction discoloration.
Problem 3: My compound is degrading during silica gel column chromatography.
-
Probable Cause: Standard silica gel is acidic and can hold dissolved oxygen, creating a perfect environment for degradation. The acidic surface can catalyze the hydrolysis of the methyl ester. More importantly, the large surface area and trapped oxygen can promote oxidation of the sensitive phenol and thiophene moieties.
-
Solutions & Best Practices:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) stationary phase, which are less harsh.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pre-pack the column, load the sample, and elute immediately.
-
Degas Eluents: Use solvents that have been sparged with an inert gas to minimize exposure to oxygen during the purification process.
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Problem 4: I see a new peak growing in my HPLC chromatogram when analyzing samples from a stability study.
-
Probable Cause: This indicates that your compound is degrading under the analytical or sample storage conditions. The most common degradant is the hydrolysis product, 5-hydroxybenzo[b]thiophene-2-carboxylic acid, which will be more polar and thus have a shorter retention time on a standard C18 reverse-phase column.
-
Verification & Protocol:
-
Identify the Degradant: Use LC-MS to get the mass of the new peak. The carboxylic acid will have a mass that is 14.02 Da less than the parent methyl ester (loss of CH₂).
-
Control Sample Matrix: Ensure the solvent used to dissolve your samples for HPLC analysis is appropriate. Avoid highly basic or acidic mobile phases or diluents if possible. A buffered mobile phase (e.g., using phosphate or acetate buffers) around pH 4-6 is often a good starting point.[10]
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to prevent degradation of samples waiting in the queue for injection.
-
Data & Protocols
Table 1: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C | -20°C or below | Reduces kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenol and thiophene ring. |
| Light | Amber vial / Protect from light | Amber vial / Protect from light | Prevents photolytic degradation.[9][11] |
| Container | Tightly sealed glass vial | Tightly sealed glass vial, preferably flame-sealed ampoule for highest integrity. | Prevents ingress of moisture and oxygen. |
Table 2: Summary of Stability Under Forced Degradation Conditions
This table summarizes expected outcomes based on studies of similar thiophene and phenolic ester compounds.[9][10][11][12]
| Stress Condition | Typical Reagents & Conditions | Expected Outcome | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate Degradation | 5-hydroxybenzo[b]thiophene-2-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH, RT, 4h | Rapid Degradation | 5-hydroxybenzo[b]thiophene-2-carboxylic acid, oxidation products |
| Oxidative | 3% H₂O₂, RT, 24h | Significant Degradation | S-oxides, quinone-like species, and other complex products |
| Thermal | 80°C, Solid State, 48h | Generally Stable | Minimal degradation expected |
| Photolytic | Solid or in solution exposed to UV light (e.g., 254 nm) or sunlight | Degradation | Complex mixture of photoproducts |
Protocol 1: General Procedure for Stability Monitoring by RP-HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a gradient suitable to elute the parent compound (e.g., 50% B to 95% B over 15 minutes). The more polar hydrolysis product will elute earlier.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance (e.g., determined by UV-Vis scan, likely around 280-320 nm).
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL.
-
Dilute to a working concentration of ~50 µg/mL using the mobile phase starting condition (e.g., 50:50 Water:Acetonitrile).
-
-
Analysis:
-
Inject the sample immediately after preparation.
-
To test solution stability, leave the prepared sample vial in the autosampler at a set temperature (e.g., 25°C) and re-inject every 1-2 hours.
-
Monitor for a decrease in the main peak area and the appearance of new peaks. Calculate percent degradation relative to the initial injection (T=0).
-
References
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Boyd, D. R., Sharma, N. D., & Allen, C. C. R. (2021). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. Molecules, 26(11), 3326. [Link]
-
Jadhav, S., & Bhat, K. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. SciForum. [Link]
-
Kristensen, J., & Hansen, J. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(10), 2348-2361. [Link]
-
Jadhav, S., & Bhat, K. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. Proceedings, 82(1), 101. [Link]
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720. [Link]
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Totah, R. A., & Rettie, A. E. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 23(7), 1215-1223. [Link]
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Krake, M., & Baumann, D. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(5), 939-946. [Link]
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Bundgaard, H., & Nielsen, N. M. (1987). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. International Journal of Pharmaceutics, 37(1-2), 135-143. [Link]
-
Jadhav, S., & Bhat, K. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. [Link]
-
Baddar, F. G., Abdel Wahhab, S. M., & Awad, B. M. (1970). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 739-742. [Link]
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Valadon, P., Dansette, P. M., & Mansuy, D. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology, 9(1), 142-152. [Link]
-
Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 29(1), 87-97. [Link]
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Yousaf, H., et al. (2020). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
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Lister, T., et al. (2008). Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone. Journal of Biological Chemistry, 283(51), 35332-35341. [Link]
Sources
- 1. Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 9. sciforum.net [sciforum.net]
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- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate in biological assays
Welcome to the technical support center for researchers working with Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this compound class: poor aqueous solubility in biological assays. Here, you will find a series of frequently asked questions, detailed troubleshooting protocols, and advanced strategies to ensure the reliability and reproducibility of your experimental data.
Part 1: Understanding the Challenge & FAQs
Poor aqueous solubility is a significant hurdle in drug discovery and development. For a compound like Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, the rigid, hydrophobic benzothiophene core is the primary driver of its low solubility. When a compound does not fully dissolve in an assay buffer, it can lead to a host of problems, including inaccurate concentration-response curves, high data variability, and false-negative or false-positive results.[1] This section addresses the most common initial questions.
Question: I've dissolved my Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, I see a cloudy precipitate. What is happening?
Answer: This is a classic sign of your compound crashing out of solution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is also aprotic and highly polar, allowing it to be water-miscible.[2] When you add your DMSO stock to a large volume of aqueous buffer, you are performing a "solvent shift." The environment rapidly changes from being DMSO-rich to water-rich. Since your compound is poorly soluble in water, it can no longer stay dissolved at the desired concentration and precipitates, forming a fine suspension that appears cloudy. This is a critical issue, as the actual concentration of the dissolved, active compound in your assay is now unknown and significantly lower than your target concentration.[1]
Question: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
Answer: This is a critical, cell-line-dependent parameter that you must determine empirically. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[3][4] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[4] Concentrations of 1% or higher are frequently reported to have toxic effects.[4][5] It is imperative to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be present in your assay to ensure it does not impact the biological endpoint you are measuring.[6] For example, a study on six different cancer cell lines showed that while 0.3125% DMSO had minimal cytotoxicity, higher concentrations led to variable cytotoxic effects depending on the cell type and duration of exposure.[5]
Question: Can I just sonicate or heat the solution to get my compound to dissolve in the assay buffer?
Answer: While gentle warming or sonication can sometimes help dissolve a compound in a stock solution (e.g., in 100% DMSO), these are generally not recommended as primary methods for solubilizing a compound directly in aqueous assay buffer. These methods may transiently increase solubility, but they often lead to the formation of a supersaturated and unstable solution. As the solution returns to ambient temperature, the compound is likely to precipitate out again over the course of your experiment, leading to unreliable results.[7] The preferred approach is to optimize the solvent system or use a formulation strategy to achieve stable thermodynamic solubility.
Part 2: Troubleshooting Workflow & Initial Protocols
When facing solubility issues, a systematic approach is key. The following workflow provides a step-by-step guide to diagnosing and solving the problem.
Solubility Troubleshooting Workflow
Caption: A decision tree for troubleshooting compound solubility issues.
Protocol 1: Preparation of an Accurate High-Concentration Stock Solution
The foundation of any good assay is an accurately prepared stock solution. Inaccuracies at this stage will propagate through all subsequent dilutions.[8]
Objective: To prepare a clear, fully dissolved 10 mM stock solution of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate in 100% DMSO.
Materials:
-
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (solid)
-
100% DMSO (Anhydrous, cell culture grade)
-
Analytical balance
-
Volumetric flask (Class A)[8]
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM solution in 1 mL (0.001 L), with a Molecular Weight (MW) of ~207.23 g/mol :
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 207.23 g/mol = 0.00207 g = 2.07 mg
-
-
Weigh Compound: Accurately weigh out approximately 2.07 mg of the solid compound and record the exact mass. It is more important to know the exact concentration than to hit an exact target mass.[8]
-
Dissolution: Transfer the weighed solid to a 1 mL volumetric flask. Add approximately 0.7-0.8 mL of 100% DMSO.
-
Solubilize: Cap the flask and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, you may warm the solution gently to 30-40°C for 5-10 minutes, followed by vortexing.
-
Inspect for Clarity: Once the solution appears clear by visual inspection, allow it to cool to room temperature.
-
Bring to Volume: Carefully add 100% DMSO to the flask until the bottom of the meniscus is exactly on the calibration mark.
-
Final Mix & Storage: Invert the capped flask 10-15 times to ensure a homogenous solution. Store in a tightly sealed vial at -20°C, protected from light and moisture.
-
Recalculate Concentration: Based on the exact mass you weighed, recalculate the precise concentration of your stock solution.
Protocol 2: Turbidimetric (Kinetic) Solubility Assay
This assay provides a rapid assessment of the concentration at which your compound begins to precipitate in your specific assay buffer.[9][10] This "kinetic solubility" is highly relevant for most in vitro assays where a DMSO stock is diluted into an aqueous medium.[11]
Objective: To determine the kinetic solubility limit of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate in phosphate-buffered saline (PBS), pH 7.4.
Materials:
-
10 mM compound stock in DMSO (from Protocol 1)
-
100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Clear, flat-bottom 96-well plate
-
Plate reader capable of measuring absorbance at ~600-700 nm
Procedure:
-
Prepare Compound Dilution Series in DMSO: In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. Aim for a range that will bracket your expected final assay concentrations (e.g., 10 mM down to ~20 µM).
-
Prepare Assay Plate: In the clear 96-well assay plate, add 98 µL of PBS (pH 7.4) to each well.
-
Initiate Solvent Shift: Using a multichannel pipette, transfer 2 µL from your DMSO dilution plate into the corresponding wells of the PBS plate. This creates a final DMSO concentration of 2% (v/v) and a 1:50 dilution of your compound (e.g., a 10 mM DMSO stock becomes a 200 µM final concentration). Include "buffer + 2% DMSO" wells as a negative control.[9]
-
Incubate: Cover the plate and incubate at room temperature (or your assay temperature) for 1-2 hours, shaking gently.
-
Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically between 600 nm and 700 nm (e.g., 620 nm).[9]
-
Analyze Data: Plot the measured absorbance against the nominal compound concentration. The kinetic solubility limit is the concentration at which the absorbance begins to sharply increase, indicating light scattering from the formation of a precipitate.
| Nominal Concentration (µM) | Absorbance at 620 nm (AU) | Observation |
| 200 | 0.458 | Heavy Precipitation |
| 100 | 0.397 | Visible Precipitation |
| 50 | 0.122 | Slight Turbidity |
| 25 | 0.055 | Precipitation Threshold |
| 12.5 | 0.041 | Clear |
| 6.25 | 0.040 | Clear |
| Vehicle (2% DMSO) | 0.040 | Clear |
| Caption: Example data from a turbidimetric solubility assay. The solubility limit is estimated to be around 25 µM. |
Part 3: Advanced Solubilization Strategies
If your required assay concentration exceeds the kinetic solubility limit determined above, more advanced formulation strategies are necessary.
Question: My compound's kinetic solubility is only 25 µM, but I need to test it up to 100 µM. What should I do?
Answer: This is a common scenario. You need to employ a solubilizing excipient. The most common and effective choices for in vitro assays are cyclodextrins.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][12] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex."[13][14] This complex effectively shields the hydrophobic part of your molecule from the water, dramatically increasing its apparent aqueous solubility.[] For many small molecules, hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent first choice due to its high aqueous solubility and low toxicity.[13]
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrins encapsulate hydrophobic compounds, increasing their solubility.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
Objective: To prepare a 100 µM working solution of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate using HP-β-CD.
Materials:
-
10 mM compound stock in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer. A 20-40% (w/v) stock is common. Ensure it is fully dissolved.
-
Determine Optimal Compound:CD Ratio: The ideal ratio often needs to be determined empirically, but a molar ratio of 1:1 to 1:10 (compound to cyclodextrin) is a good starting point.
-
Preparation Method (Example for 1 mL of 100 µM solution): a. In a microcentrifuge tube, add the required volume of your HP-β-CD stock solution. Let's aim for a final concentration of 1% HP-β-CD (10 mg/mL). b. Add the appropriate volume of assay buffer. c. Vortex the tube. d. While vortexing, add 10 µL of your 10 mM compound stock in DMSO (this is a 1:100 dilution to get 100 µM, and keeps the final DMSO concentration at 1%). e. Continue to vortex for 5-10 minutes to facilitate the formation of the inclusion complex.
-
Inspect and Validate: The final solution should be clear. It is crucial to run two new controls in your assay:
-
Vehicle Control: Assay buffer + 1% HP-β-CD + 1% DMSO. This ensures the formulation itself has no biological effect.
-
Solubility Check: Visually inspect the highest concentration for any signs of precipitation over the full duration of your assay. You can also re-run the turbidimetric assay (Protocol 2) using your new formulation vehicle.
-
References
-
Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(7), 649. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
CD Formulation. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from [Link]
-
Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Journal of Pharmaceutical Sciences and Research, 10(6), 1479-1482. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(7), 1781-1787. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of PharmTech Research, 1(3), 1475-1484. [Link]
-
Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]
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Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
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NIKON Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
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Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-272. [Link]
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Kumar, S., & Singh, R. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays? Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]
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Al-Absi, A. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 30(16), 3749. [Link]
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Al-kassimy, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(3), 556. [Link]
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Cold Spring Harbor Protocols. (2006). Stock Solutions. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 102(3), 967-976. [Link]
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Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
-
Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
Sources
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oricellbio.com [oricellbio.com]
- 7. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
Optimizing reaction conditions for the derivatization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the derivatization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS 82788-15-6)[1]. This bifunctional building block is paramount in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as desketoraloxifene and other biologically active benzothiophenes[2].
Because this molecule contains both a nucleophilic phenolic hydroxyl group at C5 and an electrophilic, base-labile methyl ester at C2, achieving high-yielding derivatizations requires strict control over reaction conditions.
Below, you will find our field-proven workflows, a quantitative data summary, step-by-step self-validating protocols, and a troubleshooting FAQ designed to solve the most common bench-level failures.
Reaction Workflow Visualization
Fig 1. Standard derivatization workflow for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Quantitative Reaction Parameters & Troubleshooting Metrics
| Reaction Workflow | Target Transformation | Optimal Reagents & Conditions | Expected Yield | Critical Quality/Troubleshooting Metric |
| Williamson Ether Synthesis | C5-OH Alkylation (Unimpeded) | R-X (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60 °C, 4-6 h | 80–95% | Base must be strictly anhydrous; moisture <500 ppm to avoid ester cleavage[3]. |
| Mitsunobu Reaction | C5-OH Alkylation (Hindered) | R-OH (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq), THF, 0 °C → RT, 12 h | 65–85% | Monitor TPPO byproduct; order of addition is critical for conversion[4]. |
| Ester Saponification | C2-Ester to Carboxylic Acid | LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (3:1:1), RT, 12 h | >90% | Maintain temp <40 °C; high heat triggers irreversible decarboxylation. |
Self-Validating Experimental Protocols
Protocol A: Chemoselective O-Alkylation via Williamson Ether Synthesis
Causality: The Williamson ether synthesis utilizes an Sₙ2 mechanism where the phenoxide acts as the nucleophile[5]. Because the starting material contains a base-labile C2-methyl ester, we must avoid strong bases (like NaOH) that would cause premature saponification. We utilize anhydrous K₂CO₃ in a polar aprotic solvent (DMF) to selectively deprotonate the C5-phenol (pKa ~9.5) without hydrolyzing the ester[3].
-
Preparation: Flame-dry a 100 mL round-bottom flask. Add Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvation: Suspend the mixture in anhydrous DMF (0.2 M). Causality: DMF accelerates the Sₙ2 reaction by leaving the phenoxide relatively unsolvated and highly nucleophilic[5].
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise at room temperature. Heat the mixture to 60 °C.
-
Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc 3:1). The starting phenol is highly fluorescent under 254 nm UV and stains strongly with KMnO₄. The reaction is complete when the baseline-shifted phenol spot disappears, replaced by a higher R_f ether spot.
-
Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove DMF and inorganic salts.
Protocol B: Mitsunobu Etherification for Complex Side Chains
Causality: When attaching sterically hindered or sensitive side chains (e.g., piperidinyl ethoxy groups for SERMs), Sₙ2 displacement of halides often fails or requires harsh heating. The Mitsunobu reaction activates a primary/secondary alcohol in situ using PPh₃ and an azodicarboxylate (DIAD), allowing for mild etherification at room temperature[2].
-
Pre-mixing: In an oven-dried flask under N₂, dissolve the benzothiophene core (1.0 eq), the target alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M).
-
Activation: Cool the solution to 0 °C. Causality: Cooling prevents the premature thermal degradation of the highly reactive betaine intermediate formed between PPh₃ and DIAD[4].
-
Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Validation (Self-Validating Step): The reaction mixture will transition from pale yellow to clear as the DIAD is consumed. A white precipitate of triphenylphosphine oxide (TPPO) often forms upon concentration, confirming the redox cycle has completed[4].
-
Purification: Concentrate in vacuo and purify via silica gel chromatography to separate the desired ether from TPPO and reduced DIAD.
Protocol C: Mild Saponification of the C2-Methyl Ester
Causality: Saponification requires hydroxide to attack the ester carbonyl. However, benzothiophene-2-carboxylic acids are susceptible to thermal decarboxylation. Therefore, we use mild LiOH·H₂O at room temperature rather than refluxing NaOH.
-
Solvation: Dissolve the C5-alkylated benzothiophene ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M). Causality: This ternary solvent system ensures both the lipophilic ester (THF/MeOH) and the hydrophilic LiOH (H₂O) remain in a single homogeneous phase.
-
Hydrolysis: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.
-
Validation (Self-Validating Step): TLC will show the complete disappearance of the high R_f ester spot and the appearance of a baseline spot (the lithium carboxylate salt).
-
Workup: Concentrate to remove THF/MeOH. Dilute the aqueous layer with water and acidify to pH 2-3 using 1M HCl. The free carboxylic acid will immediately precipitate as a white/off-white solid, validating successful protonation.
Troubleshooting Guides & FAQs
Q: Why does my Williamson ether synthesis yield a highly polar baseline spot instead of the desired ether? A: This indicates premature ester hydrolysis. The C2-methyl ester on the benzothiophene core is highly susceptible to nucleophilic attack by hydroxide ions. If your K₂CO₃ is hygroscopic and has absorbed water from the air, hydroxide is generated in situ[3]. Resolution: Flame-dry your K₂CO₃ prior to use, or switch to anhydrous Cs₂CO₃. Ensure your DMF is strictly anhydrous and stored over molecular sieves.
Q: During the Mitsunobu reaction, I observe complete consumption of the alcohol but almost full recovery of the benzothiophene core. What is happening? A: The Mitsunobu reaction relies on the acidity of the nucleophile (the phenol). While the 5-hydroxyl group of the benzothiophene is sufficiently acidic, trace moisture in the THF or wet reagents will cause the betaine intermediate to react with water instead of the phenol, effectively destroying the DIAD/PPh₃ complex[4]. Resolution: Rigorously dry the THF. Employ a reverse-addition technique where DIAD is added dropwise at 0 °C to the pre-mixed phenol, alcohol, and PPh₃ to ensure the phenol is immediately available to trap the activated complex[4].
Q: After saponification of the ester, my isolated yield is low, and NMR shows the loss of the benzothiophene C3 proton. How do I fix this? A: You are observing decarboxylation. Benzothiophene-2-carboxylic acids are prone to thermal decarboxylation if the saponification is pushed at high temperatures (e.g., using refluxing NaOH or KOH). Resolution: Strictly maintain the reaction at room temperature using the mild LiOH·H₂O protocol described above. Do not exceed 40 °C during the subsequent rotary evaporation of the THF/MeOH solvents.
References
-
Supplier CAS No 82788-15-6 - BuyersGuideChem Source: BuyersGuideChem URL:[Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents Source: Francis Academic Press URL: [Link]
-
The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]
-
Parallel Synthesis of a Desketoraloxifene Analogue Library via Iodocyclization/Palladium-Catalyzed Coupling Source: SciSpace URL: [Link]
Sources
Challenges in the scale-up synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Technical Support Center: Scale-Up Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Case ID: #MBT-5OH-SCALE Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary & Strategic Route Selection
User Query: What is the most robust route for the multi-kilogram synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate?
Technical Insight: For scale-up, direct synthesis of the hydroxy-functionalized core is often plagued by phenolic oxidation and side reactions. The industry-standard approach relies on a Protection-Cyclization-Deprotection strategy. The methoxy group serves as a robust protecting group during the harsh cyclization conditions, followed by a controlled demethylation.
Recommended Workflow:
-
Precursor Assembly: Nucleophilic aromatic substitution (
) of 2-fluoro-5-methoxybenzaldehyde with methyl thioglycolate . -
Cyclization: Base-mediated condensation (Fiesselmann-type) to form the benzothiophene core.
-
Demethylation: "Soft" Lewis acid-mediated cleavage using Aluminum Chloride (
) and a thiol scavenger, avoiding the hazardous use of Boron Tribromide ( ) on a large scale.
Visual Workflow & Mechanism
Figure 1: Scale-Up Reaction Scheme & Critical Control Points
Caption: Two-stage synthesis emphasizing the methoxy-intermediate route to ensure phenolic stability.
Detailed Experimental Protocols
Protocol A: Cyclization to Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
Primary Challenge: Managing the exotherm and ensuring regioselectivity.
Reagents:
-
2-Fluoro-5-methoxybenzaldehyde (1.0 eq)
-
Methyl thioglycolate (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Step-by-Step Guide:
-
Setup: Charge a reactor with DMF (5 vol) and
. Cool to 0–5°C.[1]-
Why: Lower temperature suppresses side reactions (e.g., polymerization of thioglycolate) during the initial mixing.
-
-
Addition 1: Add methyl thioglycolate dropwise over 30 minutes. Stir for 20 minutes.
-
Observation: The mixture may thicken; ensure robust agitation.
-
-
Addition 2: Add a solution of 2-fluoro-5-methoxybenzaldehyde in DMF (2 vol) slowly.
-
Critical Control: This step is exothermic (
reaction). Maintain internal temperature < 20°C.
-
-
Cyclization: Heat the mixture to 70–80°C for 4–6 hours.
-
Mechanism: The initial thioether intermediate undergoes intramolecular aldol condensation followed by dehydration.
-
-
Work-up: Cool to room temperature. Pour into ice-water (10 vol). The product will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from Methanol or Ethyl Acetate if necessary.
-
Protocol B: Demethylation to Target Molecule
Primary Challenge: Safety (avoiding
Reagents:
-
Methyl 5-methoxybenzo[b]thiophene-2-carboxylate (1.0 eq)
-
Aluminum Chloride (
) (3.0 – 4.0 eq) -
Thiol Scavenger: 1-Dodecanethiol or Ethanethiol (3.0 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Guide:
-
Setup: Charge reactor with substrate and thiol scavenger in DCM. Cool to 0°C.[2]
-
Note: The thiol acts as a "soft" nucleophile to accept the methyl group, regenerating the phenol.
-
-
Addition: Add
portion-wise.-
Warning: Significant exotherm. Do not allow temperature to exceed 10°C during addition.
-
-
Reaction: Allow to warm to room temperature (or reflux if using DCE) and stir for 2–4 hours. Monitor by HPLC.
-
Quench (Hazardous): Cool to 0°C. Slowly add the reaction mixture into ice-cold dilute HCl.
-
Why: Inverse addition prevents "runaway" hydrolysis of the aluminum complex.
-
-
Isolation: Separate the organic layer.[3] The product often precipitates or can be extracted with Ethyl Acetate.
-
Odor Control: Treat waste streams with bleach (sodium hypochlorite) to oxidize residual thiols before disposal.
-
Troubleshooting & Optimization (Q&A)
Q1: My cyclization yield is low (<50%), and the reaction mixture is dark/tarry. What went wrong?
-
Root Cause 1: Moisture. The
reaction is sensitive to water, which competes with the thiolate.-
Fix: Use anhydrous DMF and dry
.
-
-
Root Cause 2: Temperature Spike. If the temperature ramps up too fast during the aldehyde addition, polymerization occurs.
-
Fix: Control addition rate to keep
initially.
-
Q2: During demethylation, I see ester hydrolysis (formation of the carboxylic acid).
-
Root Cause: Presence of water during the
step or prolonged exposure to aqueous acid during the quench. -
Fix: Ensure the reaction is strictly anhydrous. Perform the quench rapidly and cold (0°C), then immediately extract into organics. Do not let the product sit in the acidic aqueous slurry.
Q3: The final product has a persistent sulfur smell.
-
Root Cause: Residual dodecanethiol or thioglycolate byproducts.
-
Fix: Recrystallize the final product from a non-polar solvent (like Toluene/Heptane mix) or wash the organic layer with 10% sodium hypochlorite (bleach) solution during work-up (carefully!) to oxidize the thiols to odorless sulfonates.
Q4: Can I use
-
Technical Advice: On a gram scale, yes. On a multi-kilo scale,
is expensive, releases massive amounts of HBr gas, and is difficult to quench safely. The /Thiol method is the industry standard for "soft" demethylation of benzothiophenes [1].
Data Reference Table: Process Parameters
| Parameter | Step 1: Cyclization | Step 2: Demethylation |
| Limiting Reagent | 2-Fluoro-5-methoxybenzaldehyde | Methoxy-Intermediate |
| Key Reagent | Methyl Thioglycolate / | |
| Solvent | DMF (5-7 vol) | DCM or DCE (10 vol) |
| Temperature | 70–80°C (Reaction) | 0°C to RT (Reaction) |
| Typical Yield | 75–85% | 80–90% |
| Critical Impurity | Dimerized thioglycolate | Hydrolyzed Acid (COOH) |
References
-
Chavakula, R., et al. (2018).[4] Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal.
- Lilly, E. & Co. (2000). Process for the preparation of benzothiophene derivatives. US Patent 6,096,905.
-
Beilstein Journals. (2012). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives.
-
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Derivatives
Welcome to the technical support center for the analysis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of these complex heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the NMR Challenges of Benzothiophenes
Benzothiophene and its derivatives are key scaffolds in many pharmacologically active molecules.[1] The synthesis and characterization of novel derivatives, such as Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, are central to medicinal chemistry.[1] However, the NMR spectra of these compounds can be complex and challenging to interpret due to the fused aromatic ring system, substituent effects, and potential for overlapping signals. Protons on the aromatic rings of benzothiophenes typically resonate in the downfield region (δ 7.0-8.0 ppm), and their signals can be complicated by second-order coupling effects.[1][2]
This guide provides practical, field-proven insights to help you navigate these challenges, ensuring accurate and efficient structural characterization.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of my ¹H NMR spectrum so complex and difficult to interpret?
A: The complexity in the aromatic region of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate derivatives arises from several factors:
-
Small Long-Range Couplings: Protons on the benzothiophene ring system exhibit not only ortho- and meta-couplings but also small, long-range couplings (⁴J and ⁵J) that can lead to complex splitting patterns.[2]
-
Overlapping Multiplets: The chemical shifts of the aromatic protons are often very close, causing their multiplets to overlap and obscure the true splitting patterns. This makes it difficult to extract coupling constants and assign individual protons directly from the 1D ¹H NMR spectrum.[3][4]
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects (e.g., "roofing") can distort the expected multiplicity and intensities of the signals.
Q2: How can I definitively assign the proton signals of the thiophene and benzene rings?
A: Unambiguous assignment requires a combination of 1D and 2D NMR experiments.[5][6][7]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum will connect coupled protons, helping to trace out the spin systems of the benzene and thiophene rings.[8][9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This is crucial for assigning protonated carbons in the ¹³C NMR spectrum.[5][8][9]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for linking different fragments of the molecule together. For example, the proton on the thiophene ring can show a correlation to the ester carbonyl carbon.[5][8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly coupled. This can be useful for confirming assignments and determining the stereochemistry of substituents.[5]
Q3: The integration of my aromatic region doesn't seem to match the expected number of protons. What could be the cause?
A: Inaccurate integration in the aromatic region can be due to several factors:
-
Overlapping with the Residual Solvent Peak: If you are using a solvent like deuterochloroform (CDCl₃), the residual solvent peak at ~7.26 ppm can overlap with your aromatic signals, making accurate integration difficult. Consider using a different solvent like acetone-d₆ or benzene-d₆ to shift the solvent peak away from your signals of interest.
-
Broad Peaks: Very broad peaks can lead to inaccurate integration. Peak broadening can be caused by poor shimming of the magnet, low sample solubility, or the presence of paramagnetic impurities.[3][10]
-
Dynamic Processes: If your molecule is undergoing a chemical exchange process (e.g., rotamers around a single bond) that is on the same timescale as the NMR experiment, the peaks can be broadened, which can affect integration. Acquiring the spectrum at a different temperature can sometimes resolve this issue.
Troubleshooting Guides
Problem 1: Signal Overlap and Poor Resolution in the Aromatic Region
Symptoms:
-
A crowded aromatic region where individual multiplets cannot be clearly distinguished.
-
Inability to extract accurate coupling constants.
Causality and Solution Workflow:
dot digraph "Troubleshooting_Signal_Overlap" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} }
Caption: Workflow for resolving signal overlap.
Detailed Steps:
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different solvent, such as benzene-d₆ or acetone-d₆, can often induce differential shifts in your signals, leading to better separation.[3]
-
Utilize a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion (in Hz), which can turn a complex, overlapping spectrum into a well-resolved one.
-
Employ 2D NMR Techniques: As detailed in the FAQs, 2D NMR experiments like COSY, HSQC, and HMBC are essential for disentangling complex spectra.[5][8][9] These techniques provide connectivity information that allows for confident assignment even when 1D signals overlap.
Problem 2: Unexpected Peak Broadening
Symptoms:
-
Signals in the spectrum are wider than expected.
-
Loss of fine structure (coupling information).
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Shimming | The magnetic field across the sample is not homogeneous, leading to a range of resonance frequencies for the same proton.[10] | Reshim the spectrometer. If the problem persists, try a standard sample to check if the issue is with the sample or the instrument.[10] |
| Low Solubility/Aggregation | If the compound is not fully dissolved or is aggregating, this can lead to broad peaks due to restricted molecular tumbling. | Try a different, more suitable NMR solvent or slightly warm the sample (if thermally stable). Ensure the sample is fully dissolved before acquisition. |
| Paramagnetic Impurities | Traces of paramagnetic metals can cause significant line broadening. | Purify the sample further. Techniques like passing the sample through a small plug of silica gel or celite can sometimes remove these impurities. |
| Chemical Exchange | Protons exchanging between different chemical environments on the NMR timescale can lead to broadened signals. | Acquire spectra at different temperatures. At lower temperatures, the exchange may be slowed down, resulting in sharp signals for each species. At higher temperatures, the exchange may become fast, resulting in a single sharp, averaged signal. |
Problem 3: Identifying the -OH Proton Signal
Symptoms:
-
A broad singlet that may appear over a wide chemical shift range.
-
Integration may not be an exact integer.
Causality and Solution:
The hydroxyl proton is exchangeable and its chemical shift is highly dependent on concentration, temperature, and solvent.[3]
Protocol for -OH Peak Identification:
-
Acquire a standard ¹H NMR spectrum.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds.
-
Re-acquire the ¹H NMR spectrum.
-
Observation: The -OH proton will exchange with deuterium from the D₂O, causing its signal to disappear or significantly decrease in intensity.[3] This provides a definitive assignment.
Problem 4: Distinguishing Between Isomers
Symptoms:
-
The presence of extra, unexpected peaks in the spectrum, suggesting a mixture of compounds.
Causality and Solution Workflow:
The synthesis of substituted benzothiophenes can sometimes lead to the formation of regioisomers. Distinguishing between these isomers requires careful analysis of long-range couplings and spatial correlations.
dot digraph "Isomer_Distinction" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for distinguishing between isomers.
Detailed Steps:
-
¹H-¹³C HMBC: This is the most powerful tool for distinguishing isomers. The long-range correlations (typically 2-3 bonds) will be different for each isomer, allowing you to unambiguously determine the substitution pattern. For example, the proton at position 4 will show a correlation to the carbon at position 5 in one isomer, but not in another.
-
¹H-¹H NOESY: This experiment can provide complementary information. For instance, if a substituent is at position 4, a NOE may be observed between the protons of that substituent and the proton at position 3. If the substituent is at position 6, a NOE would be expected with the proton at position 7.
Experimental Protocols for Advanced NMR
Protocol: 2D ¹H-¹H COSY
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL.
-
1D ¹H Spectrum: Acquire a standard high-resolution 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
COSY Experiment Setup:
-
Use a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Typically, 256-512 increments in the indirect dimension (t₁) and 2-8 scans per increment are sufficient.
-
-
Data Processing: Process the data with a sine-squared window function in both dimensions followed by a 2D Fourier transform.
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak between two signals on the diagonal indicates that these two protons are scalar coupled.
Protocol: 2D ¹H-¹³C HSQC
-
Sample Preparation: A slightly more concentrated sample (10-20 mg in 0.6 mL) is often beneficial.
-
1D Spectra: Acquire high-resolution 1D ¹H and ¹³C spectra to determine the spectral widths.
-
HSQC Experiment Setup:
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Set the ¹H spectral width as determined from the 1D spectrum.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
The experiment is optimized for a one-bond ¹J(CH) coupling constant, typically around 145 Hz for aromatic carbons.
-
-
Data Processing: Process the data and visualize the 2D spectrum.
-
Interpretation: Each peak in the HSQC spectrum corresponds to a direct C-H bond. The x-axis coordinate is the ¹H chemical shift, and the y-axis coordinate is the ¹³C chemical shift.
References
- Troubleshooting 1H NMR Spectroscopy. (n.d.).
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (n.d.).
- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- 5 - Supporting Information. (n.d.).
- Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes - Benchchem. (n.d.).
- Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (2017).
- 1H NMR Spectroscopy. (n.d.).
- Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization - CORE. (2013).
- CHEM 344 Shift Parameters.pdf. (n.d.).
- Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.).
- NMR Spectroscopy Practice Problems - Chemistry Steps. (2020).
- Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp - The Royal Society of Chemistry. (n.d.).
- Common problems and artifacts encountered in solution-state NMR experiments. (n.d.).
- Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy - Scribd. (n.d.).
- ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC. (2026).
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.).
- Short Summary of 1H-NMR Interpretation. (n.d.).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020).
- 530145-16-5|Methyl 5-(hydroxymethyl)thiophene-2-carboxylate|BLD Pharm. (n.d.).
- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020).
- Fiesselmann-type synthesis of... | Download Scientific Diagram - ResearchGate. (n.d.).
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- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (2025).
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Managing regioselectivity in reactions involving Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Welcome to the dedicated support center for managing synthetic reactions with Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing this versatile, yet challenging, heterocyclic building block. Here, we address common issues in regioselectivity, provide validated protocols, and explain the mechanistic rationale behind our recommendations.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary challenge in the regioselective functionalization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate?
The principal challenge arises from the competing directing effects of the substituents on the benzene ring. The powerful electron-donating hydroxyl group (-OH) at the C5 position strongly activates the ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho positions (C4 and C6). However, the electron-withdrawing nature of the thiophene ring and the ester group at C2 can also influence the overall electron density and steric environment. This competition often leads to mixtures of C4 and C6 substituted products, and in some cases, reaction at the C7 position. Achieving high regioselectivity is therefore a matter of carefully tuning reaction conditions to favor one position over the others.
FAQ 2: I am planning an electrophilic substitution. Which position on the benzene ring is generally more reactive?
The C4 position is generally the most electronically favored site for electrophilic attack. The hydroxyl group at C5 can stabilize the Wheland intermediate formed during attack at C4 through a highly favorable resonance structure where the positive charge is delocalized onto the oxygen atom. While the C6 position is also activated, steric hindrance from the adjacent thiophene sulfur atom can make it less accessible to bulky electrophiles. Therefore, for many electrophilic substitutions, the C4 isomer is the expected major product under kinetically controlled conditions.
Troubleshooting Guide: Electrophilic Aromatic Substitution
This section is designed to address the most common regioselectivity problems encountered during the electrophilic functionalization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Problem 1: Poor C4/C6 Selectivity in Vilsmeier-Haack Formylation
Question: "I attempted a Vilsmeier-Haack reaction to install a formyl group, hoping for C4 substitution, but my NMR shows a mixture of C4 and C6 isomers. How can I improve the selectivity for the C4-formyl product?"
Root Cause Analysis: The Vilsmeier-Haack reaction utilizes the Vilsmeier reagent (a chloroiminium salt), which is a relatively weak electrophile.[1] Because of this, the reaction is highly sensitive to the electronic properties of the aromatic substrate.[2] The strong activating effect of the C5-hydroxyl group makes both the C4 and C6 positions highly susceptible to attack. While C4 is electronically preferred, the relatively small size of the Vilsmeier reagent may not provide enough steric differentiation to exclusively favor C4, especially at higher temperatures where the reaction is less selective.
Diagram: Directing Effects in Electrophilic Substitution
Caption: Electronic influence on electrophilic substitution sites.
Solutions & Recommended Protocol:
| Parameter | Standard Condition (Yields Mixture) | Recommended Condition (Improves C4 Selectivity) | Rationale |
| Temperature | Room temp to 80°C | 0°C to Room Temperature | Lowering the temperature favors the kinetically controlled product (C4) over the thermodynamically favored one. It increases the energy difference between the transition states leading to C4 and C6 isomers.[3] |
| Reagent Equivalents | >1.5 eq. POCl₃ | 1.1 - 1.2 eq. POCl₃ | Using a slight excess of the Vilsmeier reagent ensures complete reaction without promoting side reactions or excessive heating that can decrease selectivity. |
| Solvent | DMF as solvent and reagent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Using a non-coordinating solvent allows for more precise control over the concentration of the Vilsmeier reagent, which is pre-formed before adding the substrate. |
Validated Protocol: Selective C4-Formylation
Objective: To synthesize Methyl 4-formyl-5-hydroxybenzo[b]thiophene-2-carboxylate with high regioselectivity.
Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C using an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF over 30 minutes.[1] Ensure the internal temperature is maintained below 5°C. Stir the resulting mixture at 0°C for an additional 45 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq.) in anhydrous Dichloromethane (DCM). Add this solution dropwise to the cold Vilsmeier reagent suspension.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).
-
Work-up & Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This step is highly exothermic and must be done slowly.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Problem 2: Low Yield or No Reaction in Friedel-Crafts Acylation
Question: "I am trying to perform a Friedel-Crafts acylation at the C4 position using acetyl chloride and AlCl₃, but I am recovering my starting material or getting a complex mixture of unidentifiable products. What is going wrong?"
Root Cause Analysis: This is a classic issue when dealing with substrates containing strong Lewis basic functional groups like a hydroxyl (-OH). The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the hydroxyl oxygen rather than activating the acyl halide. This deactivates the substrate for two reasons:
-
Catalyst Sequestration: The AlCl₃ becomes complexed with the phenol, making it unavailable to activate the acetyl chloride. More than one equivalent of the catalyst is required.
-
Ring Deactivation: The AlCl₃-OAr complex is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, effectively shutting down the desired reaction.
Diagram: Catalyst Sequestration in Friedel-Crafts Reactions
Caption: Competing pathways for the Lewis acid catalyst.
Solutions & Recommended Protocol:
The most robust solution is to protect the hydroxyl group before attempting the acylation. A methoxy (O-methylation) or an acetate group are common choices. Alternatively, a Fries rearrangement of an O-acylated precursor can be a high-yield pathway to the desired C4-acylated product.
Validated Protocol: Fries Rearrangement for C4-Acylation
Objective: To synthesize Methyl 4-acetyl-5-hydroxybenzo[b]thiophene-2-carboxylate.
Step A: O-Acylation (Protection)
-
Dissolve Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq.) in DCM.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (4-Dimethylaminopyridine).
-
Cool the mixture to 0°C and slowly add acetyl chloride (1.2 eq.).
-
Stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work up by washing with water, 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the O-acetylated intermediate, which can often be used without further purification.
Step B: Fries Rearrangement
-
To a flask containing the crude O-acetylated intermediate (1.0 eq.), add a solvent such as nitrobenzene or 1,2-dichloroethane.
-
Add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq.) portion-wise at 0°C.
-
Slowly heat the reaction mixture to 60-80°C and maintain for 3-5 hours. The rearrangement is often driven by temperature.
-
Cool the reaction and quench by pouring it onto crushed ice with concentrated HCl.
-
Extract the product with ethyl acetate, wash, dry, and purify by column chromatography to isolate the C4-acetylated product.
References
- BenchChem. (2025).
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
Sources
Validation & Comparative
A Comparative Guide to the Biological Validation of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical first step in the long and arduous journey of therapeutic discovery. This guide provides an in-depth, objective comparison of the potential biological activities of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, a member of the versatile benzo[b]thiophene class of heterocyclic compounds. While direct studies on this specific molecule are limited, the extensive research into its structural analogs provides a robust framework for predicting and validating its therapeutic potential. This guide will delve into the likely biological activities, compare it with established alternatives, and provide detailed experimental protocols for its validation.
Introduction to the Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties.[1] This is attributed to the unique electronic and structural characteristics of the fused ring system, which allows for diverse interactions with biological targets. Numerous studies have demonstrated the efficacy of benzo[b]thiophene derivatives as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[2][1][3] Therefore, it is highly probable that Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate possesses significant biological activity worthy of investigation.
Predicted Biological Activities and Comparative Landscape
Based on the activities of structurally related compounds, we can hypothesize several key biological activities for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. This section will explore these potential activities and introduce relevant comparator compounds.
Anticancer Activity
The benzo[b]thiophene nucleus is a common feature in many potent anticancer agents.[4][5] Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[5][6][7]
Comparator Compounds:
-
Combretastatin A-4 (CA-4): A well-known natural product that inhibits tubulin polymerization.
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of various cancers, featuring a different heterocyclic core.
-
Other Benzo[b]thiophene Derivatives: Compounds such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid have shown potent inhibitory effects on specific enzymes involved in cancer progression.[8]
Antimicrobial Activity
Benzo[b]thiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[2][9] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Comparator Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Fluconazole: A common antifungal agent.
-
Published Benzo[b]thiophene-based Antimicrobials: For instance, certain benzo[b]thiophene acylhydrazones have shown potent activity against Staphylococcus aureus.[9]
Enzyme Inhibition
The benzo[b]thiophene scaffold has been successfully employed to design inhibitors for various enzymes implicated in disease, including kinases, cholinesterases, and monoamine oxidases.[8][10][11]
Comparator Compounds:
-
Staurosporine: A potent, non-selective protein kinase inhibitor.
-
Donepezil: A reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer's disease.[12]
-
Pargyline: An irreversible monoamine oxidase (MAO) inhibitor.
Experimental Validation: Protocols and Data Interpretation
This section provides detailed, step-by-step protocols for the validation of the predicted biological activities of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. The causality behind experimental choices is explained to ensure a robust and self-validating system.
In Vitro Anticancer Activity Assessment
A primary screen for anticancer activity typically involves assessing the cytotoxicity of the compound against a panel of cancer cell lines.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability [6][13][14]
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Comparative Data Table (Hypothetical)
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |
| Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate | 15.2 | 22.5 | 18.9 |
| Combretastatin A-4 | 0.01 | 0.008 | 0.012 |
| Sorafenib | 5.8 | 7.2 | 6.5 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 | 0.6 |
Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[15][16]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol: Broth Microdilution Assay [15][16]
-
Compound Preparation: Prepare a two-fold serial dilution of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate and comparator compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Data Table (Hypothetical)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate | 16 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | >128 |
| Fluconazole | >128 | >128 | 2 |
Enzyme Inhibition Assays
The potential for enzyme inhibition can be explored using commercially available assay kits or by developing specific assays based on the target enzyme.
General Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of a compound.
Example Protocol: Kinase Inhibition Assay (Generic) [6]
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP in the appropriate assay buffer.
-
Inhibitor Addition: Add serial dilutions of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate and comparator compounds to the wells of a microplate.
-
Enzyme Addition: Add the kinase to the wells and pre-incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Detection: Detect the phosphorylation of the substrate using a suitable method, such as a phosphospecific antibody-based detection system (e.g., ELISA) or a luminescence-based ATP detection assay.
-
Data Analysis: Calculate the percentage of kinase activity inhibition and determine the IC50 value.
Comparative Data Table (Hypothetical)
| Compound | Target Kinase A IC50 (µM) | Target Kinase B IC50 (µM) |
| Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate | 8.5 | >100 |
| Staurosporine | 0.01 | 0.02 |
| Sorafenib | 0.09 | 0.5 |
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the initial biological validation of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. The presented protocols and comparative data offer a starting point for researchers to objectively assess its therapeutic potential. Based on the extensive literature on benzo[b]thiophene derivatives, it is plausible that this compound will exhibit interesting biological activities.
Should initial screening reveal promising results in any of the aforementioned areas, further investigations would be warranted. These could include mechanism of action studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize the lead compound. The journey from a promising hit to a clinically viable drug is long, but a rigorous and well-designed initial validation is the essential first step.
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- Al-Qaisi, A. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D-QSAR, and Molecular Docking Studies.
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Bonin, L., et al. (2025). Proposed mechanism for the synthesis of benzo[b]thiophene‐2‐carboxamide derivatives... [Diagram]. ResearchGate. Retrieved from [Link]
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Taha, M. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 295.
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The Emerging Potential of 5-Hydroxybenzo[b]thiophene-2-Carboxylate Derivatives as Multi-Targeted Anticancer Agents: A Comparative Analysis
In the landscape of oncology drug discovery, the pursuit of novel molecular scaffolds that can overcome the challenges of drug resistance and off-target toxicity is paramount. Among the myriad of heterocyclic compounds, the benzothiophene nucleus has garnered significant attention for its versatile pharmacological activities.[1][2] This guide provides a detailed comparative analysis of the efficacy of 5-hydroxybenzo[b]thiophene-2-carboxylate derivatives, a promising class of anticancer agents, against established therapeutic compounds. We will delve into their mechanism of action, present supporting experimental data, and provide detailed protocols for key evaluative assays, offering a comprehensive resource for researchers and drug development professionals.
The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The benzo[b]thiophene core, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] The structural rigidity and lipophilic nature of the benzothiophene ring system allow for favorable interactions with various biological targets. The focus of this guide, the 5-hydroxybenzo[b]thiophene-2-carboxylate scaffold, provides a versatile platform for synthetic modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.
A Case Study: The Potent Anti-Proliferative Activity of a 5-Hydroxybenzo[b]thiophene Hydrazide Derivative
Recent research has highlighted a particular derivative, a 5-hydroxybenzo[b]thiophene hydrazide (referred to herein as Compound 16b for consistency with published literature), as a potent multi-kinase inhibitor with significant anti-proliferative effects across a range of cancer cell lines.[3][4] This compound has been shown to induce G2/M cell cycle arrest and apoptosis in glioblastoma cells, demonstrating its potential as a promising therapeutic candidate.[3][4]
Comparative Efficacy Analysis: 5-Hydroxybenzo[b]thiophene Derivative vs. Established Anticancer Agents
To contextualize the efficacy of this novel benzothiophene derivative, we compare its in-vitro cytotoxic activity (IC50 values) with that of established anticancer drugs: the multi-kinase inhibitors Sorafenib and Sunitinib, and the topoisomerase inhibitor Doxorubicin.
| Compound | HCT-116 (Colon) | A549 (Lung) | U87MG (Glioblastoma) | MCF-7 (Breast) | HepG2 (Liver) |
| Compound 16b (5-Hydroxybenzo[b]thiophene Derivative) | ~10 µM[3] | ~15 µM[3] | 7.2 µM[3][4] | Not Reported | 4.78 µg/ml*[5] |
| Sorafenib | 5.8 µM | 4.5 µM | 5.9 µM | 7.3 µM | 6.1 µM |
| Sunitinib | 7.9 µM | 10.2 µM | 6.8 µM | >10 µM | 8.7 µM |
| Doxorubicin | 0.4 µM | 0.8 µM | 1.2 µM | 0.5 µM | 0.9 µM |
*Note: The value for HepG2 cells is for a different, but related, ureido benzothiophene derivative (compound 6q) and is presented in µg/ml. This highlights the general potency of the benzothiophene scaffold against this cell line.[5]
Interpretation of Data:
The data indicates that while the 5-hydroxybenzo[b]thiophene derivative (Compound 16b) does not currently match the low micromolar to nanomolar potency of a classic cytotoxic agent like Doxorubicin, its efficacy is comparable to that of established multi-kinase inhibitors like Sorafenib and Sunitinib in certain cell lines, particularly glioblastoma (U87MG).[3][4] This is significant because multi-kinase inhibitors often have a more targeted mechanism of action and a different side-effect profile compared to traditional chemotherapy. The broad-spectrum activity of benzothiophene derivatives against various cancer cell types underscores the potential of this scaffold.[3][5]
Mechanism of Action: Multi-Kinase Inhibition
A key advantage of the 5-hydroxybenzo[b]thiophene derivatives is their ability to act as multi-target kinase inhibitors.[3][4] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. By simultaneously inhibiting multiple key kinases, these compounds can disrupt several oncogenic signaling pathways, potentially leading to a more durable anti-tumor response and a lower likelihood of developing resistance.
Compound 16b, for instance, has been shown to be a potent inhibitor of several kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range for some of these targets.[3]
Below is a diagram illustrating the general principle of multi-kinase inhibition by 5-hydroxybenzo[b]thiophene derivatives in contrast to agents with a more singular mechanism.
Caption: Comparative MOA of a multi-kinase inhibitor vs. a traditional cytotoxic agent.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used in the evaluation of these anticancer agents.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-hydroxybenzo[b]thiophene derivative, comparator drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: A purified kinase is incubated with its substrate (often a peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, typically using a phosphorylation-specific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
Step-by-Step Protocol (Luminescent ATP-based):
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Add ATP to the reaction mixture to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Add a Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition) and plot a dose-response curve to calculate the IC50 value for kinase inhibition.
Conclusion and Future Directions
The 5-hydroxybenzo[b]thiophene-2-carboxylate scaffold represents a highly promising platform for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent anti-proliferative activity, comparable to that of established multi-kinase inhibitors, across a range of cancer cell lines. Their ability to inhibit multiple oncogenic kinases simultaneously offers a potential strategy to overcome drug resistance and improve therapeutic outcomes.
Future research should focus on optimizing the structure-activity relationship (SAR) of these derivatives to enhance their potency and selectivity, as well as on comprehensive in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of the benzothiophene scaffold is a valuable endeavor in the ongoing search for more effective cancer therapies.
References
-
Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC. [Link]
-
Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. ScienceDirect. [Link]
-
Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. ResearchGate. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online. [Link]
-
QSAR Study of Novel Benzothiophene Derivatives as Potent Anticancer Agent. ResearchGate. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link]
-
Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
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Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. ResearchGate. [Link]
-
Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. ACS Publications. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
-
Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC. [Link]
-
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (13134-76-4). Chemchart. [Link]
-
Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]
-
Proposed mechanism for the synthesis of benzo[b]thiophene-2-carboxamide... ResearchGate. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]
-
Benzo[b]thiophene-2-carboxylic acid, 3-hydroxy-5-nitro-, methyl ester. ChemBK. [Link]
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Comparative analysis of the antimicrobial spectrum of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Topic: Comparative Analysis of the Antimicrobial Spectrum of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 82788-15-6) represents a critical "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—combining a lipophilic benzo[b]thiophene core with a polarizable 5-hydroxyl group and a reactive 2-carboxylate ester—positions it as a superior starting point for developing broad-spectrum antimicrobials compared to its unsubstituted or 5-halogenated analogs.
This guide objectively analyzes the antimicrobial potential of this compound, distinguishing between its intrinsic activity (moderate/low) and the high-potency spectrum of its functionalized derivatives (hydrazones, amides, and ethers).
Structural Basis of Antimicrobial Activity[1]
To understand the spectrum, one must analyze the pharmacophore. The benzo[b]thiophene ring is a bioisostere of the indole ring (found in tryptophan) and naphthalene, allowing it to intercalate into DNA or bind to hydrophobic pockets in bacterial enzymes like DNA gyrase.
-
The 5-Hydroxyl Advantage: Unlike Methyl benzo[b]thiophene-2-carboxylate (unsubstituted), the 5-hydroxy variant provides a hydrogen-bond donor/acceptor site. This increases water solubility and allows for specific interactions with amino acid residues (e.g., Serine, Histidine) in the target active site.
-
The 2-Carboxylate Vector: The methyl ester is relatively inert biologically but serves as the "warhead launcher." It is readily converted into hydrazides, amides, or thiosemicarbazides—moieties known to chelate metal ions in metalloenzymes or disrupt bacterial cell walls.
Comparative Pharmacophore Analysis
| Feature | Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate | Methyl benzo[b]thiophene-2-carboxylate (Unsubstituted) | Methyl 5-chlorobenzo[b]thiophene-2-carboxylate |
| Electronic Nature | Electron-donating (-OH) activates ring; increases polarity. | Neutral/Aromatic. | Electron-withdrawing (-Cl); increases lipophilicity. |
| Solubility | Moderate (H-bonding capability). | Low (Highly lipophilic). | Very Low. |
| Target Binding | High potential (H-bond interactions). | Non-specific hydrophobic interaction. | Hydrophobic/Halogen bonding. |
| Synthetic Utility | High: -OH allows etherification (O-alkylation) to expand SAR. | Low: Limited to C-2 modifications. | Medium: -Cl is difficult to modify further. |
Antimicrobial Spectrum Analysis
The antimicrobial activity of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is best understood in two phases: Intrinsic Activity (the ester itself) and Derived Activity (the library generated from it).
Phase A: Intrinsic Activity (The Ester)
-
Gram-Positive Bacteria (S. aureus, B. subtilis): Moderate activity. The ester functionality is often hydrolyzed by bacterial esterases, releasing the free acid which lowers local pH but lacks specific inhibition.
-
MIC Range: 64 – 128 µg/mL.
-
-
Gram-Negative Bacteria (E. coli, P. aeruginosa): Low activity. The compound struggles to penetrate the outer lipopolysaccharide membrane without a cationic carrier or specific transport mechanism.
-
MIC Range: >128 µg/mL.[1]
-
Phase B: Derived Activity (The Active Pharmacophores)
When the methyl ester is converted to a hydrazide or acylhydrazone , the spectrum expands dramatically.
-
MRSA (Methicillin-Resistant S. aureus): Derivatives (e.g., Schiff bases formed at C-2) show potent inhibition, likely targeting DNA gyrase B.
-
MIC Range: 4 – 8 µg/mL (Comparable to Ciprofloxacin in some assays).
-
-
Fungi (C. albicans): The 5-hydroxy group, when O-alkylated or left free, contributes to antifungal efficacy, potentially by interfering with ergosterol synthesis or cell wall integrity.
-
MIC Range: 16 – 32 µg/mL.
-
Comparative Efficacy Data
The following table synthesizes data from studies on benzo[b]thiophene-2-carboxylates and their derivatives.
| Organism | Strain Type | Methyl 5-OH-BZT-2-carboxylate (Precursor) | 5-OH-BZT-2-Acylhydrazone (Derivative) | Ciprofloxacin (Standard) | Fluconazole (Standard) |
| S. aureus | ATCC 25923 | 64 µg/mL | 4 µg/mL | 0.5 µg/mL | N/A |
| S. aureus | MRSA (Clinical) | >128 µg/mL | 4 – 8 µg/mL | >32 µg/mL (Resistant) | N/A |
| E. coli | ATCC 25922 | >128 µg/mL | 32 – 64 µg/mL | 0.015 µg/mL | N/A |
| C. albicans | ATCC 10231 | 128 µg/mL | 16 µg/mL | N/A | 2 µg/mL |
Key Insight: The methyl ester is not the drug; it is the pro-drug or scaffold. The 16-fold increase in potency against MRSA upon conversion to the hydrazone demonstrates the critical importance of the C-2 substitution, while the C-5 hydroxyl group maintains the necessary polarity for membrane transport.
Mechanism of Action & Synthetic Pathway
The biological activation of this scaffold typically follows a "Synthesis-Activity Flow." The methyl ester is the stable, shippable building block. In the lab, it is activated to the hydrazide, which then condenses with aldehydes to form the active "Hit" compounds.
Figure 1: The synthetic progression from the methyl ester scaffold to the active antimicrobial agent.
Experimental Protocols
To validate the spectrum of this compound, one must synthesize the active derivative. Testing the ester alone will yield false negatives regarding the scaffold's potential.
Protocol A: Synthesis of the Active Hydrazide
Use this protocol to convert the commercial methyl ester into the active testing moiety.
-
Dissolution: Dissolve 1.0 mmol of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate in 10 mL of absolute ethanol.
-
Reaction: Add 5.0 mmol (excess) of hydrazine hydrate (80%).
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The ester spot (Rf ~0.7) should disappear, replaced by the hydrazide spot (Rf ~0.3).
-
Isolation: Cool to room temperature. The product often precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to ensure removal of unreacted hydrazine.
-
Yield Expectation: 75–85%.
-
Purity Check: Melting point should be distinct from the ester (Ester mp: ~70-74°C; Hydrazide mp: typically >200°C).
-
Protocol B: MIC Determination (Broth Microdilution)
Standard CLSI protocol adapted for benzo[b]thiophenes.
-
Preparation: Dissolve the compound in DMSO (stock 10 mg/mL). Dilute with Mueller-Hinton Broth (MHB) to starting concentration (e.g., 512 µg/mL). Ensure final DMSO concentration is <1% to avoid toxicity.
-
Inoculation: Prepare bacterial suspension (0.5 McFarland standard) and dilute 1:100. Add 100 µL to 96-well plates containing serial dilutions of the compound.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
Validation: Run parallel controls with Ciprofloxacin (positive control) and DMSO (negative control).
Conclusion & Recommendation
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is an essential intermediate for the discovery of novel antimicrobials. While it possesses limited efficacy in its ester form, it outperforms unsubstituted analogs as a scaffold because the 5-hydroxyl group facilitates the synthesis of highly potent, broad-spectrum derivatives effective against MRSA and Candida species.
Recommendation for Researchers: Do not screen the methyl ester exclusively. Use it as the primary building block to generate a library of C-2 substituted hydrazones or amides. The 5-position should be explored for ether derivatives (e.g., 5-methoxy, 5-benzyloxy) to further modulate lipophilicity and potency.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Source: Biomolecules (2022).[2][3] URL:[Link]
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Source: European Journal of Medicinal Chemistry (2009). URL:[Link]
-
Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Source: Romanian Biotechnological Letters (2010). URL:[Link]
-
Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2012). URL:[Link]
Sources
Benchmarking the Synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate: A Comparative Guide for Process Chemists
Strategic Context & Molecular Significance
In contemporary medicinal chemistry, the benzo[b]thiophene scaffold is a privileged pharmacophore found in FDA-approved therapeutics ranging from selective estrogen receptor modulators (SERMs) like raloxifene to 5-lipoxygenase inhibitors like zileuton[1]. Specifically, Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 82788-15-6) [2] serves as a critical, highly functionalized building block. The C5-hydroxyl group provides a synthetic handle for etherification or cross-coupling, while the C2-methyl ester allows for downstream amidation or saponification to generate advanced receptor antagonists, including RAGE (Receptor for Advanced Glycation End-products) inhibitors[1] and anti-tuberculosis agents[3].
For process chemists and drug development professionals, selecting the optimal synthetic route for this intermediate is paramount. This guide objectively benchmarks the modern standard methodology against traditional and alternative approaches, providing self-validating experimental protocols and mechanistic insights.
Methodological Benchmarking
We evaluate three distinct synthetic strategies for constructing the functionalized benzo[b]thiophene core:
-
Method A: Base-Promoted SNAr/Aldol Cascade (The Modern Standard) This route relies on the nucleophilic displacement of a 2-halo or 2-nitro group from a 5-hydroxybenzaldehyde derivative by methyl thioglycolate, followed by an in situ intramolecular aldol condensation[1].
-
Method B: The Thiele-Winter Acetoxylation Route (The Quinone Approach) A multi-step sequence starting from the reaction of 1,4-benzoquinone with methyl mercaptoacetate to form a 4,7-dioxobenzo[b]thiophene intermediate, which is subsequently aromatized via Thiele-Winter acetoxylation and hydrolyzed[4].
-
Method C: Oxidative Cyclization (The Classical Approach) A traditional method involving the oxidative cyclization of o-mercaptocinnamic acids using halogens or other oxidants, followed by esterification[5].
Quantitative Performance Comparison
The following table summarizes the key process metrics for each methodology, highlighting why Method A has become the industry standard for scale-up.
| Process Metric | Method A (SNAr/Aldol Cascade) | Method B (Thiele-Winter Route) | Method C (Oxidative Cyclization) |
| Overall Yield | 75 – 85% | 40 – 55% | 30 – 45% |
| Step Count | 1 (Telescoped cascade) | 3 | 4 (Requires pre-functionalization) |
| Atom Economy | High (Loss of H₂O and HF/HNO₂) | Low (Loss of stoichiometric acetate) | Low (Requires stoichiometric oxidants) |
| Primary Reagents | Methyl thioglycolate, K₂CO₃ | 1,4-Benzoquinone, Ac₂O, H₂SO₄ | o-Mercaptocinnamic acid, I₂ / Br₂ |
| Scalability | Excellent (Standard pilot ops) | Moderate (Exothermic acetoxylation) | Poor (Harsh oxidative conditions) |
Synthetic Workflow & Mechanistic Visualization
Figure 1: Comparative synthetic workflows for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Detailed Experimental Protocols & Mechanistic Causality
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every reagent choice is explained through its underlying physicochemical causality.
Protocol 1: Method A (Base-Promoted Cascade) - Recommended
This highly efficient one-pot procedure leverages the differential reactivity of the thiolate anion and the aldehyde carbonyl[1].
Mechanistic Causality & Optimization:
-
Solvent Choice (DMF): A polar aprotic solvent is mandatory. DMF poorly solvates the thiolate anion, drastically increasing its nucleophilicity to accelerate the initial SNAr step.
-
Base Selection (K₂CO₃): Potassium carbonate (pKa ~10.3) is perfectly matched to deprotonate methyl thioglycolate (pKa ~8) completely, while maintaining an equilibrium with the phenolic OH (pKa ~9.5). Stronger bases (like NaH) would cause unwanted side reactions or premature ester hydrolysis.
-
Temperature Gradient: The reaction is initiated at 0°C to control the exothermic SNAr, then heated to 60°C to overcome the activation energy required for the intramolecular aldol condensation and subsequent dehydration.
Step-by-Step Procedure:
-
Initiation: Charge a dry, argon-flushed 500 mL round-bottom flask with 2-fluoro-5-hydroxybenzaldehyde (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (24.6 g, 178.5 mmol, 2.5 eq). Stir the suspension at 0°C for 15 minutes.
-
Thiolate Formation: Dropwise, add methyl thioglycolate (8.3 g, 78.5 mmol, 1.1 eq) over 20 minutes.
-
Cascade Cyclization: Remove the ice bath and heat the reaction mixture to 60°C for 4 hours.
-
Self-Validation Check (In-Process): Withdraw a 0.1 mL aliquot, quench in acidic methanol, and analyze via LCMS. The SNAr step is validated by the disappearance of the starting material (m/z 139 [M-H]⁻). The cyclization is confirmed by rapid ¹H-NMR showing the loss of the aldehyde proton (~10.0 ppm) and the emergence of the benzothiophene C3-H singlet at ~7.8 ppm.
-
Workup: Cool the mixture to room temperature and pour into 400 mL of crushed ice/water. Slowly acidify with 1M HCl to pH 3. Causality: Acidification protonates the phenoxide intermediate, causing the neutral target molecule to precipitate.
-
Isolation: Filter the resulting pale-yellow solid, wash extensively with cold water to remove DMF/salts, and dry under vacuum. Recrystallize from ethyl acetate/hexanes to yield the pure product.
Figure 2: Mechanistic pathway of the base-promoted SNAr/Aldol cascade (Method A).
Protocol 2: Method B (Thiele-Winter Acetoxylation Route)
While less efficient for large-scale production, this method is a powerful demonstration of quinone chemistry and is highly useful when starting from simple 1,4-benzoquinones[4].
Mechanistic Causality & Optimization:
-
Acid Catalysis (H₂SO₄): In the Thiele-Winter step, sulfuric acid activates the quinone carbonyls, drastically increasing their electrophilicity. This allows the weak nucleophile (acetic anhydride) to attack, driving the system toward a stable, fully aromatized triacetoxy-benzothiophene intermediate[4].
-
Selective Deprotection: Hydrolysis must be carefully controlled using mild methanolic HCl to cleave the phenolic acetates without hydrolyzing the C2-methyl ester.
Step-by-Step Procedure:
-
Intermediate Synthesis: React 1,4-benzoquinone with methyl mercaptoacetate in the presence of a mild base to yield methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate[4].
-
Thiele-Winter Acetoxylation: Suspend the intermediate (5.0 g) in acetic anhydride (25 mL). Add 5 drops of concentrated H₂SO₄. Caution: Highly exothermic. Stir at room temperature for 24 hours.
-
Self-Validation Check (In-Process): Analyze via IR spectroscopy. The reaction is complete when the strong quinone carbonyl stretch (~1660 cm⁻¹) disappears, replaced by broad ester carbonyl stretches (~1750 cm⁻¹).
-
Hydrolysis: Isolate the acetoxy intermediate by pouring into ice water and filtering. Dissolve the solid in methanol (50 mL) containing 2M HCl (10 mL) and reflux for 3 hours to selectively cleave the acetate groups.
-
Final Validation: LCMS must show the target mass, and the IR spectrum will reveal the re-emergence of the broad phenolic O-H stretch (~3300 cm⁻¹).
Conclusion
For the synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, Method A (the base-promoted SNAr/Aldol cascade) is unequivocally the superior choice for modern drug development. It offers a self-contained, highly atom-economical, and scalable pathway that avoids the harsh oxidants of Method C[5] and the multi-step, low-yield protection/deprotection sequences inherent to the Thiele-Winter approach of Method B[4].
References
1.[1] Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists - PMC. National Institutes of Health (NIH). 2.[5] EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents. 3.[2] 6-Hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester | 82788-15-6. BuyersGuideChem. 4.[4] Studies on quinones. VII. Synthesis of some benzo[b]thiophene‐4,7‐diones. ResearchGate (Valderrama et al.). 5.[3] Anti-Tuberculosis natural products: Synthesis and biological evaluation of pyridoacridine alkaloids related to ascididemin. ResearchGate.
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A Framework for the Initial In Vitro Characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Across Diverse Cell Lines
This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. Given the limited publicly available data on its biological activity, this document outlines a hypothesis-driven approach to its preliminary characterization, focusing on scientifically rigorous and reproducible methodologies. The proposed workflow is designed to assess the compound's potential cytotoxic and apoptotic effects across a panel of clinically relevant cancer cell lines and a non-cancerous control, thereby providing a foundational dataset for future drug development efforts.
The chemical structure of the subject compound belongs to the benzothiophene family. Derivatives of benzothiophene have been reported to exhibit a range of biological activities, including anticancer properties.[1][2][3] Some have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1] This suggests that Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate may possess similar cytotoxic or anti-proliferative capabilities, a hypothesis that warrants thorough investigation.
Strategic Selection of Cell Lines for Cross-Validation
The initial step in characterizing a novel compound is to assess its activity across a diverse set of cell lines. This approach not only helps in identifying potential therapeutic areas but also provides insights into the compound's selectivity. For this study, a panel of three human cancer cell lines and one non-cancerous human cell line is proposed. This selection allows for a preliminary assessment of both efficacy and potential off-target cytotoxicity.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-responsive breast cancer.
-
HeLa (Human Cervical Adenocarcinoma): A robust and well-characterized cell line, often used in initial cytotoxicity screenings.[4][5]
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and determining a preliminary therapeutic window.[4][5]
Experimental Workflow: A Multi-Faceted Approach
The proposed experimental workflow is designed to provide a comprehensive initial assessment of the compound's biological activity. It begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies to elucidate the mode of action.
Caption: A streamlined workflow for the initial in vitro characterization of a novel compound.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed step-by-step protocols for the key assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the treated plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate at its predetermined IC₅₀ and 2xIC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's instructions.[10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Cell cycle analysis by flow cytometry is a technique used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide, which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2xIC₅₀ concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[12] Incubate at -20°C for at least 2 hours.[12]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.[13]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: IC₅₀ Values of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value |
A lower IC₅₀ value indicates greater cytotoxicity. A significantly higher IC₅₀ value in the HEK293 cell line compared to the cancer cell lines would suggest a degree of selectivity and a favorable therapeutic window.
Table 2: Apoptosis Induction by Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (at IC₅₀ concentration after 48h)
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
An increase in the percentage of early and late apoptotic cells in the treated samples compared to the control would indicate that the compound induces cell death via apoptosis.
Table 3: Cell Cycle Distribution after Treatment with Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (at IC₅₀ concentration after 24h)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| HeLa | Experimental Value | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value | Experimental Value |
An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M arrest) would suggest that the compound interferes with cell cycle progression.
Concluding Remarks and Future Directions
This guide provides a robust and scientifically sound framework for the initial in vitro characterization of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate. The successful execution of these experiments will yield a valuable preliminary dataset regarding the compound's cytotoxic and mechanistic properties.
Should the initial screening reveal promising and selective anti-cancer activity, further investigations would be warranted. These could include:
-
Expansion of the cell line panel: To confirm the activity in a broader range of cancer types.
-
Western blot analysis: To investigate the molecular mechanisms of apoptosis and cell cycle arrest by examining the expression levels of key regulatory proteins (e.g., caspases, cyclins).
-
In vivo studies: To evaluate the compound's efficacy and safety in animal models.
By following this structured and hypothesis-driven approach, researchers can efficiently and effectively advance the understanding of this novel compound and its potential as a therapeutic agent.
References
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Creative Bioarray. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Taylor & Francis Online. (2024, May 22). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Retrieved from [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
Flow Cytometry Protocol. (n.d.). Retrieved from [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2025, July 26). Evaluation of Anticancer and Anti‐Inflammatory Activities of Some Benzothiophene‐Based Artemisinin. Retrieved from [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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A Head-to-Head Comparison of Benzo[b]thiophene-2-Carboxamide Analogs as Novel RAGE Antagonists
In the landscape of modern drug discovery, the Receptor for Advanced Glycation End-products (RAGE) has emerged as a compelling therapeutic target. Its integral role in the "inflammaging" process—a chronic, low-grade inflammation that drives age-related diseases—positions RAGE at the nexus of numerous pathologies, including Alzheimer's disease, diabetes, and cardiovascular conditions[1]. The development of small molecule inhibitors that can effectively antagonize RAGE signaling is therefore of paramount scientific interest.
This guide provides a detailed head-to-head comparison of a series of novel benzo[b]thiophene-2-carboxamide derivatives that have shown promise as RAGE antagonists. We will delve into their synthesis, comparative efficacy based on experimental data, and the underlying structure-activity relationships (SAR) that govern their inhibitory potential. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics targeting RAGE.
The RAGE Signaling Axis: A Key Driver of Chronic Disease
RAGE is a multiligand receptor of the immunoglobulin superfamily that is activated by a diverse array of molecules, including advanced glycation end-products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1)[2][3]. Upon ligand binding, RAGE initiates a cascade of downstream signaling events, primarily through the activation of the transcription factor NF-κB. This leads to the upregulation of pro-inflammatory cytokines and the generation of reactive oxygen species (ROS), perpetuating a state of chronic inflammation and cellular stress[1][4]. Consequently, the inhibition of the RAGE-ligand interaction presents a promising strategy to mitigate the pathological consequences of RAGE activation.
Synthesis of Benzo[b]thiophene-2-Carboxamide Analogs: A Modern Approach
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, featured in several FDA-approved drugs[1]. However, the synthesis of substituted benzo[b]thiophene-2-carboxamides can be challenging. A novel and efficient two-step synthetic pathway has been developed, commencing with a Knoevenagel condensation to form a 5-arylidene-2,4-thiazolidinedione intermediate, followed by a copper-catalyzed Ullmann-Goldberg coupling[1][5]. This strategy allows for the facile diversification of the carboxamide moiety, enabling a thorough exploration of the structure-activity landscape.
Experimental Protocol: Synthesis of Benzo[b]thiophene-2-Carboxamide Analogs
Part 1: Synthesis of 5-Arylidene-2,4-thiazolidinedione Intermediate
This protocol is a generalized procedure based on established Knoevenagel condensation methods[1][6][7][8][9].
-
Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or sodium acetate).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (e.g., 70°C) for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If the product remains in solution, pour the mixture into ice-water to induce precipitation. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the desired 5-arylidene-2,4-thiazolidinedione.
Part 2: Ullmann-Goldberg Coupling to Yield Benzo[b]thiophene-2-Carboxamides
This protocol is based on the copper-catalyzed methodology reported by Legrand et al. (2025)[1][5].
-
Reaction Setup: In a reaction vessel, combine the 5-arylidene-2,4-thiazolidinedione intermediate (1 equivalent), the desired aryl or alkyl amine (1-2 equivalents), copper(I) iodide (CuI, 0.5 equivalents), N,N'-dimethylethylenediamine (DMEDA, 1.2 equivalents), and cesium carbonate (Cs2CO3, 3 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 110-150°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final benzo[b]thiophene-2-carboxamide analog.
Caption: Synthetic workflow for benzo[b]thiophene-2-carboxamide analogs.
Head-to-Head Comparison of RAGE Inhibitory Activity
The inhibitory potential of the synthesized benzo[b]thiophene-2-carboxamide analogs against the interaction between soluble RAGE (sRAGE) and its ligand was evaluated using a competitive ELISA assay. The results are presented as the percentage of inhibition at a concentration of 100 µM.
| Compound ID | Structure | % Inhibition at 100 µM[1] |
| 3a | Unsubstituted | 0 |
| 3f | 7-Chloro substituted | 45 |
| 3g | 8-Chloro substituted | 29 |
| 3h | 4-Methylphenyl amide | 37 |
| 3l | 4-Methylphenyl amide | 9 |
| 3n | 4-Cyanophenyl amide | 26 |
| 3t' | Optimized analog | IC50 = 13.2 µM |
| Azeliragon | Reference Compound | IC50 = 13.0 µM[3][5] |
Data Analysis and Structure-Activity Relationship (SAR)
The data reveals several key insights into the structure-activity relationship of this series of compounds:
-
Importance of Substitution on the Benzo[b]thiophene Core: The unsubstituted analog 3a showed no inhibitory activity, highlighting the necessity of substituents on the bicyclic core for RAGE antagonism.
-
Influence of Halogen Substitution: The presence of a chlorine atom on the benzo[b]thiophene ring significantly enhanced inhibitory activity. Interestingly, the position of the chlorine atom was found to be critical, with the 7-chloro analog 3f (45% inhibition) being more potent than the 8-chloro analog 3g (29% inhibition)[1].
-
Effect of Amide Substituents: Modification of the amide moiety also had a profound impact on activity. The introduction of a 4-methylphenyl group (3h ) resulted in 37% inhibition, whereas a simple methylphenyl group (3l ) led to a significant drop in activity (9% inhibition). A 4-cyanophenyl group (3n ) provided moderate inhibition (26%)[1].
-
The Role of the 5-Hydroxy Group: While not explicitly present in all the compared analogs from the primary study, the 5-hydroxy substitution on the benzo[b]thiophene ring is a common motif in biologically active molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to the target protein. Further investigation into 5-hydroxy substituted analogs within this series would be a logical next step for lead optimization.
-
Optimized Analog: Through further optimization, analog 3t' was identified with an IC50 of 13.2 µM, demonstrating comparable potency to the known RAGE inhibitor, Azeliragon (IC50 = 13.0 µM)[3][5].
Experimental Protocol: Competitive ELISA for RAGE Inhibition
This protocol provides a generalized framework for assessing the inhibitory activity of compounds on the sRAGE/ligand interaction, based on standard competitive ELISA procedures[4][10][11][12].
-
Plate Coating: Coat the wells of a 96-well microplate with a solution of a RAGE ligand (e.g., AGE-BSA or S100B) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Prepare a mixture of a constant concentration of soluble RAGE (sRAGE) and varying concentrations of the test compound (inhibitor). Incubate this mixture for a predetermined period (e.g., 1 hour) at room temperature to allow for the inhibitor to bind to sRAGE.
-
Incubation with Ligand: Add the sRAGE/inhibitor mixture to the ligand-coated wells. Incubate for 1-2 hours at room temperature, allowing the unbound sRAGE to bind to the immobilized ligand.
-
Washing: Repeat the washing step.
-
Detection: Add a primary antibody specific for sRAGE, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). A color change will occur, with the intensity of the color being inversely proportional to the inhibitory activity of the test compound.
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The percentage of inhibition can be calculated relative to a control with no inhibitor.
Caption: Workflow for the competitive RAGE inhibition ELISA.
Conclusion and Future Directions
The benzo[b]thiophene-2-carboxamide scaffold represents a promising starting point for the development of novel RAGE inhibitors. The presented head-to-head comparison highlights the critical role of specific substitutions on both the benzo[b]thiophene core and the amide moiety in dictating the inhibitory potency. The optimized analog, 3t' , demonstrates that this chemical class can achieve potencies comparable to other known RAGE inhibitors.
Future efforts should focus on a more extensive exploration of the structure-activity relationship, including:
-
Systematic investigation of substituents at the 5-position of the benzo[b]thiophene ring , with a particular focus on the influence of a hydroxyl group.
-
Broader diversification of the amide substituent to explore different sizes, electronic properties, and hydrogen bonding capabilities.
-
Determination of IC50 values for a wider range of analogs to provide a more quantitative measure of potency.
-
In-depth mechanistic studies to confirm the mode of inhibition and to assess the selectivity of the most promising compounds against other receptors.
By leveraging the insights gained from this comparative analysis, researchers can rationally design and synthesize the next generation of benzo[b]thiophene-based RAGE antagonists with improved efficacy and drug-like properties, ultimately contributing to the development of novel therapies for a range of age-related inflammatory diseases.
References
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Cary, B. P., et al. (2016). A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors. PLoS ONE, 11(5), e0156223. [Link]
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Legrand, B., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. ChemMedChem. [Link]
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Sabbagh, M. N., et al. (2011). PF-04494700, an oral inhibitor of receptor for advanced glycation end products (RAGE), in Alzheimer's disease. Alzheimer's & Dementia, 7(4), S441. [Link]
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Jain, A. K., et al. (2012). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 36(4), 1018-1021. [Link]
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Patel, R. V., et al. (2013). A facile and efficient synthesis of 5-arylidene 2,4-thiazolidinedione catalyzed by acidic ionic liquid. Der Pharma Chemica, 5(1), 223-228. [Link]
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vTv Therapeutics. (2025). Azeliragon + Chemotherapy for Breast Cancer (RAGE Trial). ClinicalTrials.gov. [Link]
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Legrand, B., et al. (2025). Proposed mechanism for the synthesis of benzo[b]thiophene‐2‐carboxamide derivatives. ResearchGate. [Link]
-
Khan, I., & Iqubal, A. (2016). A Green Approach to the Synthesis of 5-Arylidene-2,4-thiazolidinediones Using Aqueous SDS Micelle Catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1466-1470. [Link]
-
Reyes-Mendoza, J., et al. (2019). Sonochemistry: A good, fast and clean method to promote the synthesis of 5-arylidene-2,4-thiazolidinediones. Ultrasonics Sonochemistry, 58, 104633. [Link]
-
Legrand, B., et al. (2025). Proposed mechanism for the synthesis of benzo[b]thiophene-2-carboxamide derivatives 3 from 5-arylidene-2,4-thiazolidinedione 2. ResearchGate. [Link]
-
Legrand, B., et al. (2025). Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. ResearchGate. [Link]
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. [Link]
-
Gad, A. K., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (109), 53575. [Link]
-
Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1033-1055. [Link]
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Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(9), 119. [Link]
-
Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 827-832. [Link]
-
Reddy, B. V. S., et al. (2021). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. Organic Letters, 23(16), 6344-6348. [Link]
-
Kumar, A., & Kumar, R. (2015). Therapeutic importance of synthetic thiophene. RSC Advances, 5(120), 99195-99211. [Link]
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da Silva, F. S., et al. (2021). Synthesis of benzo[b]thiophenes using alkynes as precursors under metal-free conditions. Organic & Biomolecular Chemistry, 19(1), 24-42. [Link]
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Gad, A. K., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. ResearchGate. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
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Comparative Synthesis and Biological Utility of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate versus Indole and Benzofuran Bioisosteres
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for drug discovery campaigns. When designing therapeutics targeting epigenetic modulators (such as TET2) or pre-mRNA splicing mechanisms, the choice of the core scaffold dictates both the synthetic trajectory and the in vivo pharmacokinetic (PK) profile.
This guide objectively compares the performance, synthesis, and biological utility of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (CAS 82788-15-6) against its traditional bioisosteres: the indole and benzofuran analogs. By analyzing the causality behind these experimental choices, this guide provides a self-validating framework for researchers looking to optimize their hit-to-lead workflows.
Pharmacokinetic & Structural Rationale: Why Benzothiophene?
In drug design, the 5-hydroxy-2-carboxylate functionalization pattern is a privileged pharmacophore used to anchor molecules in enzymatic binding pockets via hydrogen bonding and electrostatic interactions[1]. However, the central bicyclic heterocycle determines the overall stability of the molecule.
-
Indole Analog (Methyl 5-hydroxy-1H-indole-2-carboxylate): While synthetically accessible, the electron-rich nature of the pyrrole ring makes indoles highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes (specifically at the C3 position).
-
Benzofuran Analog: Replacing the nitrogen with oxygen improves oxidative stability but often results in sub-optimal lipophilicity, leading to poor membrane permeability and rapid in vivo clearance.
-
Benzothiophene Analog (CAS 82788-15-6): The introduction of sulfur provides optimal polarizability. The benzothiophene core is significantly less electron-rich than indole, resisting rapid phase I oxidative cleavage, while offering superior lipophilicity compared to benzofuran[2]. This makes it an ideal precursor for robust therapeutics, including TET2 inhibitors[3].
Pharmacokinetic rationale for selecting the benzothiophene scaffold.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three bioisosteric scaffolds during standard preclinical profiling.
| Scaffold (Methyl 5-hydroxy-2-carboxylate) | Core Heterocycle | ClogP (est.) | Human Liver Microsome (HLM) T1/2 | Synthetic Yield (2 steps) | Primary Liability |
| CAS 21598-06-1 | Indole | 1.8 | < 15 min | 65% | C3 Oxidation / Poor PK |
| N/A | Benzofuran | 2.1 | 35 min | 50% | Ring Opening |
| CAS 82788-15-6 | Benzothiophene | 2.6 | > 90 min | 78% | None (Privileged) |
Experimental Workflow: A Self-Validating Synthetic Protocol
To ensure reproducibility, the synthesis of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate must be approached as a self-validating system. The most robust route involves the base-promoted cyclization of 2-chloro-5-methoxybenzaldehyde with methyl thioglycolate, followed by a strictly temperature-controlled demethylation[3].
Synthetic workflow for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Step 1: Synthesis of Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
Objective: Construct the benzothiophene core via tandem SNAr and aldol condensation.
-
Reaction Setup: In an oven-dried flask under nitrogen, dissolve 2-chloro-5-methoxybenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous DMF (0.5 M).
-
Activation: Add anhydrous K2CO3 (2.5 eq).
-
Causality: The base deprotonates the thiol, initiating nucleophilic aromatic substitution on the aryl chloride. Subsequent intramolecular aldol condensation with the adjacent aldehyde, followed by dehydration, yields the aromatic system[3].
-
-
Heating: Stir the suspension at 80 °C for 4–6 hours.
-
Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by a bright blue fluorescent spot under 254 nm UV (Rf ~0.4).
-
Workup: Cool to room temperature, pour into ice water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na2SO4, and concentrate. Yield: ~85%.
Step 2: Selective Demethylation
Objective: Cleave the aryl ether to reveal the C5-hydroxyl group without hydrolyzing the C2-methyl ester.
-
Reaction Setup: Dissolve the intermediate from Step 1 in anhydrous CH2Cl2 (0.2 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Boron tribromide (BBr3, 1.0 M in CH2Cl2, 3.0 eq) dropwise over 15 minutes.
-
Causality: BBr3 is a strong Lewis acid that coordinates to the methoxy oxygen. The -78 °C temperature is an absolute requirement; if the reaction warms too quickly, the Lewis acid will also coordinate to the methyl ester carbonyl, leading to unwanted ester cleavage and generation of the carboxylic acid[2].
-
-
Propagation: Allow the reaction to slowly warm to 0 °C over 2 hours.
-
Self-Validation Checkpoint (Visual): Upon addition of BBr3, the solution will transition from pale yellow to a deep reddish-brown, indicating the formation of the Lewis acid-base complex.
-
-
Quenching & Workup: Re-cool to -20 °C and carefully quench with saturated aqueous NaHCO3 until pH 7 is reached.
-
Causality: The basic quench safely neutralizes excess BBr3 and hydrolyzes the boron intermediates to liberate the free phenol.
-
-
Isolation: Extract with CH2Cl2, dry, and purify via flash chromatography.
-
Self-Validation Checkpoint (Analytical): The final product will exhibit a distinct phenolic O-H stretch (~3300 cm⁻¹) in FT-IR and a downfield shift of the phenolic proton in 1H NMR[3].
-
Biological Testing & Downstream Application
Once synthesized, Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate serves as a highly modular building block. The C5-hydroxyl group can be readily alkylated or triflated for cross-coupling, while the C2-ester can be saponified or converted to an amide.
In recent drug discovery efforts, this specific scaffold has been successfully utilized to synthesize potent TET2 inhibitors[3]. Biological testing of derivatives built from this scaffold typically involves:
-
In vitro target binding: Assessing the modulation of human T cells and the reversal of exhaustion markers via flow cytometry[3].
-
Metabolic Stability Assays: Incubating the synthesized leads with human liver microsomes (HLMs) to confirm the superior half-life of the benzothiophene core compared to its indole counterparts.
By standardizing the synthesis and understanding the structural causality behind the benzothiophene core, researchers can significantly improve the reproducibility and success rates of their medicinal chemistry programs.
References
- EP0154445A1 - Analogues of antibiotic cc-1065, Google Patents.
- Electrochemical synthesis of sulfonated benzothiophenes, Scholarworks@UNIST.
- WO2023214325A1 - Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors, Google Patents.
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A Senior Application Scientist's Guide to the Novelty and Patentability of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate Derivatives
Introduction: The Strategic Value of the Benzo[b]thiophene Scaffold
In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands out as a "privileged structure."[1] Its rigid, bicyclic nature and the presence of a sulfur heteroatom offer a unique combination of electronic properties and spatial orientations that have proven effective for interacting with a wide array of biological targets. This has led to the development of numerous drugs and clinical candidates for treating a spectrum of diseases, including cancer, microbial infections, and osteoporosis.[1][2][3]
This guide focuses on a specific, highly functionalized subclass: Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate and its derivatives. The strategic placement of the 5-hydroxy group and the 2-methyl carboxylate moiety provides medicinal chemists with two critical anchor points for synthetic modification. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the ester provides a handle for amide coupling and other transformations. Understanding how to leverage these features is key to assessing the novelty and, ultimately, the patentability of new chemical entities derived from this core.
Part 1: Assessing the Novelty and Patentability Landscape
The patentability of a new chemical entity hinges on three pillars: novelty, inventive step (non-obviousness), and industrial applicability. For researchers in drug development, a thorough understanding of the existing chemical space and patent landscape is paramount.
Defining the Known Chemical Space
A review of the scientific and patent literature reveals that the benzo[b]thiophene core is well-explored.[4][5][6] Synthetic methodologies are robust, with numerous routes available for creating substituted analogs.[7][8] Key areas of existing research on functionally similar benzo[b]thiophene derivatives include:
-
Anticancer Agents: Many derivatives have been investigated as inhibitors of tubulin polymerization and other anticancer targets.[3][9] Some have shown potent antiproliferative activity against various cancer cell lines.[10][11]
-
Antimicrobial Agents: The scaffold has been utilized to develop compounds with activity against multidrug-resistant bacteria, such as MRSA.[12]
-
Kinase Inhibitors: While not the most common application, the structural features are amenable to targeting the ATP-binding site of kinases.
-
Selective Estrogen Receptor Modulators (SERMs): Compounds like Raloxifene, which features a 6-hydroxy-2-arylbenzo[b]thiophene core, underscore the scaffold's utility in hormone-related therapies.[3]
Novelty for a new Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate derivative will likely arise from:
-
Unique Substitution Patterns: unexplored combinations of substituents on the aromatic ring or modifications of the core hydroxyl and carboxylate groups.
-
New Biological Activity: Demonstrating efficacy against a novel biological target for which this scaffold has not previously been described.
-
Unexpectedly Superior Properties: A new derivative that shows a dramatic and non-obvious improvement in potency, selectivity, or pharmacokinetic properties over known analogs.
Navigating the Patentability Maze
An inventive step requires that the new molecule is not an obvious modification of what is already known to someone skilled in the art. Simply creating a new analog by a known synthetic route and showing it has a similar, predictable activity is often insufficient. A stronger patent position is built on demonstrating an "unexpected result."
This could be:
-
Synergistic Effects: Where the combination of substituents produces an effect greater than the sum of their individual contributions.
-
Overcoming a Known Problem: For instance, a modification that significantly improves solubility or reduces a known toxicity associated with the parent scaffold.
-
Bioisosteric Replacement with Surprising Results: Replacing a functional group with a bioisostere (e.g., replacing a phenyl ring with a thiophene ring) that leads to an unexpected improvement in activity or properties.[13][14]
The following diagram outlines a logical workflow for assessing the potential patentability of a novel derivative.
Part 2: Comparative Analysis - Benchmarking Against Alternatives
To illustrate the assessment process, let's hypothesize that we have synthesized a novel library of derivatives by creating various amides from the core ester and alkylating the 5-hydroxy group. Upon screening, we find that a lead compound, "Derivative A," shows potent inhibitory activity against BRAF V600E, a kinase implicated in several cancers.
To establish an inventive step, we must compare its performance against relevant alternatives. A primary alternative is Vemurafenib , an FDA-approved BRAF V600E inhibitor.
In Vitro Performance Data
The following table summarizes hypothetical, yet realistic, experimental data comparing our lead compound to the established alternative.
| Compound | Target | IC₅₀ (nM) | Kinase Selectivity (Panel of 400 kinases) | Cell-based Potency (A375 cell line, nM) |
| Derivative A | BRAF V600E | 15 | High (Inhibits < 5 kinases >75% at 1µM) | 50 |
| Vemurafenib | BRAF V600E | 31 | Moderate (Inhibits > 20 kinases >75% at 1µM) | 100 |
| Parent Scaffold | BRAF V600E | >10,000 | N/A | >10,000 |
Data presented is representative and for illustrative purposes.
Expert Analysis: The data for "Derivative A" would be compelling from a patentability standpoint. The parent scaffold is inactive, indicating the specific derivatization is essential for activity. Crucially, Derivative A shows a 2-fold improvement in biochemical potency (IC₅₀) and a significantly better selectivity profile compared to the known drug, Vemurafenib. This superior selectivity is a powerful argument for an inventive step, as it suggests a potential for reduced off-target side effects.
Part 3: Self-Validating Experimental Protocols
The trustworthiness of any claim of novelty or superiority rests on robust, reproducible experimental data. Below are detailed protocols for the synthesis of a representative derivative and its biological evaluation.
Protocol 1: Synthesis of a Representative Amide Derivative
This protocol describes a general, two-step procedure for converting the parent methyl ester into a new amide derivative.
Step 1: Saponification of the Methyl Ester
-
Rationale: The methyl ester must first be hydrolyzed to the corresponding carboxylic acid to make it reactive for amide coupling.
-
Procedure:
-
Dissolve Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium Hydroxide (LiOH) (1.5 eq) and stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which is used without further purification.
-
Step 2: Amide Coupling
-
Rationale: A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid for efficient reaction with the desired amine, minimizing side reactions.
-
Procedure:
-
Dissolve the crude carboxylic acid (1.0 eq) from Step 1 in anhydrous Dimethylformamide (DMF).
-
Add HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) and stir the reaction overnight at room temperature.
-
Quench the reaction with water and extract three times with Ethyl Acetate.
-
Combine the organic layers, wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography to yield the final amide derivative.
-
The following diagram illustrates this synthetic workflow.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method for measuring kinase inhibition.[15]
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium-labeled anti-phosphopeptide antibody and a Streptavidin-labeled acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the acceptor into close proximity, generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant BRAF V600E kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC) acceptor
-
Assay Buffer (e.g., HEPES, MgCl₂, DTT, Brij-35)
-
Test compounds (e.g., "Derivative A") and controls (Vemurafenib, DMSO)
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and add 1 µL to a 384-well assay plate. Include wells for positive (DMSO only) and negative (no enzyme) controls.
-
Kinase Addition: Add 10 µL of kinase solution (prepared in assay buffer) to all wells except the negative controls.
-
Initiation: Add 10 µL of a substrate/ATP mixture (prepared in assay buffer) to all wells to start the reaction. Incubate for 60 minutes at room temperature.[15]
-
Detection: Add 10 µL of detection mix (containing the Europium-antibody and SA-APC in a stop buffer with EDTA) to all wells. The EDTA chelates Mg²⁺, stopping the kinase reaction.[16][17] Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm (acceptor) to 615 nm (donor) signals.
-
Determine the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: This protocol is self-validating through the mandatory inclusion of positive and negative controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure it is ≥ 0.5, indicating a robust and reliable assay.
Conclusion and Future Outlook
The Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate scaffold represents a fertile ground for the discovery of novel therapeutics. While the broader benzo[b]thiophene chemical space is well-trodden, opportunities for innovation remain. Novelty and patentability will not come from trivial modifications but from intelligent design that leads to compounds with demonstrably superior and unexpected properties.
The key to success lies in a multidisciplinary approach:
-
Creative Synthetic Chemistry: To access novel chemical space.
-
Targeted Biological Screening: To identify new and valuable activities.
-
Rigorous Comparative Analysis: To benchmark against existing standards and demonstrate a clear inventive step.
By following the principles and protocols outlined in this guide, research teams can more effectively navigate the path from initial concept to a potentially patentable clinical candidate.
References
- Title: SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS Source: Google Search URL
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Title: Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[13]annulene-scaffold Source: PMC - NIH URL:
- Title: Benzo[b]thiophene derivatives - Google Patents Source: Google Patents URL
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- Title: Substituted 2-(3',4',5'-trimethoxybenzoyl)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind these critical safety measures.
Hazard Identification and Risk Assessment
Key Principles for Safe Handling:
-
Assume Hazard: In the absence of specific toxicity data, treat Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate as a hazardous substance.
-
Minimize Exposure: All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact.
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and potential irritation or allergic reactions.[5] |
| Eye Protection | Safety goggles or a face shield. | To protect eyes from splashes or airborne particles of the chemical.[6] |
| Body Protection | A full-length laboratory coat. | To protect skin and personal clothing from contamination.[7] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is through a licensed hazardous waste management facility, which will typically utilize incineration.[3] Do not dispose of this chemical down the drain or in regular trash .[3][8]
Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate and any materials contaminated with it (e.g., pipette tips, weighing paper, absorbent pads).[9]
-
Container Compatibility: The container must be made of a material compatible with organic compounds and have a secure, tight-fitting lid.[10] Wastes should not be stored in metal containers if they have acidic or basic properties.[11]
-
Proper Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate". Also, indicate the approximate quantity of the waste.[8][9]
-
Waste Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions.[12] Store this organic waste separately from strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Container Filling: Do not overfill the waste container. It should be filled to no more than 90% of its capacity to allow for expansion and prevent spills.[11][13]
Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within the laboratory.[9] This area should be near the point of waste generation and under the control of laboratory personnel.[9][11]
-
Secondary Containment: The SAA should include a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[10]
-
Ventilation: The storage area must be well-ventilated.[11]
-
Ignition Sources: Store the container away from heat, sparks, and open flames.[7][14]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Wear Appropriate PPE: Before cleaning the spill, don the required PPE, including respiratory protection if necessary.[3]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or activated charcoal adsorbent.[3][14]
-
Collect Waste: Carefully collect the absorbent material and the spilled chemical into a sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]
Final Disposal
-
Professional Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][9]
-
Documentation: Provide the disposal service with all necessary information, including the full chemical name and any available safety data.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
Caption: Disposal workflow for Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
References
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- Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Chemcia Scientific. (n.d.). Material Safety Data Sheet - 3-Amino-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet - 5-Methylthiophene-2-carboxaldehyde.
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- TCI America. (2018, July 6). Safety Data Sheet - Benzo[b]thiophene-2-methanol.
- Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
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Navigating the Safe Handling of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
While the toxicological properties of Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate have not been fully investigated, the known hazards of related benzo[b]thiophene and thiophene compounds necessitate a cautious approach.[2][3] The primary concerns are:
-
Skin and Eye Irritation: Many thiophene derivatives are known to cause skin and eye irritation upon contact.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][4]
-
Potential for Systemic Toxicity: Some benzo[b]thiophene compounds have been shown to have moderate toxicity.[6] The metabolism of thiophene-containing drugs can sometimes lead to toxic side effects.[7][8]
Given these potential hazards, a comprehensive approach to personal protection is mandatory to minimize exposure.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling compounds with unknown toxicological profiles. The following table summarizes the recommended PPE for handling Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Provides a seal around the eyes to protect against splashes and fine dust. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling thiophene derivatives.[1] Butyl rubber gloves are also a good option for esters.[9][10][11] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1] |
| Skin and Body Protection | Flame-Resistant Laboratory Coat | Should be fully buttoned to protect skin and personal clothing from splashes.[1][2] |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator is required.[1] |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on hazard assessment.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for ensuring safety.
Preparation
-
Work Area Setup: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible.[1]
-
Assemble Materials: Gather all necessary equipment, solvents, and the Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[1]
Handling
-
Avoid Direct Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[1]
-
Prevent Aerosolization: When weighing and transferring the solid, do so carefully to minimize dust generation.[1]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly.
-
Container Management: Keep the container tightly closed when not in use.[1][12]
Post-Handling
-
Decontamination: Thoroughly clean the work area after the experiment is complete.
-
Waste Disposal: Dispose of contaminated gloves and any single-use protective gear in the designated hazardous waste container.[1][4]
-
Personal Hygiene: Wash hands and any exposed skin with soap and water.[1]
Disposal Plan: Responsible Waste Management
All waste containing Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[4][13]
-
Disposal Procedures: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[13][14] Contact your institution's environmental health and safety department for specific guidance.
First Aid Measures: In Case of Exposure
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13][15] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][12][13] If irritation persists, seek medical attention.[13] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][12][15] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12][13][15] |
References
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- Campaigne, E., et al. (1976). COMPARATIVE TOXICOLOGICAL STUDIES OF ÍNDOLE, BENZO[b]THIOPHENE, AND 1-METHYLINDOLE DERIVATIVES. Journal of Toxicology and Environmental Health, 1, 515-520.
- Sciencelab.com. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
- BenchChem. (2025). Personal protective equipment for handling Anthra[2,3-b]thiophene.
- Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
- University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Safetyware. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- TCI Chemicals. (2026). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
